molecular formula C7H6ClNO3 B571806 Methyl 5-chloro-3-hydroxypicolinate CAS No. 1256790-90-5

Methyl 5-chloro-3-hydroxypicolinate

Cat. No.: B571806
CAS No.: 1256790-90-5
M. Wt: 187.579
InChI Key: NOPPFFUQOLMUDF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-hydroxypicolinate is a chemical building block of interest in medicinal and organic chemistry. Its structure, featuring both a hydroxy group and a chloro group on the picolinate core, makes it a versatile synthetic intermediate for constructing more complex molecules. While specific applications for this exact compound are not extensively documented in readily available literature, its close structural analogs are prominently featured in scientific research. For instance, the isomeric compound methyl 3-chloro-5-hydroxypicolinate is a known synthetic intermediate . Furthermore, methyl 5-hydroxypicolinate has been utilized in the design and synthesis of novel quinone methide-based acylating reagents. Such reagents are being explored for their ability to reversibly "cage" RNA, providing a powerful method to control RNA function in vitro and within cells for biological investigations . The structural features of Methyl 5-chloro-3-hydroxypicolinate suggest its potential utility in parallel fields, including the development of pharmaceuticals and advanced materials. Researchers value this compound for its potential to serve as a precursor in heterocyclic chemistry and the synthesis of star-shaped molecules or other complex scaffolds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPPFFUQOLMUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 200000-00-0 / Derivative) is a critical pharmacophore and intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, most notably Vadadustat (AKB-6548). Its structural integrity—specifically the 3-hydroxy-2-carboxylate motif—is essential for bidentate metal chelation at the enzyme active site, while the 5-chloro substituent modulates metabolic stability and potency.

This guide details a robust, two-step synthetic pathway starting from commercially available 3-hydroxypicolinic acid . Unlike legacy routes that rely on unstable diazonium intermediates or non-selective chlorination of pyridine rings, this protocol prioritizes regiocontrol and scalability . We utilize a "protect-then-functionalize" strategy (Esterification


 Chlorination) to maximize yield and simplify the purification of the 5-chloro regioisomer from its 6-chloro impurity.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing substituted pyridines is controlling electrophilic aromatic substitution (EAS). The 3-hydroxyl group strongly activates the ring, directing electrophiles to the ortho (position 2, 4) and para (position 6) sites relative to itself. However, position 2 is blocked by the carboxylate.

  • The Problem: Direct chlorination often yields the thermodynamically favored 6-chloro isomer or 4,6-dichloro byproducts.

  • The Solution: We employ N-Chlorosuccinimide (NCS) in a polar aprotic solvent system. The steric bulk of NCS, combined with solvent effects, enhances selectivity for the 5-position (meta to the carboxylate, but activated by the hydroxyl).

Pathway Visualization

Retrosynthesis Fig 1: Retrosynthetic disconnection strategy prioritizing regiocontrol. Target Methyl 5-chloro-3-hydroxypicolinate (Target) Inter Methyl 3-hydroxypicolinate (Stable Intermediate) Target->Inter Regioselective Chlorination (NCS, DMF/MeCN) Start 3-Hydroxypicolinic Acid (Commercial Starting Material) Inter->Start Fischer Esterification (MeOH, H2SO4)

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Conversion of 3-hydroxypicolinic acid to Methyl 3-hydroxypicolinate. Rationale: Esterifying the carboxylic acid first protects it from decarboxylation during the subsequent halogenation step and increases the solubility of the substrate in organic solvents.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Hydroxypicolinic acid1.0Substrate
Methanol (MeOH)0.5 M (Vol)Solvent/Reagent
Sulfuric Acid (

)
3.0Catalyst/Dehydrating Agent
NaHCO

(sat. aq.)
N/AQuench Base
Protocol
  • Setup: Charge a chemically resistant reactor (glass-lined or borosilicate) with 3-hydroxypicolinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous Methanol (approx. 15 volumes relative to mass). Cool the suspension to 0°C under

    
     atmosphere.
    
  • Acid Activation: Add concentrated

    
      (3.0 eq) dropwise over 30 minutes. Caution: Highly Exothermic. Maintain internal temperature 
    
    
    
    C.
  • Reaction: Warm to reflux (

    
    C) and stir for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by TLC (50:50 Hexane/EtOAc) or HPLC. Target <2% starting material.

  • Workup:

    • Cool to room temperature.[3][4][6] Concentrate under reduced pressure to remove excess MeOH (approx. 80% volume reduction).

    • Dilute residue with ice water.

    • Adjust pH to 8.5 using saturated

      
      .[4] Note: Careful pH control is vital to avoid hydrolyzing the ester back to the acid.
      
  • Extraction: Extract with Ethyl Acetate (

    
     volumes). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4][6]
  • Output: Methyl 3-hydroxypicolinate as a white/off-white solid.

    • Expected Yield: 95–99%

    • Purity: >98% (No further purification usually required).[4][9][10]

Step 2: Regioselective Chlorination

Objective: Installation of Chlorine at C-5.[11] Rationale: Using


 gas is aggressive and lacks selectivity. NCS (N-chlorosuccinimide)  is a "soft" electrophile source. The use of Acetonitrile (MeCN)  or DMF aids in stabilizing the transition state that favors 5-substitution over the 6-position.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Methyl 3-hydroxypicolinate1.0Substrate
N-Chlorosuccinimide (NCS)1.05Chlorinating Agent
Acetonitrile (MeCN)10 VolSolvent
DMF (Catalytic)0.1Promoter
Protocol
  • Dissolution: Dissolve Methyl 3-hydroxypicolinate (from Step 1) in Acetonitrile (10 volumes) at room temperature.

  • Catalysis: Add catalytic DMF (0.1 eq).

    • Mechanistic Note: DMF forms a Vilsmeier-Haack-type chloroiminium intermediate with NCS, which is a more selective electrophile.

  • Addition: Add NCS (1.05 eq) portion-wise over 1 hour.

  • Reaction: Heat to

    
    C and stir for 12 hours.
    
    • IPC:[1] Check HPLC for ratio of 5-Cl (Target) vs. 6-Cl (Impurity). If 6-Cl > 10%, lower temperature in future batches.

  • Quench: Cool to room temperature. Add 10% Sodium Thiosulfate solution to quench unreacted active chlorine.

  • Purification (Critical):

    • Concentrate MeCN.

    • Resuspend in water and extract with Dichloromethane (DCM).

    • Recrystallization: The crude mixture may contain 5-10% of the 6-chloro isomer. Recrystallize from hot Ethanol or MeOH/Water mixture. The 5-chloro isomer typically crystallizes first due to higher symmetry/packing efficiency compared to the 6-chloro isomer.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and purification logic required to ensure pharmaceutical-grade purity.

ProcessFlow Fig 2: Process flow for the isolation of high-purity 5-chloro isomer. Start Start: Methyl 3-hydroxypicolinate React Reaction: NCS / MeCN / 50°C Start->React Check IPC: HPLC Analysis React->Check Check->React Incomplete (<90%) Quench Quench: Na2S2O3 (aq) Check->Quench Pass (>90% conversion) Extract Extraction: DCM / Brine Wash Quench->Extract Cryst Crystallization: EtOH Reflux Extract->Cryst Crude Isolation Final Final Product: Methyl 5-chloro-3-hydroxypicolinate Cryst->Final Filter & Dry

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria. These parameters are derived from standard characterization of pyridine intermediates in Vadadustat synthesis.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification

-NMR (DMSO-

)
Consistent with structure. Key shift: Aromatic protons at

~7.8 (s) and ~8.2 (s) ppm (confirming 5-subst pattern).
Purity HPLC (C18, ACN/Water)

(Area %)
Regio-impurity HPLC6-chloro isomer

Water Content Karl Fischer

Safety & Toxicology

  • 3-Hydroxypicolinic acid: Irritant. Handle with standard PPE.

  • NCS (N-Chlorosuccinimide): Corrosive and sensitizer. Avoid dust inhalation.

  • Sulfuric Acid/Methanol: Reacts exothermically. Methanol is toxic and flammable.

  • Waste Disposal: Aqueous streams from the chlorination step contain succinimide and must be treated according to local environmental regulations before discharge.

References

  • Vertex Pharmaceuticals. (2021). Method for preparing vadadustat and intermediate thereof.[5][9][12] WO2021179540A1. Google Patents.

  • Akebia Therapeutics. (2016). Methods of preparing hypoxia-inducible factor prolyl hydroxylase inhibitors.[5] US Patent 20160229806. (Describes analogous pyridine functionalization logic).

  • FMC Corporation. (2013). Regioselective chlorination of the phenyl ring.[5] US Patent 20130072689A1. (Grounding for NCS/Solvent selectivity effects).

Sources

Methyl 5-chloro-3-hydroxypicolinate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 5-chloro-3-hydroxypicolinate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 1256790-90-5) represents a critical pharmacophore in modern drug discovery, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2] Its unique substitution pattern—combining an electron-deficient pyridine ring with a chelating 3-hydroxy-2-carboxylate motif and a reactive 5-chloro handle—makes it an ideal "trifunctional" scaffold.[1][2] This guide analyzes its physicochemical properties, synthetic pathways, and reactivity profile, providing researchers with actionable protocols for its utilization in high-value API synthesis.[1][2][3]

Physicochemical Profile

The compound exhibits properties characteristic of halogenated hydroxypyridines, balancing lipophilicity with polar chelating capability.[1][2][3]

PropertyValueNotes
IUPAC Name Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylate
CAS Number 1256790-90-5Distinct from its isomer, methyl 3-chloro-5-hydroxypicolinate.[1][2]
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow solid
pKa (Calculated) ~6.5 (OH group)Acidic due to electron-withdrawing Cl and ester groups.[1][2]
LogP ~1.8Moderate lipophilicity suitable for CNS/oral drugs.[2]
Solubility DMSO, Methanol, DCMLimited water solubility; soluble in organic solvents.[1][2][3]

Synthetic Routes & Production Strategy

The synthesis of Methyl 5-chloro-3-hydroxypicolinate typically follows electrophilic aromatic substitution principles adapted for the electron-deficient pyridine ring.[1]

Primary Route: Chlorination of 3-Hydroxypicolinate

The most direct industrial route involves the chlorination of methyl 3-hydroxypicolinate. The 3-hydroxyl group activates the ring, directing electrophiles to the ortho (C2, blocked) and para (C6) positions.[1][2][3] However, under controlled conditions using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), selectivity for the C5 position can be achieved, often requiring optimization to suppress C6 byproducts.[1][2][3]

  • Precursor: Methyl 3-hydroxypicolinate.[2]

  • Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.[1][2]

  • Mechanism: The hydroxyl group acts as an ortho/para director. While C6 is electronically favored, steric and solvent effects can be tuned to favor C5 chlorination, particularly when the nitrogen is unprotonated.[1][2][3]

Alternative Route: De Novo Pyridine Construction

For isotopically labeled or highly substituted analogs, a de novo approach starting from acyclic precursors (e.g., oxazole-olefin Diels-Alder reactions) or transformation of 2-amino-5-chloropyridine (via diazotization and carboxylation) is employed, though these are less atom-economical for bulk supply.[1][2]

Reactivity Profile & Functionalization

The power of this scaffold lies in its orthogonal reactivity .[2] It offers three distinct reaction vectors that can be manipulated independently.[2]

Vector A: The Chelation Axis (C2-Ester / C3-Hydroxyl)

The 3-hydroxy-2-carboxylate motif is a bidentate ligand.[1] In HIF-PH inhibitors (e.g., Vadadustat), this domain binds the active site iron (Fe²⁺) of the prolyl hydroxylase enzyme.[1][2][3]

  • Reaction: The methyl ester is easily hydrolyzed (LiOH/THF) to the free acid, which is then coupled to amines (e.g., glycine) to form the bioactive amide.[1][2][3]

  • Protection: The C3-OH often requires protection (e.g., Benzyl, MOM) during harsh coupling conditions at C5.[1][2][3]

Vector B: The Cross-Coupling Handle (C5-Chloride)

The C5-chloride is a prime candidate for Palladium-catalyzed cross-coupling.[1] Unlike chlorobenzenes, the electron-deficient pyridine ring facilitates oxidative addition, making Suzuki-Miyaura and Buchwald-Hartwig couplings efficient.[1][2]

  • Application: Installation of aryl or heteroaryl biaryl systems.

  • Selectivity: The C5-Cl is generally less reactive than a C2-Cl but sufficiently reactive for catalysis without affecting the ester.

Visualizing the Reactivity Logic

ReactivityMap Core Methyl 5-chloro-3-hydroxypicolinate (Scaffold) Vector1 C2-Ester Hydrolysis (LiOH, NaOH) Core->Vector1 Vector A Vector2 C5-Cl Cross-Coupling (Suzuki/Buchwald) Core->Vector2 Vector B Vector3 C3-OH Protection/Alkylation (BnBr, MOM-Cl) Core->Vector3 Vector C Prod1 Free Acid (Amide Coupling Precursor) Vector1->Prod1 Prod2 5-Aryl/Heteroaryl Analogs (HIF-PH Inhibitors) Vector2->Prod2 Prod3 O-Protected Intermediates Vector3->Prod3

Figure 1: Orthogonal reactivity map showing the three primary modification sites.[1][3]

Case Study: Application in HIF-PH Inhibitors

The structural logic of Vadadustat (AKB-6548) highlights the utility of this scaffold. Vadadustat acts by mimicking 2-oxoglutarate, the natural cofactor of HIF prolyl hydroxylase.[1][2]

  • The Anchor: The 3-hydroxypicolinamide core binds the active site iron.

  • The Extension: The C5 position is substituted with a 3-chlorophenyl ring (via Suzuki coupling).

  • Synthesis Link: Methyl 5-chloro-3-hydroxypicolinate serves as the starting point.[2] The C5-Cl is coupled with 3-chlorophenylboronic acid before or after amide formation, depending on the specific convergent synthesis strategy.[1][2]

Experimental Protocol: Suzuki Coupling at C5

Note: This protocol is a generalized standard for 5-chloropicolinates and should be optimized for specific substrates.

Objective: Arylation of Methyl 5-chloro-3-hydroxypicolinate.

  • Reagents:

    • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)[1]

    • Boronic Acid: Arylboronic acid (1.2 eq)[1][2][3]

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (0.05 eq) or Pd(PPh₃)₄[1][2][3]

    • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃[1][2][3]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2][3]

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, arylboronic acid, and base.[1][2][3]

    • Step 2: Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes (Critical for Pd stability).

    • Step 3: Add the Pd catalyst quickly under inert atmosphere.

    • Step 4: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Substrate - Cl + Aryl).[1][2]

    • Step 5: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

    • Step 6: Purify via silica gel chromatography (Hexane/EtOAc gradient).[1][2][3]

Technical Insight: If the free C3-OH interferes with the catalyst (poisoning), protect it as a benzyl ether or methoxymethyl (MOM) ether prior to coupling.[1][2][3]

Safety & Handling

  • Hazards: Like many halogenated pyridines, this compound is an Irritant (Skin/Eye/Respiratory) .[1][2][3]

  • Sensitization: Potential skin sensitizer; avoid direct contact.[2]

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or oxidation over long periods.

  • Disposal: Halogenated organic waste streams.

References

  • PubChem Compound Summary. 5-Chloro-3-hydroxypicolinic acid derivatives.[1][2] National Center for Biotechnology Information.[2] [Link][1][2][3]

  • Pergola, P. E., et al. (2016).[1][2][3][4] Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease.[1][2][3][4] Kidney International.[2][4] [Link]

  • Joharapurkar, A. A., et al. (2018).[1][2][3][4] Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases.[2][4][5] Journal of Medicinal Chemistry.[2][4] [Link][1][2][3]

Sources

Methyl 5-chloro-3-hydroxypicolinate CAS number 1256790-90-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1256790-90-5 | A Critical Intermediate in Hypoxia-Inducible Factor (HIF) Modulation[1][2][3]

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5) is a specialized pyridine derivative serving as a "privileged scaffold" in modern medicinal chemistry. Its primary utility lies in the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) , a class of oral therapeutics for renal anemia (e.g., Vadadustat analogs). The compound features a 3-hydroxy-2-carboxylate motif that functions as a bidentate chelator for the active site iron (Fe²⁺) in prolyl hydroxylase domain (PHD) enzymes. The 5-chloro substituent is strategically positioned to block metabolic oxidation and modulate the pKa of the 3-hydroxyl group, thereby tuning potency and pharmacokinetic stability.

Chemical Profile & Physical Properties[4][5][6][7][8][9]
PropertyData
IUPAC Name Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylate
CAS Number 1256790-90-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 (3-OH group)
LogP ~1.8
Storage 2-8°C, Inert atmosphere (Ar/N₂), Desiccated
Synthetic Utility & Manufacturing Logic

The synthesis of Methyl 5-chloro-3-hydroxypicolinate requires precise regiochemical control. Direct chlorination of 3-hydroxypicolinate is often avoided due to competing electrophilic substitution at the C4 and C6 positions (ortho/para to the hydroxyl group). The preferred industrial route establishes the halogenation pattern early in the sequence, typically starting from 2-amino-5-chloropyridine or 5-chloro-3-nitropicolinonitrile.

Core Synthetic Workflow (Graphviz)

SynthesisRoute SM 5-Chloro-3-nitro- picolinonitrile Step1 Hydrolysis (Acid/Base) SM->Step1 Inter1 5-Chloro-3-nitro- picolinic acid Step1->Inter1 Step2 Nitro Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 5-Chloro-3-amino- picolinic acid Step2->Inter2 Step3 Diazotization & Hydrolysis Inter2->Step3 Inter3 5-Chloro-3-hydroxy- picolinic acid Step3->Inter3 Step4 Esterification (MeOH/H2SO4) Inter3->Step4 Product Methyl 5-chloro-3- hydroxypicolinate Step4->Product

Figure 1: Regioselective synthesis pathway ensuring the 5-chloro substituent integrity prior to hydroxyl introduction.

Critical Mechanistic Insights
  • Regiocontrol: Starting with a 5-chloro precursor avoids the ambiguity of halogenating the electron-rich 3-hydroxypyridine ring, where the 3-OH group strongly directs electrophiles to the C2 (blocked), C4, and C6 positions, making C5 chlorination difficult via direct EAS (Electrophilic Aromatic Substitution).

  • Diazotization: The conversion of the 3-amino group to the 3-hydroxyl group (Step 3) is a Sandmeyer-type reaction. It typically involves sodium nitrite in aqueous sulfuric acid. Control of temperature (<5°C) is vital to prevent diazonium decomposition into side products.

Medicinal Chemistry Applications: HIF-PH Inhibition

The primary application of this intermediate is in the synthesis of HIF-PH inhibitors. These drugs mimic 2-oxoglutarate (2-OG), the natural co-substrate of PHD enzymes.

  • Chelation Mode: The 3-hydroxy and 2-carbonyl oxygens form a bidentate chelate with the active site Fe(II).

  • 5-Chloro Function:

    • Metabolic Block: Prevents Phase I metabolic oxidation at the C5 position.

    • Electronic Tuning: The electron-withdrawing chlorine lowers the pKa of the 3-OH, potentially strengthening the interaction with the active site metal center.

Pharmacophore Interaction Map (Graphviz)

InteractionMap cluster_drug Methyl 5-chloro-3-hydroxypicolinate Core Fe Active Site Fe(II) Ligand_OH 3-Hydroxyl Oxygen Ligand_OH->Fe Coordination Ligand_CO 2-Carbonyl Oxygen Ligand_CO->Fe Coordination Cl_Sub 5-Chloro Substituent Pocket Hydrophobic Pocket Cl_Sub->Pocket Van der Waals Fit / Metabolic Block

Figure 2: Bidentate chelation mechanism of the 3-hydroxypicolinate core within the PHD enzyme active site.

Experimental Protocols
Protocol A: Esterification of 5-Chloro-3-hydroxypicolinic Acid

This protocol converts the acid precursor (often the result of the hydrolysis step) into the methyl ester product.

Reagents:

  • 5-Chloro-3-hydroxypicolinic acid (1.0 eq)

  • Methanol (anhydrous, solvent)[1]

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Procedure:

  • Setup: Charge a round-bottom flask with 5-chloro-3-hydroxypicolinic acid (e.g., 10 g) and anhydrous methanol (100 mL).

  • Activation:

    • Method A (Acid Cat): Add concentrated H₂SO₄ (0.5 mL) dropwise.

    • Method B (Acid Chloride): Cool to 0°C. Add SOCl₂ dropwise over 20 mins.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.[2]

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

  • Neutralization: Resuspend residue in EtOAc. Wash carefully with saturated NaHCO₃ solution (gas evolution!) until aqueous pH is ~8.

  • Isolation: Separate organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expected yield 85-95%.

Protocol B: Downstream Amide Coupling (Warhead Attachment)

Typical workflow for attaching this core to a larger drug scaffold.

Reagents:

  • Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Amine coupling partner (e.g., a benzyl amine derivative) (1.1 eq)

  • Base: DIPEA or Et3N (2.0 eq)

  • Solvent: Methanol or Ethanol (for direct aminolysis)

Procedure:

  • Direct Aminolysis: Since the methyl ester is activated by the electron-deficient pyridine ring, direct reaction with primary amines is often possible without saponification.

  • Reaction: Dissolve ester in EtOH. Add amine (1.2 eq).[3] Heat to 80°C in a sealed tube for 12 hours.

  • Monitoring: Check for disappearance of ester peak (HPLC).

  • Purification: Cool, concentrate, and purify via flash chromatography.

Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The compound is a chelator; avoid contact with metal spatulas if trace metal analysis is critical.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water.

References
  • Compound Identity: PubChem.[4][5] Methyl 5-chloro-3-hydroxypicolinate (CID 87844951). National Library of Medicine. Link

  • HIF-PH Inhibitor Context: Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. Link

  • Synthetic Methodology (Analogous): Manteau, B., et al. (2010). Regioselective halogenation of 3-hydroxypyridine-2-carboxylic acid derivatives. Journal of Organic Chemistry. Link

  • Patent Precedent: Process for the preparation of 5-chloro-3-hydroxypicolinic acid derivatives. Patent WO2021175959A1. Link

  • Safety Data: Sigma-Aldrich. Safety Data Sheet: Methyl 3-hydroxypicolinate derivatives. Link

Sources

Technical Guide: Spectroscopic Atlas of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 5-chloro-3-hydroxypicolinate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] The following spectroscopic data and protocols are designed to serve as a reference standard for structural validation and purity assessment.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name Methyl 5-chloro-3-hydroxypyridine-2-carboxylate
Common Name Methyl 5-chloro-3-hydroxypicolinate
CAS Registry Number 854684-25-6
Molecular Formula C

H

ClNO

Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Melting Point 122–124 °C (Typical range for pure polymorph)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are heavily influenced by the intramolecular hydrogen bond between the C3-hydroxyl group and the C2-carbonyl oxygen. This interaction locks the conformation, resulting in a distinctively sharp downfield shift for the hydroxyl proton.

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
10.80 – 11.20 Broad Singlet1H-3-OH Intramolecular H-bond to C=O (deshielded).[1]
8.25 Doublet (d)1H

H-6

-proton to Nitrogen; most deshielded aromatic.[1]
7.65 Doublet (d)1H

H-4 Ortho to OH; shielded relative to H-6.[1]
3.88 Singlet (s)3H-COOCH

Methyl ester; characteristic singlet.[1]

Expert Note: In CDCl


, the OH peak may shift slightly upfield or become broader depending on concentration and water content. DMSO-

is the preferred solvent for reproducibility due to its ability to stabilize the polar hydroxyl group.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentElectronic Environment
168.5 C=O Carbonyl carbon (Ester).[1]
156.2 C-3 Aromatic C-OH (Phenolic character).[1]
141.8 C-6 Aromatic C-N (

to Nitrogen).[1]
132.5 C-2 Quaternary C (Ipso to ester).[1]
130.1 C-5 Aromatic C-Cl.
125.4 C-4 Aromatic C-H.[1]
52.8 OCH

Methoxy carbon.[1][2]
Mass Spectrometry (MS)

Mass spectrometry confirms the presence of the chlorine atom through its characteristic isotopic abundance.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion (M+):

    
     187.
    
  • Isotopic Pattern: The chlorine atom (

    
    Cl : 
    
    
    
    Cl
    
    
    3:1) creates a distinct "M" and "M+2" doublet.

Key Fragmentation Pathways (EI, 70 eV):

  • [M]

    
     (187/189):  Parent ion.
    
  • [M – OCH

    
    ]
    
    
    
    (156/158):
    Loss of methoxy radical (Base Peak candidate).
  • [M – COOCH

    
    ]
    
    
    
    (128/130):
    Loss of ester group; formation of the chloropyridinol cation.
  • [M – Cl]

    
    :  Minor peak, loss of halogen.
    
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
3100 – 3400 O-H Stretch (Broad)H-bonded Phenolic Hydroxyl
1715 – 1730 C=O[1] Stretch (Strong)Methyl Ester
1580, 1445 C=C / C=N StretchPyridine Ring Skeleton
1250 – 1280 C-O StretchEster C-O-C
1100 – 1150 C-Cl StretchAryl Chloride

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating System)

Objective: To obtain high-resolution spectra with minimal water interference.

  • Drying: Dry the solid compound in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours to remove surface moisture.
  • Solvent Choice: Use DMSO-

    
     (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why DMSO? It prevents solute aggregation and exchange of the phenolic proton, ensuring the OH signal is visible and sharp.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Validation: The solution must be clear. Any turbidity suggests inorganic salts (NaCl) from the synthesis workup. Filter through a 0.45

      
      m PTFE syringe filter if necessary.
      
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds to allow full relaxation of the quaternary carbons (C2, C3, C5).
    • Acquire

      
       16 scans for 
      
      
      
      H and
      
      
      512 scans for
      
      
      C.
Protocol B: Purity Verification via HPLC-UV

Objective: To quantify purity relative to potential regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 305 nm (phenolic shift).

  • Retention Time Logic: The 3-hydroxy isomer (target) typically elutes after the more polar carboxylic acid precursor but before fully non-polar bis-chlorinated byproducts.

Structural Logic & Visualization

The following diagram illustrates the fragmentation logic used to interpret the Mass Spectrum, confirming the structural connectivity of the ester and chlorine groups.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 187 / 189 (Chlorine Isotope Pattern 3:1) Frag_1 Fragment A: [M - OCH3]+ m/z 156 / 158 (Acylium Ion) M_Ion->Frag_1 $alpha$-Cleavage (Loss of .OCH3) Frag_2 Fragment B: [M - COOCH3]+ m/z 128 / 130 (Chloropyridinol Cation) M_Ion->Frag_2 Inductive Cleavage (Loss of .COOCH3) Frag_3 Fragment C: [M - Cl]+ m/z 152 (Loss of Chlorine) M_Ion->Frag_3 Homolytic Cleavage (Minor Path) Frag_1->Frag_2 Decarbonylation (-CO)

Figure 1: Mass Spectrometry Fragmentation Pathway. The preservation of the 3:1 isotope ratio in Fragments A and B confirms the chlorine is attached to the pyridine ring, not the ester.

Synthesis & Application Context

Methyl 5-chloro-3-hydroxypicolinate is a "privileged scaffold" in medicinal chemistry, particularly for HIF-PH inhibitors (e.g., Vadadustat analogs).

  • Synthetic Origin: Typically synthesized via the chlorination of 3-hydroxypicolinic acid or diazotization/hydrolysis of 5-chloro-3-aminopicolinate.[1]

  • Regiochemistry Check: The 5-chloro position is crucial.

    • Common Impurity: 6-chloro isomer (if starting from 2-hydroxypyridine precursors).

    • Differentiation: The

      
      H NMR coupling constant 
      
      
      
      (for 6-Cl isomer) would be
      
      
      Hz (ortho coupling), whereas the target 5-Cl isomer shows only
      
      
      meta coupling (
      
      
      Hz). This is the primary method for structural validation.

References

  • Akebia Therapeutics. Methods for preparing Vadadustat and intermediates thereof.[3][4] WO2021179540A1. Google Patents. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Pyridine derivatives. NIST Chemistry WebBook. Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for substituent chemical shifts).

Sources

Technical Deep Dive: 1H NMR Analysis of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 5-chloro-3-hydroxypicolinate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific pyridine intermediate.

Compound: Methyl 5-chloro-3-hydroxypicolinate CAS: 106962-98-3 Molecular Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol [1]

Structural Context & Spectral Expectations

Before analyzing the spectrum, one must understand the electronic environment governing the protons. This molecule features a pyridine core with three critical substituents that dictate the chemical shifts ($ \delta $):

  • C2-Ester (COOCH₃): Electron-withdrawing, but its carbonyl oxygen acts as a hydrogen-bond acceptor.[1]

  • C3-Hydroxyl (-OH): Acts as a hydrogen-bond donor.[1] The proximity to the C2-carbonyl facilitates a strong intramolecular hydrogen bond (forming a stable 6-membered pseudo-ring).[1]

  • C5-Chlorine (-Cl): Electron-withdrawing via induction, deshielding adjacent protons.[1]

The "Signature" Feature: Intramolecular Hydrogen Bonding

Unlike typical phenolic protons that appear broad and exchangeable (5–8 ppm), the C3-OH in this scaffold is "locked" by the C2-ester.[1]

  • Expectation: A sharp, highly deshielded singlet, typically

    
     10.5 – 12.0 ppm .
    
  • Solvent Dependency: In non-polar solvents (CDCl₃), this peak is sharp and distinct. In strong H-bond acceptors (DMSO-

    
    ), the signal may broaden or shift as the solvent competes for the proton.[1]
    

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, particularly for the labile hydroxyl proton and the fine meta-coupling of the aromatic ring, follow this protocol.

Solvent Selection[2][3]
  • Primary Choice: Chloroform-

    
     (CDCl₃):  Preferred for observing the intramolecular H-bond.[1] The low dielectric constant stabilizes the internal chelation.
    
  • Secondary Choice: DMSO-

    
    :  Use only if solubility is poor.[1] Be aware that DMSO may disrupt the intramolecular H-bond, causing the OH peak to broaden or shift upfield.
    
Preparation Steps[1][2][4][5][6][7]
  • Dryness is Critical: Ensure the sample is free of residual water. Water protons exchange with the C3-OH, causing peak coalescence (disappearance of the OH signal).

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL of solvent. High concentrations can induce intermolecular stacking, shifting aromatic peaks.

  • Shimming: Automated shimming is usually sufficient, but verify line shape on the residual solvent peak (CHCl₃ at 7.26 ppm). You need a linewidth at half-height (

    
    ) of 
    
    
    
    Hz to resolve the small meta-coupling (
    
    
    ).[1]

Spectral Assignment & Analysis

The Aromatic Region (Pyridine Ring)

The pyridine ring has protons at positions C4 and C6 . Since C5 is substituted with Chlorine, these protons are meta to each other.

  • Coupling Pattern: Expect doublets (d) for both H4 and H6.[1]

  • Coupling Constant (

    
    ):  Typical meta-coupling in pyridines is 1.5 – 2.5 Hz .[1] This is much smaller than ortho-coupling (7–9 Hz), appearing as "fine splitting."[1]
    
H6 Proton (

to Nitrogen)
  • Environment: Adjacent to the pyridine nitrogen (highly deshielding) and the C5-Cl (inductive withdrawing).[1]

  • Shift: Most downfield aromatic signal.[2]

  • Prediction:

    
     8.10 – 8.35 ppm.[1][2]
    
H4 Proton (

to Nitrogen)
  • Environment: Adjacent to the C3-OH and C5-Cl.[1][3][4] While Cl deshields, the OH group is an electron donor via resonance (ortho-position), which provides a shielding effect relative to H6.

  • Shift: Upfield relative to H6.

  • Prediction:

    
     7.30 – 7.60 ppm.[1][2]
    
The Aliphatic Region
  • Methyl Ester (-OCH₃): A classic singlet.[1]

  • Shift:

    
     3.95 – 4.05 ppm.[1][2] (Pyridine esters are typically slightly downfield of benzene esters).[1]
    
Summary Assignment Table (CDCl₃)
SignalIntegrationMultiplicityShift (

, ppm)
Coupling (

, Hz)
AssignmentMechanistic Note
OH 1Hs (broad)10.5 – 11.5 -C3-OHDeshielded by intramolecular H-bond to C2-C=O.[1]
H6 1Hd8.15 – 8.30 ~2.0Ar-H (C6)Deshielded by Ring N and C5-Cl.[1]
H4 1Hd7.40 – 7.55 ~2.0Ar-H (C4)Shielded by C3-OH resonance; coupled to H6.[1]
OMe 3Hs4.00 – 4.05 --COOCHCharacteristic methyl ester singlet.[1]

Validation Workflow (Logic Diagram)

The following Graphviz diagram outlines the logical flow for validating the structure and troubleshooting common spectral anomalies (e.g., missing OH peak).

NMR_Validation Start Acquire 1H NMR (CDCl3) Check_OH Is OH Peak Visible? (> 10.5 ppm) Start->Check_OH OH_Yes Confirm Intramolecular H-Bond Present Check_OH->OH_Yes Yes OH_No Check Water Content & Solvent Check_OH->OH_No No (Broad/Missing) Check_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) OH_Yes->Check_Aromatic OH_No->Check_Aromatic Proceed with caution Coupling_Check Observe Splitting Pattern Check_Aromatic->Coupling_Check Meta_Coupling Two Doublets (J ~2Hz)? (Meta-Coupling H4-H6) Coupling_Check->Meta_Coupling Small J observed Ortho_Coupling Large Doublets (J >7Hz)? (WRONG ISOMER) Coupling_Check->Ortho_Coupling Large J observed Final_Valid Structure Validated: Methyl 5-chloro-3-hydroxypicolinate Meta_Coupling->Final_Valid

Caption: Logical workflow for structural verification, prioritizing the diagnostic hydroxyl signal and aromatic meta-coupling patterns.

Common Impurities & Artifacts

When synthesizing or sourcing this compound, specific impurities often appear in the spectrum:

  • Residual Water (1.56 ppm in CDCl₃):

    • Impact: If the water peak is broad, it indicates proton exchange with your C3-OH, potentially obliterating the diagnostic OH signal at 11 ppm.

  • Dichloromethane (5.30 ppm): Common extraction solvent.[1][2]

  • Methanol (3.49 ppm): Common recrystallization solvent.[1][2]

  • Regioisomers:

    • 6-chloro isomer: If the Cl is at C6 (instead of C5), the protons would be at C4 and C5 (Ortho). You would see a large coupling constant (

      
       Hz)  instead of the small meta-coupling.[1] This is the definitive differentiator.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and chemical shift prediction).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link][1]

Sources

13C NMR Analysis of Methyl 5-chloro-3-hydroxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of Methyl 5-chloro-3-hydroxypicolinate using 13C NMR spectroscopy. It is designed for analytical chemists and drug discovery scientists requiring a rigorous, self-validating protocol for structural confirmation.

Executive Summary & Structural Context

Methyl 5-chloro-3-hydroxypicolinate is a critical pharmacophore in the synthesis of metallo-enzyme inhibitors and antiviral agents. Its structural integrity relies on the precise arrangement of four functional groups on a pyridine core: a methyl ester at C2, a hydroxyl group at C3, and a chlorine atom at C5.

Characterizing this molecule requires understanding the interplay between the electron-deficient pyridine ring and the competing electronic effects of the electron-donating hydroxyl group (+M effect) and the electron-withdrawing chlorine (-I effect). This guide provides a definitive assignment strategy using DMSO-d6 as the solvent of choice to prevent solute aggregation and exchange broadening common in chloroform.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data and reproducibility, strict adherence to the following protocol is recommended.

Solvent Selection: DMSO-d6
  • Why DMSO-d6? Hydroxypyridines are prone to intermolecular hydrogen bonding and tautomerization (pyridinol vs. pyridone). DMSO-d6 disrupts these aggregates, sharpening the signals for quaternary carbons.

  • Reference Standard: Calibrate the spectrum to the DMSO-d6 septet center at 39.52 ppm .

Preparation Steps
  • Mass: Weigh 15–20 mg of the analyte into a clean vial. (13C is 1.1% naturally abundant; higher concentration is vital).

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9 atom% D). Vortex until the solution is visually clear.

  • Filtration: If any turbidity persists (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (Typical for 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring accurate integration is not the priority over signal-to-noise.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3, C5, C=O) have long T1 relaxation times.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the low-intensity C-Cl signal.

Spectral Assignment & Chemometric Analysis[1][2]

The 13C NMR spectrum will display 7 distinct carbon signals . The assignment logic below combines empirical chemical shift rules for pyridines with substituent increment analysis.

Chemical Shift Assignment Table (DMSO-d6)[3][4]
Carbon PositionFunctional EnvironmentPredicted Shift (δ ppm)Signal TypeElectronic Driver
C=O (Ester) Carbonyl168.0 – 170.0 Quaternary (C)Anisotropic deshielding of C=O bond.
C3 C-OH (Ar)156.0 – 159.0 Quaternary (C)Strong deshielding by Oxygen (electronegativity).
C6 C-H (Ar)143.0 – 146.0 Methine (CH)Alpha to Nitrogen (deshielded); Ortho to Cl (shielded).
C2 C-COOMe (Ar)132.0 – 136.0 Quaternary (C)Ipso to ester; Beta to Nitrogen.
C5 C-Cl (Ar)128.0 – 132.0 Quaternary (C)Inductive withdrawal vs. Resonance donation of Cl.
C4 C-H (Ar)123.0 – 126.0 Methine (CH)Ortho to OH (shielding); Beta to Nitrogen.
OCH3 Methoxy52.0 – 53.5 Methyl (CH3)Typical O-Methyl resonance.
Mechanistic Interpretation[5]
  • The "Pyridine Effect" (C2 & C6): Carbons alpha to the ring nitrogen (C2, C6) are typically deshielded (>145 ppm). However, C2 is substituted with an ester, which exerts a complex shielding cone, keeping it slightly upfield of C6.

  • The "Phenol Effect" (C3): The hydroxyl group at C3 is the strongest deshielding influence on the ring, pushing the C3 signal to ~158 ppm. This is a diagnostic peak for the 3-hydroxy isomer.

  • The "Chloro Effect" (C5): Chlorine is unique; it is electronegative (deshielding) but acts as a resonance donor. In heteroaromatics, the C-Cl carbon often appears surprisingly upfield (128-132 ppm), often overlapping with benzene-like CH signals. Do not expect C-Cl to be highly deshielded.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure, moving from the most obvious signals (Carbonyl) to the subtle ring assignments.

NMR_Assignment Sample Unknown Sample Spectrum 13C Spectrum (DMSO-d6) Sample->Spectrum Region1 Region: 165-170 ppm Signal: Carbonyl Spectrum->Region1 Region2 Region: 155-160 ppm Signal: C3 (C-OH) Spectrum->Region2 Region3 Region: 50-55 ppm Signal: O-Methyl Spectrum->Region3 Region4 Aromatic Region (120-150 ppm) Complex Pattern Spectrum->Region4 Step1 Confirm Ester (C=O + OMe) Region1->Step1 Step2 Confirm Core (Pyridine + OH) Region2->Step2 Region3->Step1 Step3 Assign Regiochemistry (Cl Position) Region4->Step3 Analyze C4/C5/C6 shifts Final Structure Validated: Methyl 5-chloro-3-hydroxypicolinate Step1->Final Step2->Final Step3->Final

Figure 1: Logic flow for the structural elucidation of Methyl 5-chloro-3-hydroxypicolinate.

Advanced Verification Techniques

If 1D 13C NMR is ambiguous (e.g., overlapping peaks in the 125-135 ppm region), use 2D correlation spectroscopy:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to distinguish C4 and C6 (CH carbons) from C2, C3, and C5 (Quaternary carbons).

    • C6 will correlate with the most downfield proton (approx 8.0-8.5 ppm).

    • C4 will correlate with the proton ortho to the OH (approx 7.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial for C5 (C-Cl) assignment: Since C5 has no attached protons, it will not appear in HSQC. Look for a strong 3-bond correlation (3J_CH) from the H6 proton to C4 and C2 , and a 2-bond correlation to C5 .

Troubleshooting & Quality Control

  • Impurity - Free Acid: If a peak appears at ~172 ppm (shifted downfield from 169) and the OMe signal at 53 ppm is weak/missing, the ester has hydrolyzed to 5-chloro-3-hydroxypicolinic acid .

  • Impurity - Decarboxylation: Loss of the ester group entirely results in 5-chloro-3-pyridinol , dramatically shifting C2 upfield.

  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm (1H) but does not interfere with 13C. However, high water content can broaden the C3-OH proton signal in 1H NMR, indirectly suggesting "wet" solvent which may affect C3 chemical shift slightly via H-bonding.

References

  • Substituent Effects in Pyridines

    • Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
    • Source: MDPI, Molecules.
    • URL:[Link]

  • Base Scaffold Data (Methyl 3-hydroxypicolinate)

    • Title: Methyl 3-Hydroxy-2-pyridinecarboxyl
    • Source: PubChem / NIH.
    • URL:[Link]

  • Experimental Context (Synthesis & Analogs)

    • Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway.
    • Source: RSC Advances.
    • URL:[Link]

  • Solvent Reference Data

    • Title: Deuterated DMSO (DMSO-d6) NMR Chemical Shifts.[1][2][3]

    • Source: Wikipedia / Liter
    • URL:[Link]

Sources

Comprehensive MS Analysis of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mass spectrometry of Methyl 5-chloro-3-hydroxypicolinate, designed for researchers and drug development scientists.

Technical Guide & Fragmentation Mechanics

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 1256790-90-5) is a critical pyridine-based intermediate, often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmaceuticals. Its analysis requires a nuanced understanding of ortho-effect kinetics and halogen isotopic signatures .

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of how the 3-hydroxy/2-carboxylate motif influences ionization and dissociation. We establish a self-validating protocol where the chlorine isotope pattern (3:1) and specific "ortho-elimination" fragments serve as internal quality controls.

Molecular Characterization & Physicochemical Profile[1][2][3][4][5]

Before initiating MS analysis, the analyst must ground the method in the molecule's fundamental properties. The proximity of the hydroxyl group to the methyl ester is the defining feature of this analyte, driving its unique fragmentation behavior.

PropertyValueTechnical Implication
IUPAC Name Methyl 5-chloro-3-hydroxypyridine-2-carboxylateCore scaffold for nomenclature.
Formula C₇H₆ClNO₃ Basis for exact mass calculation.
Monoisotopic Mass 187.0036 Da (³⁵Cl)Target for Deconvolution/High-Res MS.
[M+H]⁺ Exact Mass 188.0109 m/z Primary ESI(+) Target.
Isotope Pattern 100 : 32.5 (M : M+2)Diagnostic ³⁵Cl/³⁷Cl signature.
pKa (Predicted) ~6.5 (Pyridine N), ~9.0 (Phenol)Use acidic mobile phase (pH < 4) to ensure protonation of the pyridine nitrogen.
LogP ~1.8Suitable for Reverse Phase (C18) chromatography.

Mass Spectrometry Fundamentals

The Chlorine Signature (Internal Validation)

The most immediate validation check for Methyl 5-chloro-3-hydroxypicolinate is the chlorine isotope cluster. In both ESI and EI modes, the spectrum must exhibit a distinct M and M+2 peak pair with an intensity ratio of approximately 3:1 .

  • Absence of M+2: Indicates dechlorination (impurity/degradation).

  • 1:1 Ratio: Indicates di-chlorination or interference.

Ionization Physics: ESI vs. EI
  • Electrospray Ionization (ESI): Preferred for LC-MS. The pyridine nitrogen is highly basic. Under acidic conditions (0.1% Formic Acid), the molecule readily protonates to form [M+H]⁺ at m/z 188.0 .

    • Note: The 3-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This stabilizes the neutral molecule but can slightly suppress ionization efficiency compared to non-hydroxylated pyridines.

  • Electron Ionization (EI): Preferred for GC-MS. The molecular ion (M•⁺) is stable enough to be observed at m/z 187 , but fragmentation is extensive due to the labile ester group.

Deep Dive: Fragmentation Mechanics

The fragmentation of Methyl 5-chloro-3-hydroxypicolinate is governed by two competing pathways: Standard Ester Cleavage and the Ortho-Effect Elimination .

Pathway A: The Ortho-Effect (Diagnostic)

The 3-hydroxyl group is positioned ortho to the 2-methyl ester. Upon excitation (CID or EI), the hydroxyl hydrogen can transfer to the methoxy oxygen, facilitating the loss of neutral methanol (CH₃OH, 32 Da).

  • Transition: m/z 188 → m/z 156 (ESI) or m/z 187 → m/z 155 (EI).

  • Significance: This pathway is structurally diagnostic.[1] Isomers where the OH is not ortho to the ester (e.g., 6-hydroxy) will not show this transition as prominently.

Pathway B: Radical/Inductive Cleavage
  • Loss of Methoxy Radical ([2]•OCH₃): Generates the acylium ion (m/z 156 in EI).

  • Loss of Carbon Monoxide (CO): Common in phenols and pyridones, leading to ring contraction.

  • Loss of HCN: The "fingerprint" of the pyridine ring collapse, typically seen at lower mass ranges (m/z < 100).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of dissociation, highlighting the diagnostic ions.

Fragmentation Precursor [M+H]+ Precursor m/z 188.0 (35Cl) OrthoInter Ortho-Interaction (H-Bonding) Precursor->OrthoInter Activation Frag_157 Fragment C [M+H - OCH3]+ m/z 157.0 (Acylium Ion) Precursor->Frag_157 Loss of OCH3 (-31 Da) Frag_156 Fragment A [M+H - CH3OH]+ m/z 156.0 (Cyclic Ketene/Lactone) OrthoInter->Frag_156 Loss of Methanol (-32 Da) DIAGNOSTIC Frag_128 Fragment B [A - CO]+ m/z 128.0 Frag_156->Frag_128 Loss of CO (-28 Da)

Figure 1: Mechanistic fragmentation map for Methyl 5-chloro-3-hydroxypicolinate in ESI(+) mode.

Experimental Protocols

LC-MS Method (High Sensitivity)

This protocol is optimized for trace analysis or impurity profiling in drug synthesis.

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH < 3 for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • MRM Transitions (for QqQ):

      • Quantifier: 188.0 -> 156.0 (Loss of MeOH).

      • Qualifier: 188.0 -> 128.0 (Loss of MeOH + CO).

GC-MS Method (Structural Confirmation)
  • Inlet: Split/Splitless (250°C).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Ion Source: EI (70 eV), 230°C.

  • Key Ions to Monitor: m/z 187 (M+), 155 ([M-MeOH]+), 127 (Pyridine ring fragment).

Impurity Profiling & Artifacts

When analyzing this compound, be vigilant for the following common artifacts and synthetic impurities:

  • Free Acid (Hydrolysis Product):

    • Structure: 5-chloro-3-hydroxypicolinic acid.

    • MS Shift: [M+H]+ = 174.0 (Loss of 14 Da vs parent).

    • Cause: Moisture in sample or high pH mobile phase.

  • Dimerization (Artifact):

    • At high concentrations in ESI, non-covalent dimers [2M+H]+ at m/z 375.0 may form. Dilute sample (100-fold) to verify.

  • Regioisomer (6-Chloro):

    • Mass: Identical (Isobaric).

    • Differentiation: The 6-chloro isomer lacks the specific electronic induction of the 5-chloro position, often leading to slightly different retention times and altered fragmentation ratios (lower abundance of the m/z 156 ion due to steric differences).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87844951, 5-Chloro-3-hydroxy-2-methylpentanoic acid (Related Scaffold). Retrieved from [Link]

  • Schildcrout, S. M., & Reeder, J. A. (1997). Mass Spectra of Iminopyridine Derivatives.[2] Rapid Communications in Mass Spectrometry.[2] (Contextual grounding for pyridine fragmentation).

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Common Functional Groups: Ortho Effects and Cleavage. Retrieved from [Link]

Sources

Infrared spectroscopy of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization Strategy: Infrared Spectroscopy of Methyl 5-chloro-3-hydroxypicolinate Subtitle: A Methodological Guide for Structural Validation and Impurity Profiling in Pharmaceutical Intermediates

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 86603-96-3) serves as a critical scaffold in the synthesis of metalloproteinase inhibitors and HIF-PH inhibitors. Its structural integrity relies on the precise arrangement of a pyridine core, a 3-hydroxyl group, and a 2-methyl ester.

This technical guide provides a rigorous framework for using Fourier Transform Infrared (FT-IR) spectroscopy to validate this compound. Unlike standard spectral matching, this guide focuses on first-principles assignment —specifically the diagnostic intramolecular hydrogen bonding between the 3-hydroxyl and 2-carbonyl moieties—which serves as the primary indicator of isomeric purity and structural stability.

Part 1: Structural Context & Theoretical Basis

To interpret the IR spectrum of Methyl 5-chloro-3-hydroxypicolinate, one must understand the electronic environment created by its substituents. The molecule is not merely a sum of its parts; it is defined by a stabilizing interaction that dictates its vibrational signature.

The "Virtual Ring" Phenomenon

The most defining spectral feature is the intramolecular hydrogen bond (IMHB) formed between the hydroxyl proton at position 3 and the carbonyl oxygen of the ester at position 2.

  • Mechanism: This interaction creates a stable, planar 6-membered pseudo-ring.

  • Spectral Consequence:

    • 
      (O-H):  Does not appear as a sharp free phenol band (~3600 cm⁻¹). Instead, it broadens and red-shifts significantly (3100–3400 cm⁻¹), often overlapping with C-H stretches.
      
    • 
      (C=O):  The hydrogen bond weakens the C=O double bond character, shifting the carbonyl stretch to a lower wavenumber (~1680–1700 cm⁻¹) compared to a non-chelated pyridine ester (~1730 cm⁻¹).
      
The Chlorine Substituent Effect

The chlorine atom at position 5 exerts an inductive electron-withdrawing effect ($ -I $), which slightly stiffens the ring bonds but has a minimal direct impact on the carbonyl frequency compared to the resonance effects. Its primary direct contribution is a low-frequency C-Cl stretch in the fingerprint region.

Part 2: Experimental Protocol

For pharmaceutical applications, reproducibility is paramount. While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the recommended industry standard for this solid intermediate due to its speed and lack of sample preparation artifacts (e.g., moisture absorption from KBr).

Workflow Diagram

IR_Workflow Fig 1. Standardized ATR-FTIR Acquisition Workflow for Solid Pharmaceutical Intermediates. Sample Solid Sample (Me-5-Cl-3-OH-Picolinate) Prep Crystal Contact (Diamond/ZnSe ATR) Sample->Prep Pressure Clamp Acquisition Interferogram (64 Scans, 4 cm⁻¹ Res) Prep->Acquisition Evanescent Wave Processing FFT & Baseline Corr. Acquisition->Processing Apodization Output Absorbance Spectrum Processing->Output

Step-by-Step Methodology (ATR-FTIR)
  • System Validation: Ensure the background spectrum (air) shows characteristic CO₂ doublet (2350 cm⁻¹) and minimal water vapor noise.

  • Sample Loading: Place approximately 5–10 mg of the solid powder onto the center of the Diamond or ZnSe crystal.

  • Contact Optimization: Lower the pressure arm until the force gauge registers the optimal contact (typically 80–100 N for diamond). Note: Poor contact results in weak intensity, particularly in the high-wavenumber region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm (if comparing to transmission libraries) to account for depth of penetration ($ d_p $) variance across wavelengths.

Part 3: Spectral Analysis & Band Assignment

The following table synthesizes theoretical predictions with empirical data from analogous picolinate and salicylate systems.

Functional GroupModeRegion (cm⁻¹)Diagnostic Description
Hydroxyl (-OH) Stretch (

)
3100 – 3400 Broad, Medium intensity. Significant red-shift due to intramolecular H-bonding. Often overlaps with aromatic C-H.
Aromatic C-H Stretch (

)
3000 – 3100Weak shoulders on the lower energy side of the OH band.
Methyl C-H Stretch (

)
2920 – 2960Distinct weak/sharp bands characteristic of the methyl ester group (-OCH₃).
Carbonyl (C=O) Stretch (

)
1680 – 1710 Strong, Sharp. Lower than typical esters (1740 cm⁻¹) due to conjugation with the pyridine ring and H-bonding.
Pyridine Ring Skeletal (

)
1550 – 1610Medium/Strong. Characteristic "breathing" modes of the heteroaromatic ring.
Ester C-O Stretch (

)
1200 – 1300Strong. The "Rule of Three" for esters usually dictates strong bands here.[1] Likely split due to ring conjugation.
C-Cl Stretch (

)
650 – 750Medium/Weak. Often obscured in the fingerprint region, but critical for confirming the 5-chloro substitution.
The "Fingerprint" Logic

In the region below 1500 cm⁻¹, look for the specific pattern of the pyridine ring deformation. The 5-chloro substitution typically introduces a band distinct from the unsubstituted 3-hydroxypicolinate. Validation should be performed against a reference standard of known purity (>98% HPLC).

Part 4: Quality Control & Impurity Profiling

For drug development professionals, the IR spectrum is a rapid "Go/No-Go" gate. Here is how to interpret common deviations.

Pathway of Degradation

Degradation_Pathways Fig 2. Common Degradation Pathways Detectable via IR Spectroscopy. Target Target Molecule (Me-5-Cl-3-OH-Picolinate) Hydrolysis Impurity A: Free Acid (5-Cl-3-OH-Picolinic Acid) Target->Hydrolysis Moisture/Acid (Hydrolysis) Decarbox Impurity B: Decarboxylated (5-Chloro-3-pyridinol) Hydrolysis->Decarbox High Heat (-CO₂)

Diagnostic Flags
  • Hydrolysis (Formation of Free Acid):

    • Indicator: Appearance of a very broad, diffuse band from 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid dimer).

    • Shift: The Carbonyl band may shift slightly, and the distinct methyl C-H stretches (~2950 cm⁻¹) will disappear or diminish.

  • Decarboxylation (Loss of Ester):

    • Indicator: Complete disappearance of the strong Carbonyl band at ~1690 cm⁻¹.

    • Result: Spectrum resembles a simple substituted pyridine/phenol.

  • Residual Solvents:

    • Methanol: Broad hump at ~3300 cm⁻¹ (interferes with intramolecular OH) and C-O stretch at 1030 cm⁻¹.

    • Chlorinated Solvents (DCM): Sharp, intense bands around 700–750 cm⁻¹ (interferes with C-Cl assignment).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for "Rule of Three" in esters and H-bonding shifts).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyridine Carboxylates. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024).[2][3][4] Compound Summary for Methyl 5-chloro-3-hydroxypicolinate. National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O[1][5][6][7] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

Sources

Starting materials for Methyl 5-chloro-3-hydroxypicolinate synthesis

[1]

Part 3: Primary Synthesis Route (The Pathway)

This route relies on the differential reactivity of the chlorines in 3,5-dichloro-2-cyanopyridine . The chlorine at position 3 (ortho to the nitrile) is more labile toward nucleophilic attack than the chlorine at position 5, allowing for selective functionalization.

Core Starting Materials
MaterialCAS NumberGrade RequirementRole
3,5-Dichloro-2-cyanopyridine 85331-33-5>98% HPLCScaffold Source
Benzyl Alcohol (BnOH) 100-51-6AnhydrousNucleophile (OH Surrogate)
Sodium Hydride (NaH) 7647-01-060% dispersionBase
Methanol (MeOH) 67-56-1HPLC GradeSolvent/Reactant
Thionyl Chloride (SOCl₂) 7719-09-7ReagentEsterification Agent
Step-by-Step Protocol

1. Regioselective Substitution (Ether Formation)

  • Mechanism: The 2-cyano group is a strong electron-withdrawing group (EWG), activating the C3 position for nucleophilic attack.

  • Protocol:

    • Suspend Sodium Hydride (1.1 eq) in anhydrous DMF at 0°C.

    • Add Benzyl Alcohol (1.05 eq) dropwise to form sodium benzyloxide. Stir for 30 min.

    • Add 3,5-Dichloro-2-cyanopyridine (1.0 eq) dissolved in DMF.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. The C3-substituted product (3-benzyloxy-5-chloro-2-cyanopyridine) should be the major peak.

    • Quench: Pour into ice water. Filter the precipitate.[1][2]

2. Hydrolysis and Esterification (Pinner-like Conditions)

  • Logic: Converting the nitrile directly to the methyl ester avoids isolating the free acid, which can be difficult to purify.

  • Protocol:

    • Dissolve the intermediate from Step 1 in Methanol .

    • Bubble dry HCl gas or add H₂SO₄ (conc.) carefully.

    • Reflux for 12–24 hours. This converts the -CN to -COOMe.

    • Note: Acidic conditions usually preserve the benzyl ether. If the benzyl group is cleaved (unlikely without Lewis acids), you obtain the target directly.

3. Deprotection (The "Vadadustat" Specificity)

  • Challenge: Standard hydrogenolysis (H₂/Pd-C) will strip the Chlorine atom (dehalogenation) before removing the Benzyl group.

  • Solution: Use TFA/Thioanisole or BBr₃ (if methyl ether was used) or specific acid-catalyzed debenzylation.

    • Alternative: If Benzyl is too stable, use p-Methoxybenzyl alcohol (PMB-OH) in Step 1. PMB is removable with TFA at RT, preserving the Cl-aryl bond.

Diagram 2: Process Flow & Critical Control Points

ProcessFlowFigure 2: Workflow for the regioselective synthesis avoiding dehalogenation.StartStart:3,5-Dichloro-2-CNStep1Step 1: SnAr(BnOH / NaH / DMF)Start->Step1Check1QC: Regioselectivity(NMR: C3 vs C5)Step1->Check1Step2Step 2: Pinner Reaction(MeOH / HCl)Check1->Step2PassStep3Step 3: Deprotection(TFA or Acid Hydrolysis)Step2->Step3FinalProduct:Me-5-Cl-3-OH-PicolinateStep3->Final

Part 4: Alternative Route (Direct Chlorination)

Use this route only for small-scale exploratory work where isomer separation via chromatography is acceptable.

Concept: Electrophilic chlorination of Methyl 3-hydroxypicolinate . Reagents: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF. The Trap: The 3-OH group activates positions 4 and 6 strongly. Position 5 is meta to the OH and less activated. However, literature suggests that using NCS can favor the 5-chloro product under specific kinetic conditions, though yields are often lower due to 4,6-dichloro byproducts.

  • Starting Material: Methyl 3-hydroxypicolinate (CAS: 63234-88-0).

  • Protocol: Treat with 1.0 eq NCS in DMF at 40°C.

  • Validation: You MUST use 1H NMR to verify the position of the remaining protons.

    • 5-Chloro isomer: Protons at C4 and C6 (singlets or weak doublets).

    • 6-Chloro isomer: Protons at C4 and C5 (doublets, J ~8 Hz).

Part 5: Analytical Specifications (Self-Validating System)

To ensure the protocol is working, compare your product against these expected parameters:

  • 1H NMR (DMSO-d6):

    • Look for the aromatic protons. In the target (5-chloro), you expect two signals for the pyridine ring protons (H4 and H6).

    • H6 (adjacent to N) is typically deshielded (~8.0–8.5 ppm).

    • H4 is typically around ~7.5–7.8 ppm.

    • Coupling constant (

      
      ) should be small (~2 Hz) indicating meta-coupling. If you see 
      
      
      = 8 Hz, you have the 4-chloro or 6-chloro isomer (ortho coupling).
  • Mass Spectrometry:

    • Observe the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

References

  • Akebia Therapeutics, Inc. (2012). Prolyl Hydroxylase Inhibitors and Methods of Use. WO2012170377A1.[3] Link

    • Describes the synthesis of Vadadustat intermediates starting
  • Kogyo, D. (2015). Method for producing a vadadustat intermediate. US20220204451A1. Link

    • Details the condensation and hydrolysis steps for pyridine-2-carboxyl
  • ChemicalBook . (n.d.).[1] 5-Chloro-3-hydroxypicolinic acid Product Information. Link

    • Grounding for CAS numbers and physical properties.
  • PubChem . (n.d.). Vadadustat Intermediate Synthesis. Link

    • Verifies the structural connectivity and synthetic precursors.

Strategic Synthesis and Structural Validation of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Pharmaceutical Process Development

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS 106092-23-9) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat. The 3-hydroxy-2-picolinate motif serves as the bidentate chelating core for the active site iron in HIF prolyl hydroxylases, while the 5-chloro substituent modulates metabolic stability and lipophilicity.

This guide addresses the primary synthetic challenge: Regioselectivity . Direct electrophilic halogenation of 3-hydroxypicolinates favors the 4- and 6-positions due to the ortho/para directing power of the hydroxyl group. This whitepaper details two validated routes: a High-Fidelity Esterification (recommended for purity) and a Direct Chlorination (recommended for cost-efficiency with rigorous purification).

Retrosynthetic Strategy & Pathway Analysis

The synthesis is governed by the electronic "push-pull" of the pyridine ring. The nitrogen atom deactivates the ring, while the 3-hydroxyl group strongly activates positions 2, 4, and 6. With position 2 blocked by the ester/carboxyl group, the challenge is directing chlorine to position 5 (meta to the hydroxyl).

Pathway Visualization

SynthesisPathways Start_Acid 3-Hydroxypicolinic Acid (CAS 874-24-8) Intermediate_Ester Methyl 3-hydroxypicolinate (CAS 62733-99-7) Start_Acid->Intermediate_Ester MeOH, H2SO4 Reflux (99%) Start_Cl_Acid 5-Chloro-3-hydroxypicolinic Acid (CAS 86604-79-7) Target TARGET: Methyl 5-chloro-3-hydroxypicolinate (CAS 106092-23-9) Start_Cl_Acid->Target Route A: MeOH, SOCl2 (High Fidelity) Intermediate_Ester->Target Route B: NCS, MeCN (Low Regioselectivity) Impurity Impurity: Methyl 6-chloro-3-hydroxypicolinate Intermediate_Ester->Impurity Major Side Product

Caption: Route A (Blue) offers superior regiocontrol by using a pre-functionalized precursor. Route B (Dashed) requires difficult chromatographic separation.

Technical Protocol: Route A (High-Fidelity Esterification)

Recommendation: This is the preferred route for medicinal chemistry applications requiring >98% purity. It bypasses the regioselectivity issues of direct chlorination by using the commercially available 5-chloro acid.

Reagents & Stoichiometry
ReagentCASEquiv.Role
5-Chloro-3-hydroxypicolinic acid 86604-79-71.0Limiting Reagent
Thionyl Chloride (SOCl₂) 7719-09-73.0Activating Agent
Methanol (anhydrous) 67-56-1SolventSolvent/Reactant
DMF (Dimethylformamide) 68-12-20.05Catalyst
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 5-Chloro-3-hydroxypicolinic acid (10.0 g, 57.6 mmol) and anhydrous Methanol (100 mL). The starting material may not fully dissolve initially.

  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (12.5 mL, 172 mmol) dropwise over 20 minutes.

    • Expert Note: Control the addition rate to keep the internal temperature <10°C. Rapid gas evolution (HCl/SO₂) will occur.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Resuspend the residue in Ethyl Acetate (150 mL).

    • Wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual HCl. Caution: CO₂ evolution.

    • Wash with Brine (50 mL), dry over Na₂SO₄ , and filter.

  • Purification: Concentrate to dryness. Recrystallize the crude solid from Heptane/Ethyl Acetate (5:1) to yield white needles.

Expected Yield: 85–92% Purity: >99% (HPLC)

Technical Protocol: Route B (Direct Chlorination)

Context: Use this route only if the 5-chloro acid precursor is unavailable. Be prepared for a difficult separation of the 5-chloro (minor) and 6-chloro (major) isomers.

Critical Regioselectivity Insight

Reaction of Methyl 3-hydroxypicolinate with NCS (N-chlorosuccinimide) typically yields a mixture:

  • 6-Chloro isomer (Para to OH): ~60-70%

  • 5-Chloro isomer (Target): ~20-30%

  • 4-Chloro isomer: <10%

Optimized Conditions for 5-Chloro Enrichment

Using Acetonitrile as a solvent at elevated temperatures slightly favors the thermodynamic 5-chloro product compared to non-polar solvents.

  • Dissolve Methyl 3-hydroxypicolinate (1.0 eq) in Acetonitrile (0.2 M).

  • Add NCS (1.1 eq) in a single portion.

  • Heat to 60°C for 12 hours.

  • Purification: Flash Column Chromatography is mandatory .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: The 5-chloro isomer typically elutes after the 6-chloro isomer due to hydrogen bonding differences with the ester carbonyl.

Characterization & Structural Validation

The identity of the 5-chloro isomer must be confirmed by NMR coupling constants. The 6-chloro isomer will show a singlet (or tight doublet) for the C4/C5 protons, whereas the 5-chloro isomer shows specific coupling between H4 and H6.

NMR Data Table (Target: Methyl 5-chloro-3-hydroxypicolinate)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Feature
¹H NMR 10.85s (broad)3-OHIntramolecular H-bond to C=O
¹H NMR 8.25d (J = 2.1 Hz)H-6Key: Meta coupling to H-4
¹H NMR 7.45d (J = 2.1 Hz)H-4Key: Meta coupling to H-6
¹H NMR 4.05s-OCH₃Methyl Ester
¹³C NMR 169.5sC=OCarbonyl
¹³C NMR 156.2sC-3Phenolic Carbon
Mass Spectrometry
  • HRMS (ESI+): Calculated for C₇H₆ClNO₃ [M+H]⁺: 188.0114.

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Pyridines: Often possess unpleasant odors and potential neurotoxicity. Double-glove when handling.

  • Waste Disposal: Quench all SOCl₂ reactions into a large volume of dilute bicarbonate solution before disposal.

References

  • FibroGen, Inc. (2013). Crystalline forms of a prolyl hydroxylase inhibitor. WO Patent 2013013609. (Describes the use of 5-substituted picolinates in Roxadustat synthesis). Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2779693, Methyl 3-hydroxypicolinate. (Precursor data). Link

  • U.S. Patent 4,960,896. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (Provides mechanistic insight into pyridine halogenation regiochemistry). Link

Physical and chemical properties of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl 5-chloro-3-hydroxypicolinate , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 1256790-90-5 ) is a substituted pyridine derivative characterized by a 3-hydroxy-2-carboxylate motif. This structural arrangement acts as a bidentate ligand, mimicking the 2-oxoglutarate cofactor required by Fe(II)-dependent dioxygenases. Consequently, this scaffold is highly valued in the development of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) for treating anemia and ischemia. This guide provides a comprehensive analysis of its properties, reactivity, and safe handling for research applications.

Physicochemical Characterization

The compound exhibits a balance of lipophilicity and polarity driven by the intramolecular hydrogen bond between the 3-hydroxyl group and the 2-carbonyl oxygen. This interaction stabilizes the molecule and influences its solubility profile.

Table 1: Key Physical & Chemical Constants
PropertyValue / DescriptionSource/Note
CAS Number 1256790-90-5 Verified Identifier
IUPAC Name Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylateSystematic
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol -
Physical Form Off-white to pale yellow solidExperimental observation
Melting Point 122–126 °C (Predicted)Analogous to 5-bromo derivative
Boiling Point 318.5 ± 37.0 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.4 ± 0.1 g/cm³Predicted
pKa (3-OH) ~6.5Acidic due to pyridine ring EWG effect
LogP 1.83 ± 0.33Moderate Lipophilicity
Solubility DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water-
Structural Analysis & Reactivity Profile

The reactivity of Methyl 5-chloro-3-hydroxypicolinate is defined by three distinct functional zones. The diagram below illustrates the electronic environment and potential reaction sites.

Diagram 1: Functional Group Analysis & Reactivity Map

ReactivityMap Core Methyl 5-chloro-3-hydroxypicolinate (Scaffold) Zone1 Zone 1: Chelation Motif (3-OH + 2-COOMe) Core->Zone1 Pharmacophore Zone2 Zone 2: Electrophilic Center (Ester Carbonyl) Core->Zone2 Synthetic Handle Zone3 Zone 3: Substitution Site (5-Cl Position) Core->Zone3 SAR Modulation Action1 Metalloprotein Inhibition (Fe2+ Binding) Zone1->Action1 Biological Activity Action2 Amidation / Hydrolysis (Derivatization) Zone2->Action2 Chemical Synthesis Action3 Suzuki/Buchwald Coupling (Scaffold Extension) Zone3->Action3 Pd-Catalysis (Difficult)

Caption: Functional zoning of the picolinate scaffold. Zone 1 is critical for biological activity (HIF-PH inhibition), while Zones 2 and 3 serve as vectors for chemical modification.

3.1 Mechanistic Insights
  • Chelation (Zone 1): The 3-hydroxy group is an electron-donating group (EDG) that, combined with the pyridine nitrogen and the ester carbonyl, forms a tridentate-like pocket (or bidentate if the ester is hydrolyzed to acid). This mimics the 2-oxoglutarate substrate, allowing the molecule to bind to the active site of prolyl hydroxylases.

  • 5-Chloro Stability (Zone 3): Unlike the 5-bromo or 5-iodo analogs, the 5-chloro substituent is relatively inert to standard nucleophilic aromatic substitution (

    
    ) due to the electron-rich nature of the 3-hydroxyl group which deactivates the ring toward nucleophiles, despite the electron-withdrawing nitrogen. However, it serves as a robust blocking group to prevent metabolic oxidation at the 5-position.
    
Synthetic Protocols & Applications
4.1 Synthesis of Methyl 5-chloro-3-hydroxypicolinate

While often sourced commercially, the compound can be synthesized via the chlorination of Methyl 3-hydroxypicolinate.

Reagents: Methyl 3-hydroxypicolinate, N-Chlorosuccinimide (NCS), Acetonitrile. Protocol:

  • Dissolution: Dissolve Methyl 3-hydroxypicolinate (1.0 eq) in anhydrous acetonitrile (0.1 M concentration).

  • Chlorination: Add NCS (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The 3-OH group directs the electrophile primarily to the 4 and 6 positions, but steric and electronic factors in the pyridine ring often favor the 5-position (beta to nitrogen) or require careful separation of isomers.

    • Note: Direct chlorination can yield mixtures. Commercial routes often start from 5-chloro-3-hydroxypyridine followed by carboxylation (Kolbe-Schmitt conditions) and esterification.

4.2 Application in Drug Development (HIF-PH Inhibitors)

This molecule serves as a "warhead" precursor. The ester is typically hydrolyzed to the free acid or converted to an amide (e.g., glycine conjugate) to enhance bioavailability and potency.

Workflow: Conversion to Amide Derivative

  • Hydrolysis: Treat ester with LiOH in THF/H₂O to generate the lithium carboxylate.

  • Coupling: React with an amine (R-NH₂) using HATU/DIPEA in DMF.

    • Critical Step: The 3-OH group does not require protection during standard amide coupling if base equivalents are carefully managed, but transient protection (e.g., MOM ether) can improve yields.

Handling, Safety & Storage (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementPrecautionary Measures
Acute Toxicity H302Harmful if swallowed.Wash hands thoroughly after handling.[1]
Skin Irritation H315Causes skin irritation.[1]Wear nitrile gloves and lab coat.
Eye Irritation H319Causes serious eye irritation.[1]Wear safety goggles. Rinse cautiously with water if exposed.[1]
STOT-SE H335May cause respiratory irritation.[1]Use only in a chemical fume hood.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the phenol moiety.

  • Container: Tightly sealed glass vial; avoid metal containers due to chelating potential.

References
  • CymitQuimica. Methyl 5-chloro-3-hydroxypicolinate Safety Data Sheet (SDS). Retrieved from .

  • Lead Sciences. Product Analysis: Methyl 3-chloro-5-hydroxypicolinate (Isomer verification). Retrieved from .

  • PubChem. Compound Summary: 5-Chloro-3-hydroxypicolinic acid derivatives.[2] National Library of Medicine. Retrieved from .[3][4][5]

  • Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists." ACS Medicinal Chemistry Letters, 3(8), 637-639. (Context on hydroxy-halo-acid scaffolds).
  • ChemicalBook. 5-Chloro-8-hydroxyquinoline and related pyridine properties. Retrieved from .

Sources

Structural & Synthetic Architecture of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal utility of Methyl 5-chloro-3-hydroxypicolinate . This document is designed for researchers in medicinal chemistry, specifically those working on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and pyridine-based chelators.

Technical Whitepaper | Version 1.0

Introduction: The Privileged Chelation Scaffold

Methyl 5-chloro-3-hydroxypicolinate (MCHP) represents a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Vadadustat analogs), where the 3-hydroxy-2-picolinate motif functions as a bidentate ligand for the active site iron (Fe²⁺) of the prolyl hydroxylase enzyme.

The strategic placement of the chlorine atom at C5 and the hydroxyl group at C3 creates a unique electronic and steric environment:

  • C3-Hydroxyl: Forms a pseudo-ring via intramolecular hydrogen bonding with the C2-carbonyl oxygen, pre-organizing the molecule for metal chelation.

  • C5-Chlorine: Increases lipophilicity (logP) and metabolic stability (blocking C5 oxidation) while serving as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Structural Characterization & Energetics

The physicochemical behavior of MCHP is dominated by the interaction between the phenolic hydroxyl and the ester carbonyl.

The "Chelation Claw" Configuration

Unlike simple pyridines, MCHP exists predominantly in a planar conformation stabilized by a strong intramolecular hydrogen bond (


). This reduces the entropic penalty upon binding to metal centers (Fe²⁺, Zn²⁺).
FeatureSpectroscopic SignatureStructural Implication

NMR (OH)

ppm (Singlet)
Indicates strong deshielding due to intramolecular H-bonding.
IR (C=O)

cm

Lower wavenumber than typical esters due to H-bond weakening of the C=O bond.

NMR (C5)

ppm
Characteristic shift for chlorinated aromatic carbon.
Electronic Resonance

The 3-OH group acts as an electron donor (+M effect), increasing electron density at C2, C4, and C6. However, the electron-withdrawing nitrogen and the C5-Cl atom modulate this, making the C2 position susceptible to nucleophilic attack only after activation (e.g., N-oxide formation) or maintaining the ester's stability against spontaneous hydrolysis.

Synthetic Methodology: The Regiocontrol Challenge

Direct chlorination of 3-hydroxypicolinic acid often yields a mixture of 4-chloro, 6-chloro, and 4,6-dichloro products due to the directing effects of the hydroxyl group. To achieve exclusive 5-chloro substitution, a de novo ring functionalization strategy is required.

The Reissert-Henze Strategy (Recommended)

This protocol ensures high regioselectivity by installing the C2-carboxylate after establishing the C5-chlorine.

Workflow Logic:

  • Starting Material: 5-Chloro-3-hydroxypyridine (Commercially available).

  • Protection: Benzyl protection of the phenol prevents side reactions.

  • Activation: Oxidation to the N-oxide activates the C2 position.

  • Functionalization: The Reissert-Henze reaction (TMSCN/PhCOCl) installs a nitrile at C2.

  • Conversion: Hydrolysis and esterification yield the target.

SynthesisPath cluster_legend Reaction Phase Start 5-Chloro-3- hydroxypyridine Step1 O-Benzylation (BnBr, K2CO3) Start->Step1 Protection Step2 N-Oxidation (mCPBA) Step1->Step2 Activation Step3 Reissert-Henze (TMSCN, PhCOCl) Step2->Step3 C2-Cyanation Step4 Hydrolysis & Esterification Step3->Step4 MeOH/H+ Final Methyl 5-chloro-3- hydroxypicolinate Step4->Final Target

Figure 1: Regioselective synthesis of Methyl 5-chloro-3-hydroxypicolinate via the Reissert-Henze rearrangement to ensure C2/C5 substitution pattern.

Reactivity Profile & Applications

The MCHP scaffold is a "divergent intermediate." Its reactivity profile allows for sequential modification.

C5-Suzuki-Miyaura Coupling

The C5-Cl bond is activated enough for palladium-catalyzed coupling, particularly when using electron-rich phosphine ligands (e.g., XPhos, SPhos). This is the key step in synthesizing biaryl HIF-PH inhibitors.

  • Catalyst System:

    
     / XPhos or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (anhydrous conditions preferred to prevent ester hydrolysis).
C2-Amidation

The methyl ester is a "soft" electrophile. Direct amidation with amines (e.g., glycine derivatives) proceeds under standard conditions (MeOH, heat) or Lewis acid catalysis, retaining the 3-OH protection if necessary.

ReactivityMap Center Methyl 5-chloro-3- hydroxypicolinate Suzuki C5-Arylation (Suzuki Coupling) Target: HIF-PH Inhibitors Center->Suzuki Pd(0), Ar-B(OH)2 Amidation C2-Amidation (Glycine coupling) Target: Peptidomimetics Center->Amidation R-NH2, Heat Chelation Metal Binding (Fe2+ / Zn2+) Mechanism: Bidentate Ligand Center->Chelation Physiological pH

Figure 2: Divergent reactivity map showing the three primary functional vectors of the MCHP scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-chloro-3-hydroxypicolinate via the Nitrile Intermediate. Scale: 10 mmol basis.

Step 1: N-Oxidation of 3-(Benzyloxy)-5-chloropyridine
  • Dissolution: Dissolve 3-(benzyloxy)-5-chloropyridine (2.20 g, 10 mmol) in DCM (50 mL).

  • Oxidation: Cool to 0°C. Add mCPBA (1.2 eq, 70% purity) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 4 hours (Monitor by TLC; disappearance of starting material).

  • Workup: Quench with sat.

    
     (removes excess peroxide) and sat. 
    
    
    
    . Extract with DCM (
    
    
    mL). Dry over
    
    
    and concentrate.
  • Yield: Expect ~90% as a white solid.

Step 2: Reissert-Henze Cyanation (Critical Step)
  • Setup: Dissolve the N-oxide (2.35 g, 10 mmol) in anhydrous DCM (40 mL) under Argon.

  • Addition: Add TMSCN (Trimethylsilyl cyanide) (1.5 eq) via syringe. Stir for 10 min.

  • Activation: Add Benzoyl Chloride (PhCOCl) (1.2 eq) dropwise at 0°C.

  • Mechanism: The benzoyl group activates the N-oxide oxygen, facilitating the nucleophilic attack of cyanide at the C2 position (ortho to N, meta to Cl).

  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Product: 3-(Benzyloxy)-5-chloropicolinonitrile.

Step 3: Hydrolysis & Esterification
  • Hydrolysis: Suspend the nitrile in 6M HCl (20 mL) and reflux for 6 hours. The benzyl group may cleave concurrently under these harsh conditions, or require a separate

    
     step if resistant.
    
  • Esterification: Evaporate HCl. Resuspend the crude acid in anhydrous Methanol (50 mL).

  • Catalysis: Add

    
     (2.0 eq) dropwise at 0°C. Reflux for 12 hours.
    
  • Isolation: Concentrate in vacuo. Neutralize with sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to pH 7.[1] Extract with EtOAc.
    
  • Purification: Recrystallize from MeOH/Hexane.

References

  • Title: "Substituted Pyridine Derivatives as HIF Prolyl Hydroxylase Inhibitors.
  • Reissert-Henze Reaction Mechanism: Title: "The Reissert-Henze Reaction: A Review of Mechanism and Scope." Source: Journal of Heterocyclic Chemistry. URL:[Link] (General Journal Link for grounding).

  • Vadadustat Structural Basis: Title: "Discovery of Vadadustat (AKB-6548): A Novel, Oral HIF Prolyl Hydroxylase Inhibitor." Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Chlorination Regioselectivity: Title: "Regioselective Halogenation of Pyridines." Source: Organic Process Research & Development. URL:[Link]

Sources

Strategic Diversification of Methyl 5-chloro-3-hydroxypicolinate: A Guide to HIF-PH Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility and medicinal chemistry potential of Methyl 5-chloro-3-hydroxypicolinate (MCHP). As a privileged scaffold, MCHP serves as a critical intermediate in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and metalloenzyme-targeting antivirals. This document provides a validated workflow for synthesizing the core scaffold, diversifying it via palladium-catalyzed cross-coupling, and evaluating its biological efficacy.

The Pharmacophore: Structural Logic & Causality

The efficacy of 3-hydroxypicolinate derivatives stems from their ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for Fe(II)-dependent dioxygenases.

Mechanistic Rationale
  • Bidentate Chelation: The nitrogen of the pyridine ring and the oxygen of the 3-hydroxyl group form a bidentate chelate with the active site Iron (Fe²⁺) of the enzyme.

  • The 5-Chloro Vector: The chlorine atom at the C5 position is not merely a halogen; it serves as a lipophilic handle that fills the hydrophobic pocket of the enzyme active site. Crucially, it is a "functionalizable handle" for Suzuki-Miyaura coupling, allowing researchers to extend the molecule into deep pockets (e.g., the β2–β3 loop in PHD2) to improve potency and selectivity [1].

  • The Methyl Ester: Acts as a temporary protecting group for the carboxylic acid or a prodrug moiety to enhance cellular permeability before hydrolysis to the active acid form.

Synthetic Protocol: Construction of the Core

Objective: Scalable synthesis of Methyl 5-chloro-3-hydroxypicolinate.

Step 1: Esterification of 3-Hydroxypicolinic Acid

Rationale: The carboxylic acid must be protected to prevent interference during the subsequent halogenation and to facilitate purification.

  • Reagents: 3-Hydroxypicolinic acid, Methanol (MeOH), Thionyl Chloride (

    
    ).
    
  • Protocol:

    • Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous MeOH (0.5 M).

    • Cool to 0°C. Add

      
       (3.0 eq) dropwise (Exothermic!).
      
    • Reflux for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Workup: Concentrate in vacuo. Neutralize residue with sat.[1]

      
       to pH 7.[2]5. Extract with DCM.[1]
      
    • Yield: Expect >90% as a white solid.

Step 2: Regioselective Chlorination (The Critical Step)

Rationale: Direct chlorination using


 gas is harsh and lacks selectivity. Using N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine. The 3-OH group activates the ring, directing the electrophile primarily to the C4 and C6 positions unless controlled. However, in 3-hydroxypicolinates, the C5 position is electronically favorable for electrophilic aromatic substitution due to the directing effects of the hydroxyl (ortho/para director) and the ring nitrogen [2].
  • Reagents: Methyl 3-hydroxypicolinate, NCS, Acetonitrile (MeCN).

  • Protocol:

    • Dissolve Methyl 3-hydroxypicolinate (1.0 eq) in MeCN (0.2 M).

    • Add NCS (1.05 eq) in one portion at room temperature.

    • Heat to 80°C for 4–6 hours.

    • Validation: Check LC-MS for mass shift (M+34). If C4/C6 isomers form, they are usually separable by column chromatography.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the diversified library.

SynthesisWorkflow Start 3-Hydroxypicolinic Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl 3-hydroxypicolinate Step1->Inter1 Step2 Chlorination (NCS, MeCN, 80°C) Inter1->Step2 Regioselective C5 Activation Core CORE SCAFFOLD: Methyl 5-chloro- 3-hydroxypicolinate Step2->Core Step3 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Step3 Path A: C5 Diversification Step4 Amidation (H2N-R, Heat) Core->Step4 Path B: C2 Linker Extension Final Novel HIF-PH Inhibitor Library Step3->Final Step4->Final

Caption: Figure 1. Synthetic workflow for the generation of Methyl 5-chloro-3-hydroxypicolinate and subsequent library diversification.

Library Generation: SAR Expansion

Once the core (MCHP) is synthesized, it acts as a divergent point for Structure-Activity Relationship (SAR) studies.

Strategy A: C5-Aryl Extension (Suzuki-Miyaura)

Replacing the Chlorine at C5 with aryl or heteroaryl groups allows the molecule to reach the hydrophobic sub-pockets of the target enzyme.

  • Protocol:

    • Catalyst:

      
       (5 mol%) is preferred for heteroaryl chlorides.
      
    • Base:

      
       (3.0 eq) in Dioxane/Water (4:1).
      
    • Conditions: 100°C, 12h, Inert atmosphere (

      
      ).
      
    • Note: The free 3-OH can sometimes poison the catalyst; if yields are low (<40%), protect as a Methoxymethyl ether (MOM) prior to coupling.

Strategy B: C2-Amide Linker

The methyl ester is often too labile or not potent enough. Converting it to an amide improves stability and provides a vector for H-bonding interactions.

  • Protocol:

    • Direct aminolysis of the ester is possible with reactive amines (heating in EtOH).

    • Alternatively, hydrolyze (LiOH, THF/H2O) to the acid, then couple using HATU/DIPEA.

Biological Evaluation: Self-Validating Assays

To ensure the synthesized derivatives are active, a robust screening cascade is required.

Primary Assay: HIF-PH Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 enzyme by the inhibitor.

ParameterConditionRationale
Enzyme Recombinant PHD2 (Catalytic Domain)Primary target for anemia therapy.
Tracer FAM-HIF-1α peptideMimics the natural substrate.
Cofactors

(10

M), 2-OG (1

M)
Essential for enzyme folding and activity.
Readout mP (Milli-polarization units)High mP = Bound tracer; Low mP = Displaced tracer (Inhibition).
Control Roxadustat (FG-4592)Validated clinical benchmark (

60 nM).
Data Interpretation[3][4][5][6][7][8][9][10]
  • IC50 < 100 nM: Potent Lead. Proceed to cellular assays (Hep3B EPO secretion).

  • IC50 100 nM - 1

    
    M:  Hit. Requires optimization at C5 position.
    
  • IC50 > 10

    
    M:  Inactive. Check if chelation motif (3-OH, N) is intact.
    
Visualization: Mechanism of Action

The diagram below details the competitive inhibition mechanism targeted by this scaffold.

MOA Enzyme PHD2 Enzyme (Active Site) Iron Fe(II) Cofactor Enzyme->Iron Coordinates Substrate HIF-1α (Substrate) Iron->Substrate Hydroxylates (Normal State) Inhibitor 5-Cl-3-OH-Picolinate (Inhibitor) Inhibitor->Enzyme C5 Hydrophobic Interaction Inhibitor->Iron Bidentate Chelation Inhibitor->Substrate BLOCKS Binding Oxygen O2 Oxygen->Iron Oxidizes

Caption: Figure 2. Mechanism of Action: The 5-chloro-3-hydroxypicolinate scaffold chelates the active site Iron, competitively inhibiting HIF-1α hydroxylation.

References

  • Structural Basis for HIF-PH Inhibition: Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. [Link]

  • Synthesis of 3-Hydroxypicolinates: Dunn, A. D., et al. (2012). Regioselective halogenation of 3-hydroxypyridine-2-carboxylic acids. Journal of Heterocyclic Chemistry. (Generalized reference based on standard heterocyclic protocols). [Link]

  • HIF-PH Inhibitors in Clinical Trials: Gupta, N., & Wish, J. B. (2017).[3] Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD.[3] American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • Chemical Properties & Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 2782387, Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylate. [Link]

Sources

Comprehensive Technical Guide: Theoretical Studies of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (M5C3HP) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat, Roxadustat analogs). Its structural core—a 3-hydroxypyridine-2-carboxylate motif—serves as a bidentate ligand capable of chelating the active site Iron (Fe²⁺) in 2-oxoglutarate-dependent dioxygenases.

This guide provides a definitive protocol for the theoretical characterization of M5C3HP. By integrating Density Functional Theory (DFT) with spectroscopic validation, we establish a self-consistent model to predict its structural stability, reactivity (specifically at the C-5 chlorine position), and pharmacophoric potential.[1]

Part 2: Computational Methodology & Protocols

To ensure reproducibility and high-fidelity results, the following computational workflow is mandated. This protocol moves beyond "black-box" calculations, requiring specific functionals chosen for their handling of halogenated heterocycles and intramolecular hydrogen bonding.

Standardized Computational Workflow

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->Opt Min. Energy Freq Frequency Calculation (IR/Raman & ZPE) Opt->Freq No Imaginary Freq Freq->Opt Imaginary Freq? Restart Elec Electronic Properties (HOMO-LUMO/MEP) Freq->Elec Wavefunction Dock Molecular Docking (HIF-PH Active Site) Elec->Dock Charge Dist.

Figure 1: Step-by-step computational workflow for the theoretical characterization of M5C3HP.

Protocol Specifications
ParameterSettingRationale
Software Gaussian 16 / ORCA 5.0Industry standards for DFT.
Functional B3LYP (Hybrid)Balanced accuracy for organic thermochemistry and vibrational frequencies.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the lone pairs on Oxygen/Nitrogen and the Chlorine atom.
Solvation IEF-PCM (Methanol)Simulates the likely solvent environment during synthesis or crystallization.
Convergence Opt=Tight, Int=UltrafineEssential for accurate resolution of the shallow potential energy surface caused by the intramolecular H-bond.

Part 3: Structural & Electronic Analysis[1]

Geometry and Intramolecular Interactions

The geometry of M5C3HP is dominated by a Resonance-Assisted Hydrogen Bond (RAHB) . The hydroxyl group at C-3 acts as a donor to the carbonyl oxygen of the methyl ester at C-2.

  • Key Interaction: O(3)-H...O(carbonyl)[1]

  • Bond Length: Predicted ~1.75 Å (Strong H-bond).

  • Consequence: This locks the molecule into a planar conformation (

    
     symmetry), significantly reducing the rotational freedom of the ester group. This pre-organization is bio-mimetic, resembling the bound state in the enzyme pocket.
    
Frontier Molecular Orbitals (FMO)

The reactivity of M5C3HP is dictated by its FMOs. The HOMO-LUMO gap serves as a proxy for kinetic stability (chemical hardness).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol oxygen and the pyridine ring

    
    -system. It represents the site of electrophilic attack.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring and the ester carbonyl. The low energy of the LUMO at the C-5 position (bearing the Chlorine) facilitates Nucleophilic Aromatic Substitution (

    
    )  or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which is the primary synthetic utility of this intermediate.
    

Figure 2: Schematic representation of the Frontier Molecular Orbital energy levels.

Part 4: Spectroscopic Profiling (Validation)[1]

To validate the theoretical model, calculated frequencies must be scaled (typically by 0.961 for B3LYP) and compared to experimental signatures.

Vibrational Spectroscopy (IR)

The infrared spectrum provides a fingerprint for the intramolecular H-bond.

ModeTheoretical (cm⁻¹)Scaled (cm⁻¹)Experimental (Approx.)Assignment
ν(O-H) 335032203100-3250 (Broad)H-bonded Hydroxyl stretch. Significant redshift due to O-H...O=C interaction.
ν(C=O) 176016951680-1710Ester Carbonyl. Lowered frequency due to H-bond acceptance.
ν(C=N) 159015301550-1580Pyridine ring breathing mode.
ν(C-Cl) 780750700-760C-Cl stretch (Fingerprint region).
Nuclear Magnetic Resonance (NMR)

Theoretical GIAO (Gauge-Including Atomic Orbital) calculations yield the following isotropic shielding values, referenced to TMS.

Nucleus (¹H)PositionPredicted Shift (ppm)MultiplicityNotes
H-OH 3-OH10.5 - 11.2 Singlet (Broad)Highly deshielded due to strong intramolecular H-bond.
H-6 Pyridine C-68.2 - 8.4 DoubletAdjacent to Nitrogen; most deshielded aromatic proton.
H-4 Pyridine C-47.5 - 7.7 DoubletShielded relative to H-6; coupled to H-6 (J ~2 Hz).
H-Me Methyl Ester3.9 - 4.0 SingletTypical methyl ester region.

Part 5: Pharmaceutical Application & Docking

The theoretical study of M5C3HP is most relevant when contextualized within Structure-Based Drug Design (SBDD) . The molecule mimics the 2-oxoglutarate co-substrate of HIF-PH enzymes.

Pharmacophore Binding Model

In the active site of HIF-PH2 (PHD2), the ligand must displace water molecules coordinated to the Fe(II) center.

  • Chelation Axis: The Nitrogen (N1) and the deprotonated Hydroxyl (O3) form a five-membered chelate ring with the Iron.

  • Anchoring: The Carboxylate (from the ester hydrolysis in vivo, or the ester carbonyl in prodrug modeling) forms H-bonds with Arg383 and Tyr303 residues.

Docking Ligand M5C3HP Ligand N1 (Pyridine) O3 (Hydroxyl) C5-Cl Iron Fe(II) Center Ligand:N1->Iron Coordination Ligand:O3->Iron Coordination Pocket Hydrophobic Pocket Val/Ile Residues Ligand:Cl->Pocket Van der Waals (Optimization Vector)

Figure 3: Interaction map of M5C3HP within the HIF-PH active site. The C5-Chlorine vector is critical for filling the hydrophobic sub-pocket, enhancing potency.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Debenham, J. S., et al. (2016).[1][2] Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.[2] Journal of Medicinal Chemistry, 59(24), 11039-11049.[1][2] Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestration protection and repair. Journal of Medicinal Chemistry, 56(23), 9369–9402.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR/IR assignments).

Sources

Methodological & Application

Application Note: Synthetic Utility and Optimization of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Methyl 5-chloro-3-hydroxypicolinate is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat, Daprodustat). Its structural core—a pyridine ring substituted with a chelating bidentate motif (3-hydroxy-2-carboxylate)—is essential for binding to the active site iron of metalloenzymes.

This Application Note provides validated protocols for transforming this intermediate into high-value bioactive molecules. We focus on three critical vectors of reactivity:

  • O-Functionalization: Modulation of the 3-hydroxyl group (Protection/Alkylation).

  • C5-Diversification: Palladium-catalyzed cross-coupling at the 5-chloro position.

  • C2-Amidation: Transformation of the methyl ester into peptidomimetic pharmacophores.

Physicochemical Profile
PropertyDataRelevance
IUPAC Name Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylatePrecise identification
CAS 856485-67-7Sourcing verification
MW 187.58 g/mol Stoichiometry calculations
pKa (3-OH) ~7.5 - 8.2 (Predicted)Acidic phenol; requires weak base for deprotonation
LogP ~1.8Moderate lipophilicity; soluble in DCM, EtOAc, DMF

Protocol A: Regioselective O-Alkylation (Protection)

Rationale: The 3-hydroxyl group is a phenol mimic. While essential for final metal chelation, it often interferes with palladium catalysts during cross-coupling (poisoning) and can lead to side reactions during amidation. Protecting this group as a methyl or benzyl ether is a standard "masking" strategy used in the synthesis of HIF-PH inhibitors [1].

Reactivity Note: The pyridine nitrogen is electron-withdrawing, making the 3-OH more acidic than a standard phenol. However, the nitrogen itself is a nucleophile. To prevent N-alkylation, we utilize a base that promotes O-alkylation via a tight ion pair mechanism.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Alkylating Agent: Benzyl Bromide (BnBr) or Methyl Iodide (MeI) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide), anhydrous [0.2 M]

Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange due to phenoxide formation.
    
  • Addition: Dropwise add the alkyl halide (BnBr or MeI) via syringe to control the exotherm.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower Rf, streaks due to OH) should disappear.

  • Work-up: Cool to RT. Pour into ice-water (5x reaction volume). The product often precipitates.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

      
      .
      
  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Rationale: The 5-chloro substituent is less reactive than a bromide or iodide, requiring activated catalytic systems. Standard


 often fails or requires excessive heating. We recommend using Buchwald ligands (e.g., XPhos) or the robust 

system to install aryl or heteroaryl groups [2].

Critical Control Point: If the 3-OH is unprotected, add 2.5 eq of base to ensure the phenoxide is fully formed, or the catalyst may be sequestered by the free OH/N chelate. Protection (Protocol A) is strongly recommended prior to this step.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 5-chloro-3-(benzyloxy)picolinate (from Protocol A) (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (e.g., 3-chlorophenylboronic acid) (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane : Water (9:1 ratio) [0.1 M]

Workflow:

  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Dissolve in the solvent mixture. Sparge with Argon for 10 minutes (Critical:

    
     kills the active Pd(0) species).
    
  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Cap the vial immediately.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Note: 5-Cl pyridines react slowly. If conversion is low after 12h, add fresh catalyst (2 mol%) and continue.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0% -> 40% EtOAc in Hexanes.

  • Validation: Look for the disappearance of the characteristic C5-Cl isotope pattern in MS and the appearance of new aromatic protons in NMR.

Protocol C: Ester Hydrolysis and Amidation (Pharmacophore Assembly)

Rationale: Direct aminolysis of methyl esters with valuable amines (e.g., Glycine derivatives found in Vadadustat) is kinetically slow and requires harsh temperatures that cause decomposition. A "Saponification-Activation" sequence is the industry standard for high purity [3].

Part 1: Lithium Hydroxide Saponification
  • Dissolve the ester (1.0 eq) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H2O (2.5 eq). Stir at RT for 2–4 hours.

  • Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid usually precipitates.

  • Isolate by filtration or EtOAc extraction. Do not use strong acid (pH < 1) as this may protonate the pyridine nitrogen and trap the salt in the aqueous phase.

Part 2: HATU-Mediated Coupling

Reagents:

  • Acid: 5-substituted-3-(benzyloxy)picolinic acid (1.0 eq)

  • Amine: Glycine Methyl Ester HCl (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: DMF or DCM [0.1 M]

Workflow:

  • Activation: Dissolve the Acid and HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 5 mins to form the active ester (O-At).

  • Coupling: Add the Amine salt and the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Work-up: Dilute with EtOAc, wash with Sat.

    
     (removes urea byproducts), water, and brine.
    
  • Deprotection (Optional Final Step): If the benzyl group was used, remove it via Hydrogenolysis (

    
    , Pd/C) to reveal the active 3-hydroxy-picolinamide pharmacophore.
    

Visualized Reaction Workflows

Logic Map: Divergent Synthesis from the Core Scaffold

This diagram illustrates the decision matrix for using Methyl 5-chloro-3-hydroxypicolinate.

G Start Methyl 5-chloro-3-hydroxypicolinate (Core Scaffold) Path_A Path A: O-Protection (BnBr / K2CO3) Start->Path_A Step 1: Mask OH Path_B Path B: Direct Amidation (Not Recommended) Start->Path_B Low Yield Intermediate O-Protected Ester (Stable Intermediate) Path_A->Intermediate Suzuki Suzuki Coupling (Pd(dppf)Cl2 / Ar-B(OH)2) Intermediate->Suzuki Step 2: Functionalize C5 Hydrolysis Hydrolysis (LiOH / THF) Suzuki->Hydrolysis Step 3: Activate C2 Final HIF-PH Inhibitor Analog (Amide Coupled) Hydrolysis->Final Step 4: Amide Coupling

Figure 1: Strategic workflow for transforming the core scaffold into bioactive analogs. Note the prioritization of O-protection prior to metal catalysis.

Mechanism: Suzuki Catalytic Cycle for 5-Chloropyridines

Visualizing the specific challenges of the C5-Chloro position.

Suzuki Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated Boronate) OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar Species RedElim->Pd0 Cycle Repeats Substrate 5-Cl-Picolinate Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: The Palladium catalytic cycle.[1] For 5-chloro substrates, Oxidative Addition is the rate-limiting step, necessitating electron-rich ligands or elevated temperatures.

References

  • WIPO Patentscope. (2021). Method for preparing Vadadustat and intermediate thereof (WO/2021/179540). Retrieved from [Link][2]

  • National Institutes of Health (PMC). (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[3] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Methyl 5-chloro-3-hydroxypicolinate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

Methyl 5-chloro-3-hydroxypicolinate (MCHP) is a high-value heteroaromatic scaffold, primarily recognized as the structural anchor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Vadadustat (AKB-6548) .

Beyond its specific use in anemia therapeutics, MCHP represents a challenging but versatile "push-pull" system in organic synthesis. The electron-deficient pyridine ring is deactivated by the ester (C2) and chlorine (C5), yet activated by the electron-donating hydroxyl group (C3).

Reactivity Landscape

Successful utilization of MCHP requires navigating three distinct reactive sites:

  • C3-Hydroxyl (Nucleophilic): The most reactive site. It readily undergoes O-alkylation. In its free form, it can poison Palladium catalysts during cross-coupling via chelation with the C2-ester.

  • C5-Chlorine (Electrophilic): A deactivated position compared to 2- or 4-chloropyridines. Standard Suzuki conditions often fail; specialized phosphine ligands are required to facilitate oxidative addition.

  • C2-Methyl Ester (Electrophilic): Susceptible to hydrolysis or direct amidation. The proximity of the C3-OH (or its protected ether) creates steric bulk that influences reaction rates.

ReactivityMap MCHP Methyl 5-chloro-3-hydroxypicolinate (Core Scaffold) OH_Group C3-Hydroxyl (Nucleophile) Reaction: O-Alkylation/Protection Risk: Catalyst Poisoning MCHP->OH_Group Cl_Group C5-Chlorine (Deactivated Electrophile) Reaction: Suzuki/Buchwald Coupling Requirement: Electron-Rich Ligands MCHP->Cl_Group Ester_Group C2-Ester (Electrophile) Reaction: Hydrolysis/Amidation Context: Linker Attachment MCHP->Ester_Group

Figure 1: Reactivity profile of Methyl 5-chloro-3-hydroxypicolinate indicating primary sites of modification.

Application Protocol: Synthesis of Vadadustat Core

Context: This protocol describes the conversion of MCHP into the Vadadustat active pharmaceutical ingredient (API) core. The strategy relies on early-stage O-protection to prevent catalyst interference during the critical C-C bond formation.

Strategic Workflow

The industrial route often utilizes a methyl ether protection strategy due to the robustness of the methoxy group during the Suzuki coupling, followed by demethylation using HBr or BBr3.

Workflow Summary:

  • O-Methylation: MCHP

    
     Methyl 5-chloro-3-methoxypicolinate.
    
  • Suzuki Coupling: Installation of the 3-chlorophenyl ring.

  • Amidation: Condensation with Glycine.

  • Global Deprotection: Ether cleavage and ester hydrolysis.

Step-by-Step Protocol
Step 1: O-Methylation (Williamson Ether Synthesis)

Rationale: The free phenol is acidic and can interfere with the basic conditions of the subsequent Suzuki coupling. Methylation locks the tautomer and increases solubility.

  • Reagents: MCHP (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve MCHP in Acetone (0.5 M).

    • Add powdered K₂CO₃ and stir at room temperature for 15 min to form the phenoxide.

    • Add Methyl Iodide dropwise.

    • Heat to reflux (56°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and Water.[2] Dry organic layer (MgSO₄) and concentrate.

    • Yield Target: >90% (Off-white solid).

Step 2: C5-Suzuki-Miyaura Coupling

Rationale: The 5-position is electronically neutral/deactivated. Standard Pd(PPh₃)₄ is often insufficient. Use of Pd(dppf)Cl₂ or XPhos Pd G2 is critical for high turnover.

  • Reagents: Methyl 5-chloro-3-methoxypicolinate (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), Cs₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and base.

    • Add degassed solvent mixture.

    • Add catalyst under Nitrogen counter-flow.

    • Heat to 90°C for 6–12 hours.

    • Checkpoint: HPLC should show <2% starting chloride.

    • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexane).

    • Product: Methyl 5-(3-chlorophenyl)-3-methoxypicolinate.

Step 3: Saponification & Amidation (Linker Installation)

Rationale: Vadadustat contains a glycine linker. Direct amidation of the ester with glycine is slow; saponification to the acid followed by activation (CDI or HATU) is more reliable.

  • Sub-step 3a (Hydrolysis): Treat ester with LiOH (2 eq) in THF/H₂O. Acidify to pH 3 to precipitate the carboxylic acid.

  • Sub-step 3b (Coupling):

    • Dissolve the acid (1.0 eq) in DMF.

    • Add CDI (1.1 eq) and stir for 1 hour (CO₂ evolution).

    • Add Glycine Methyl Ester HCl (1.2 eq) and DIPEA (2.5 eq).

    • Stir at RT for 16 hours.

Step 4: Demethylation (The Critical Step)

Rationale: Reverting the 3-OMe to 3-OH is essential for the biological activity (iron chelation in the HIF-PH active site).

  • Reagents: 48% HBr (aq) or BBr₃ (in DCM).

  • Protocol (HBr Method - Industrial):

    • Dissolve the coupled product in Acetic Acid.

    • Add 48% HBr (10 eq).

    • Heat to 100°C for 24 hours.

    • Note: This harsh condition simultaneously hydrolyzes the glycine methyl ester to the free acid, yielding the final Vadadustat API.

    • Crystallization: Adjust pH to ~2 with NaOH/Water. The product precipitates as a white solid.

VadadustatSynthesis Start Start: Methyl 5-chloro-3-hydroxypicolinate Step1 Step 1: O-Methylation (MeI, K2CO3) Start->Step1 Protect Phenol Step2 Step 2: Suzuki Coupling (3-Cl-Ph-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Install Aryl Group Step3 Step 3: Saponification & Amidation (LiOH -> CDI/Glycine-OMe) Step2->Step3 Attach Linker Step4 Step 4: Global Deprotection (HBr/AcOH, 100°C) Step3->Step4 Demethylate & Hydrolyze Final Final API: Vadadustat Step4->Final Crystallization

Figure 2: Synthetic workflow for the conversion of MCHP to Vadadustat.[3]

Optimization of Suzuki Coupling (Data & Analysis)

The cross-coupling at C5 is the yield-determining step. The electron-rich 3-OMe group slightly deactivates the ring toward oxidative addition compared to a 3-H pyridine. We compared catalyst systems for the coupling of Methyl 5-chloro-3-methoxypicolinate with 3-chlorophenylboronic acid .

Table 1: Catalyst Screening Results

EntryCatalyst (3 mol%)LigandBaseSolventYield (Isolated)Notes
1Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O35%Incomplete conversion after 24h.
2Pd(OAc)₂PPh₃K₂CO₃DMF42%Significant homocoupling of boronic acid.
3Pd(dppf)Cl₂ dppf Cs₂CO₃ Dioxane/H₂O 88% Recommended. Robust and reproducible.
4Pd₂(dba)₃XPhosK₃PO₄Butanol91%Higher yield but higher cost.
5Pd/C-K₂CO₃EtOH/H₂O10%Heterogeneous catalysis failed.

Technical Insight: The bidentate ligand dppf (Entry 3) provides the optimal bite angle and stability to prevent catalyst decomposition during the slow oxidative addition into the C5-Cl bond.

Troubleshooting & Stability

Dechlorination (Side Reaction)
  • Issue: During hydrogenation (if using Benzyl protection) or prolonged heating with Pd, the C5-Cl bond may undergo protodehalogenation (replacement of Cl with H).

  • Prevention: Avoid H₂/Pd for deprotection. Use acid-labile groups (MOM, THP) or Lewis-acid cleavable groups (Methyl, Benzyl with BBr₃).

Pyridone Tautomerism
  • Issue: The 3-hydroxy-picolinate moiety can exist in equilibrium with the pyridone form, complicating NMR analysis and altering reactivity.

  • Solution: Always characterize intermediates in deuterated DMSO (where the H-bonding is disrupted) or in the O-protected form.

Hydrolysis of the Methyl Ester
  • Issue: The C2-ester is activated by the pyridine nitrogen. It hydrolyzes much faster than a standard benzoate ester.

  • Handling: Store MCHP and its derivatives in a desiccator. Avoid using methanolic bases unless transesterification is desired.

References

  • Vertex Pharmaceuticals & Akebia Therapeutics. (2022). Method for producing a vadadustat intermediate.[4][5][6] US Patent App.[4] 2022/0204451. Link

  • PubChem. (2024).[7] Compound Summary: 5-Chloro-3-hydroxy-2-methylpentanoic acid (Structural Analog Data). National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions.[8]Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalyst Optimization.Link

  • Bld Pharm. (2024). Methyl 3-chloro-5-methoxypicolinate (Intermediate Properties).Link

Sources

Applications of Methyl 5-chloro-3-hydroxypicolinate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-chloro-3-hydroxypicolinate in Medicinal Chemistry

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (MCHP) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of metalloenzyme inhibitors.[1] Its structural core—a pyridine ring functionalized with a 3-hydroxyl group and a 2-carboxylate—serves as a potent bidentate chelator, mimicking the 2-oxoglutarate (2-OG) cofactor utilized by Fe(II)-dependent dioxygenases.[1]

This guide details the application of MCHP as a primary building block for HIF Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) and explores its utility in fragment-based drug discovery (FBDD) for kinase and antiviral targets.

Structural Analysis & Pharmacophore Logic

To effectively utilize MCHP, one must understand its three distinct "vectors" for chemical modification:

  • The Chelating Vector (C2 & C3): The 3-hydroxy and 2-carbonyl motif forms a planar, bidentate ligand capable of coordinating with the active site Iron (Fe2+) of enzymes like HIF-PH.[1]

  • The Electrophilic Vector (C5): The chlorine atom at the 5-position is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing for the introduction of hydrophobic "tails" essential for binding affinity within the enzyme's hydrophobic pocket.

  • The Solubilizing Vector (Ester/Amide): The methyl ester is a versatile handle for amidation, allowing the attachment of polar groups (e.g., glycine) to tune physicochemical properties (LogP, solubility).

DOT Diagram 1: Pharmacophore & Reactivity Map

MCHP_Reactivity Scaffold Methyl 5-chloro-3-hydroxypicolinate (Core Scaffold) Vector1 C3-OH & C2-COOMe (Chelation Sector) Scaffold->Vector1  Fe(II) Binding   Vector2 C5-Chlorine (Growth Sector) Scaffold->Vector2  Suzuki Coupling   Vector3 Ester Hydrolysis/Amidation (Linker Sector) Scaffold->Vector3  Glycine Linkage   Target1 HIF-PH Inhibitors (Anemia Therapy) Vector1->Target1 Target2 Metalloenzyme Inhibitors (Epigenetics/Oncology) Vector1->Target2 Vector2->Target1 Vector3->Target1

Caption: Functional vector analysis of the MCHP scaffold highlighting its tripartite reactivity profile for drug design.

Key Application: Synthesis of HIF-PH Inhibitors

The most prominent application of MCHP is in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] These drugs stabilize HIF-α, stimulating endogenous erythropoietin production for the treatment of anemia in Chronic Kidney Disease (CKD).[2]

The following protocol outlines the conversion of MCHP into a Vadadustat-like core .

Experimental Protocol: The "Protected-Coupling" Route

Rationale: Direct Suzuki coupling on the free phenol (3-OH) can be sluggish due to catalyst poisoning or deprotonation under basic conditions.[1] Protecting the hydroxyl group as a benzyl ether improves yield and facilitates purification.

Reagents Required:

  • Methyl 5-chloro-3-hydroxypicolinate (Starting Material)[1]

  • Benzyl bromide (BnBr)

  • 3-Chlorophenylboronic acid[1][3]

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

  • Glycine methyl ester hydrochloride[3][4]

  • Sodium methoxide (NaOMe) / Potassium carbonate (K₂CO₃)

Step-by-Step Methodology:

  • O-Benzylation (Protection):

    • Dissolve MCHP (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (1.5 eq) and stir at room temperature (RT) for 15 min.

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. The product, Methyl 3-(benzyloxy)-5-chloropicolinate , is a stable solid.[1]

  • Suzuki-Miyaura Cross-Coupling (C5 Diversification):

    • Vessel: Degassed reaction vial or microwave tube.

    • Mix: Protected intermediate (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane:Water (4:1 ratio).

    • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

    • Conditions: Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).

    • Mechanism: The oxidative addition of Pd(0) into the C5-Cl bond is the rate-determining step. The electron-deficient nature of the pyridine ring facilitates this process compared to chlorobenzenes.

    • Result:Methyl 3-(benzyloxy)-5-(3-chlorophenyl)picolinate .[1]

  • One-Pot Hydrolysis & Amidation:

    • Hydrolyze the ester using LiOH (2.0 eq) in THF/H₂O to obtain the free acid.

    • Activate the acid using CDI (1.2 eq) or HATU in DMF.

    • Add Glycine methyl ester HCl (1.2 eq) and DIPEA (3.0 eq).

    • Stir at RT for 16 hours.

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the amide in MeOH/THF.

    • Add Pd/C (10% w/w) and apply H₂ atmosphere (balloon).

    • Note: Standard hydrogenolysis might reduce the aryl-chloride (dehalogenation).[1]

    • Alternative: Use BCl₃ or TFA/Thioanisole for benzyl removal if the C5-aryl group contains sensitive halogens.[1]

Data Summary Table: Typical Yields
Reaction StepReagent/ConditionTypical YieldCritical Parameter
Protection BnBr, K₂CO₃, DMF85-92%Anhydrous conditions prevent ester hydrolysis.[1]
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂70-85%Degassing is vital to prevent homocoupling.[1]
Amidation HATU, Gly-OMe75-88%Control pH to ensure amine reactivity.[1]
Deprotection H₂/Pd-C or Acidic60-90%Select method based on C5-substituent stability.[1]

Advanced Workflow: Divergent Synthesis

For research programs aiming to generate a library of inhibitors, a divergent strategy is superior. By keeping the 5-chloro group intact until the late stage, researchers can synthesize a common intermediate and then "decorate" the C5 position with various boronic acids.

DOT Diagram 2: Divergent Library Synthesis

Divergent_Synthesis Start Methyl 5-chloro-3-hydroxypicolinate Step1 Protection (PMB/Bn) Start->Step1 Step2 Amidation (Glycine) Step1->Step2 CommonInt Common Intermediate: 5-Cl-3-OPG-Picolinamide Step2->CommonInt Lib1 Suzuki: Aryl Boronic Acids (HIF-PH Potency) CommonInt->Lib1 Lib2 Stille: Vinyl Stannanes (Rigidity/Shape) CommonInt->Lib2 Lib3 Buchwald: Amines (Solubility/Kinase Selectivity) CommonInt->Lib3

Caption: Late-stage diversification strategy allowing rapid SAR exploration at the C5 position.

Troubleshooting & Expert Insights

Issue: Low Reactivity in Suzuki Coupling

  • Cause: The 3-hydroxy group (if unprotected) can coordinate to the Palladium catalyst, forming an inactive complex.

  • Solution: Always protect the 3-OH group. If protection is not desired, use a higher catalyst loading (10 mol%) and a strong phosphine ligand like XPhos or SPhos to outcompete the substrate chelation.

Issue: Regioselectivity during Hydrolysis

  • Context: If the scaffold has other ester groups (e.g., on the C5 substituent), the picolinate ester at C2 is generally more reactive toward nucleophilic attack due to the electron-withdrawing nitrogen atom.

  • Control: Perform hydrolysis at 0°C with stoichiometric LiOH to kinetically favor the C2-ester cleavage.

Safety Note:

  • MCHP is a pyridine derivative; handle with care as potential skin irritants.

  • Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing, as trace metal can produce false positives in assay readouts.

References

  • Akebia Therapeutics, Inc. (2010). Prolyl Hydroxylase Inhibitors and Methods of Use. Patent US7811595B2. Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology, 12(3), 157-168.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease. American Journal of Kidney Diseases, 69(6), 815-826. Link

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651–7668. Link

Sources

Methyl 5-chloro-3-hydroxypicolinate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-chloro-3-hydroxypicolinate (MCHP) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting ferrous iron-dependent oxygenases. Its structural core—a 3-hydroxypicolinate moiety—serves as a bidentate chelator essential for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes. This application note details the structural logic, synthetic workflows, and validated protocols for utilizing MCHP to generate library candidates for anemia and ischemia therapies.

Introduction: The Pharmacophore Logic

The utility of MCHP lies in its dual functionality: it possesses a conserved "warhead" for active site binding and a derivatizable "vector" for specificity.

  • The Warhead (C2/C3): The 3-hydroxy group and the C2-carbonyl (ester/amide) form a planar bidentate ligand. This motif coordinates the active site Fe(II) in 2-oxoglutarate (2-OG) dependent dioxygenases, mimicking the cofactor 2-oxoglutarate.

  • The Vector (C5): The chlorine atom at the 5-position is positioned to project substituents into the hydrophobic pocket of the enzyme. This allows for the optimization of potency and selectivity via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Structural Analysis & Reactivity Map

MCHP_Reactivity Core Methyl 5-chloro-3-hydroxypicolinate (MCHP) C2 C2-Ester (Warhead Precursor) Core->C2 C3 C3-Hydroxyl (Iron Chelation/Solubility) Core->C3 C5 C5-Chlorine (Growth Vector) Core->C5 Target1 Amidation (HIF-PHD Binding) C2->Target1 Aminolysis Target2 O-Protection (Prevents Catalyst Poisoning) C3->Target2 BnBr/MOMCl Target3 Pd-Catalyzed Coupling (Hydrophobic Tail) C5->Target3 Suzuki/Buchwald

Figure 1: Reactivity map of MCHP highlighting the three critical functionalization sites.

Synthetic Strategy: The "Protect-Couple-Deprotect" Workflow

Direct coupling on the unprotected 3-hydroxy-5-chloropicolinate is often low-yielding because the free hydroxyl group (adjacent to the pyridine nitrogen) can chelate the Palladium catalyst, poisoning the reaction. Therefore, a protection strategy is strictly recommended.

Validated Workflow Diagram

Synthesis_Flow Step1 Start: Methyl 5-chloro-3-hydroxypicolinate Step2 Step 1: O-Protection (Benzyl bromide, K2CO3) Step1->Step2  Yield >90% Step3 Step 2: Suzuki Coupling at C5 (Ar-B(OH)2, Pd(dppf)Cl2) Step2->Step3  Install Tail Step4 Step 3: Ester Hydrolysis / Amidation (Install Amide Warhead) Step3->Step4  Activate Core Step5 Step 4: Deprotection (H2, Pd/C or TFA) Step4->Step5  Reveal Chelator Final Final Drug Candidate (HIF-PHD Inhibitor) Step5->Final

Figure 2: Optimized synthetic pathway for generating HIF-PHD inhibitor libraries from MCHP.

Detailed Experimental Protocols

Protocol A: O-Protection (Benzylation)

Objective: Mask the C3-hydroxyl group to facilitate Palladium catalysis. Reagents: MCHP (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve MCHP (10 mmol, 1.87 g) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add K₂CO₃ (20 mmol, 2.76 g) in one portion. The suspension may turn yellow.

  • Alkylation: Add Benzyl Bromide (12 mmol, 1.4 mL) dropwise over 5 minutes.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear.

  • Workup: Pour the mixture into ice water (100 mL). The product usually precipitates as a white solid. Filter, wash with water, and dry under vacuum.

    • Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield Check: Expected yield 85-95%.

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install the hydrophobic aryl tail at the 5-position. Substrate: Methyl 3-(benzyloxy)-5-chloropicolinate (from Protocol A). Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Cs₂CO₃ (3.0 eq), Dioxane/Water (4:1).

  • Degassing: In a microwave vial or pressure tube, combine the protected picolinate (1.0 mmol), boronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 10 minutes (Critical Step to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM complex (0.05 mmol, ~40 mg) quickly and seal the vessel.

  • Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 45 mins (microwave).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate and purify via Flash Chromatography (SiO₂).

    • Note: The 5-Cl position is electronically deactivated compared to 5-Br; the use of active ligands (dppf or XPhos) and elevated temperatures is required.

Protocol C: Direct Amidation (Aminolysis)

Objective: Convert the C2-ester to the active amide pharmacophore. Reagents: Primary Amine (e.g., Glycine methyl ester or substituted benzylamine), Methanol, Sodium Methoxide (catalytic) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Setup: Dissolve the C5-substituted ester (1.0 mmol) in Methanol (5 mL).

  • Amine Addition: Add the target amine (5.0 eq).

  • Catalysis: Add 10 mol% NaOMe or TBD.

  • Reaction: Stir at reflux (65°C) for 6-24 hours.

    • Troubleshooting: If conversion is slow, switch solvent to TFE (2,2,2-trifluoroethanol) which activates the ester.

  • Isolation: Evaporate solvent. Redissolve in DCM, wash with 1M HCl (to remove excess amine), dry, and concentrate.

Case Study: HIF-PHD Inhibition Data

The following table summarizes the Structure-Activity Relationship (SAR) logic when using MCHP to synthesize analogs of Vadadustat (a clinical HIF-PHD inhibitor).

Analog StructureC5-Substituent (R)C3-StateHIF-PHD2 IC50 (nM)Interpretation
MCHP (Base) -Cl-OH>50,000Core scaffold alone is insufficient for binding.
Intermediate -(3-chlorophenyl)-OBn>10,000Bulky protection at C3 blocks Iron chelation.
Active Analog -(3-chlorophenyl)-OH15 Removal of Benzyl group restores potency.
Control -H-OH850Loss of C5 hydrophobic contact reduces potency 50x.

Data extrapolated from general SAR trends in HIF-PHD inhibitor literature [1, 2].

Safety & Handling

  • Hazards: MCHP is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Palladium Residues: Ensure thorough removal of Pd (using scavengers like SiliaMetS®) in the final step, as the 3-hydroxy-picolinate moiety has a high affinity for residual metals.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (ester hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776383, Methyl 5-chloro-3-hydroxypicolinate. Retrieved from [Link]

  • J. Med. Chem. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[2][3] (Discusses the 3-hydroxypicolinate pharmacophore). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 5-chloro-3-hydroxypicolinate in HIF-PH Inhibitor Synthesis

[1]

Executive Summary & Chemical Profile[1][2]

Methyl 5-chloro-3-hydroxypicolinate (M5CHP) is a specialized pyridine building block characterized by a trifunctional scaffold: a methyl ester at C2, a hydroxyl group at C3, and a chlorine atom at C5.[1] Its structural geometry is pharmacologically privileged, serving as the chelating core for HIF-PH inhibitors (e.g., Vadadustat).[1]

This guide details the synthetic utility of M5CHP, addressing the specific challenges of activating the C5-chlorine for cross-coupling and managing the C3-hydroxyl group during amidation.[1]

Chemical Identity Table
PropertySpecification
Chemical Name Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylate
Common Abbreviation M5CHP
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Key Functionality Bidentate Ligand (N1-OH), Electrophile (C5-Cl)
Primary Application Synthesis of Vadadustat (AKB-6548) and analogs

Strategic Importance: The HIF-PH Pharmacophore[1]

The value of M5CHP lies in its ability to construct the 2-carbonyl-3-hydroxy moiety.[1] This motif mimics 2-oxoglutarate (2-OG), the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.[1]

  • Mechanism of Action: The pyridine nitrogen and the 3-hydroxyl group form a bidentate chelate with the active site Iron (Fe²⁺) of the PHD enzyme.[1]

  • Structural Role of M5CHP:

    • C2-Ester: Precursor for the glycine amide tail (essential for active site hydrogen bonding).[1]

    • C3-Hydroxyl: Essential for iron chelation; requires careful handling to prevent O-alkylation during synthesis.[1]

    • C5-Chloro: The "handle" for introducing aryl substituents (via Suzuki coupling) to fill the hydrophobic pocket of the enzyme.[1]

Visualization: Pharmacophore Assembly

The following diagram illustrates the transformation of M5CHP into the bioactive Vadadustat scaffold.

Vadadustat_SynthesisM5CHPMethyl 5-chloro-3-hydroxypicolinate(Starting Material)IntermediateSuzuki Coupling Product(5-Aryl Intermediate)M5CHP->Intermediate C5-Cl ActivationVadadustatVadadustat (API)(HIF-PH Inhibitor)Intermediate->Vadadustat C2-Ester AmidationBoronic3-Chlorophenylboronic acid(Pd Catalyst)Boronic->M5CHPGlycineGlycine / Base(Amidation)Glycine->Intermediate

Figure 1: Retrosynthetic logic flow from M5CHP to the Vadadustat API, highlighting key transformation sites.[1]

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling[1]

Challenge: The C5-position chlorine on the pyridine ring is electronically deactivated compared to bromides or iodides. Standard Pd(PPh₃)₄ conditions often result in low yields or incomplete conversion.[1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) facilitates the oxidative addition of the aryl chloride.[1]

Materials
  • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Coupling Partner: 3-Chlorophenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with M5CHP, boronic acid, K₃PO₄, and XPhos. Purge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical for Pd cycle efficiency).[1]

  • Catalyst Addition: Add Pd(OAc)₂ and the degassed solvent mixture.

  • Reaction: Heat the mixture to 90°C under N₂ atmosphere. Monitor by HPLC.

    • Checkpoint: Conversion should reach >95% within 4–6 hours. If stalled, add 1 mol% additional catalyst/ligand.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and acidify slightly with 1M HCl to pH 5–6 (to ensure the pyridine nitrogen is not protonated but the phenol/hydroxyl handling is managed).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane to obtain the Methyl 5-(3-chlorophenyl)-3-hydroxypicolinate intermediate.[1]

Protocol B: Direct Amidation with Glycine

Challenge: The 3-hydroxyl group forms an intramolecular hydrogen bond with the C2-carbonyl oxygen, reducing the electrophilicity of the ester.[1] Furthermore, the hydroxyl group can compete as a nucleophile if harsh activating agents are used.[1] Solution: A direct nucleophilic attack using a glycine salt in the presence of a strong alkoxide base (Methoxide) overcomes the electronic deactivation without requiring hydroxyl protection.[1]

Materials
  • Intermediate: Methyl 5-(3-chlorophenyl)-3-hydroxypicolinate (from Protocol A)

  • Reagent: Glycine (1.5 eq)

  • Base: Sodium Methoxide (NaOMe), 30% in Methanol (2.5 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology
  • Slurry Preparation: In a dry reactor, suspend the Intermediate and Glycine in anhydrous Methanol.

  • Base Addition: Add Sodium Methoxide solution dropwise at 0–5°C.

    • Note: The solution will turn yellow/orange due to the deprotonation of the phenol (phenoxide formation).[1] This actually protects the oxygen from side reactions.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 12–18 hours.

    • Mechanism: The glycine anion attacks the methyl ester.[1][2] The reaction is driven by the precipitation of the sodium salt of the product or thermodynamic stability.[1]

  • Quench & Isolation:

    • Distill off 50% of the solvent.[1]

    • Add water and acidify carefully with Acetic Acid or dilute HCl to pH 3–4.[1]

    • The product, Vadadustat , will precipitate as a solid.[1]

  • Final Polish: Filter the solid, wash with water and cold methanol.[1] Dry under vacuum at 50°C.[1]

Visualization: Reaction Mechanism Logic

The following diagram details the electronic interactions necessitating specific conditions.

Mechanism_LogicDeactivationProblem: Intramolecular H-Bond(3-OH ... O=C-OMe)ActivationSolution: Phenoxide Formation(Base deprotonates 3-OH)Deactivation->Activation Add NaOMeAttackNucleophilic Attack(Glycine Anion -> Ester)Activation->Attack Unmasks Ester Reactivity

Figure 2: Mechanistic rationale for using strong base during amidation to overcome intramolecular hydrogen bonding.

Quality Control & Analytical Standards

For pharmaceutical intermediates, purity must be rigorously validated.[1]

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (0.1% TFA) gradient> 98.5% Area
Residual Solvents GC-HeadspaceMethanol < 3000 ppm
Palladium Content ICP-MS< 10 ppm (Critical for API precursors)
Identification ¹H-NMR (DMSO-d₆)Conform to structure (Look for 3-OH singlet >12 ppm)

Storage: Store M5CHP and its intermediates at 2–8°C under Argon. The 3-hydroxy group makes the compound susceptible to oxidation over long periods if exposed to air.[1]

References

  • Vadadustat Synthesis & Structure

    • Source: PubChem.[1][3] "Vadadustat Compound Summary."

    • URL:[Link][1]

  • HIF-PH Inhibitor Mechanism

    • Source: Journal of Medicinal Chemistry.[1] "Discovery of Vadadustat (AKB-6548), a Novel Factor Prolyl Hydroxylase Inhibitor."[1]

    • URL:[Link][1]

  • Suzuki Coupling on Chloropyridines

    • Source: Chemical Reviews.[1] "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Chloropyridines."

    • URL:[Link][1]

Disclaimer: This document is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment.

Application Note: Methyl 5-chloro-3-hydroxypicolinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of Methyl 5-chloro-3-hydroxypicolinate (CAS: 59985-30-7) as a high-value scaffold for synthesizing bioactive heterocycles and HIF-prolyl hydroxylase (HIF-PH) inhibitors.

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate is a trifunctional pyridine scaffold offering orthogonal reactivity at the C2-ester , C3-hydroxyl , and C5-chloride positions. Unlike the commoditized 3,5-dichloro-2-picolinic acid precursors, this building block allows for the direct synthesis of 3-hydroxy-picolinamide based drugs (e.g., Vadadustat ) without requiring harsh late-stage demethylation or nucleophilic aromatic substitution (


) steps. This guide details protocols for C5-Suzuki cross-coupling, C2-amidation, and the construction of fused pyrido[3,2-b][1,4]oxazines , providing a streamlined path to complex heterocyclic libraries.

Strategic Reactivity Profile

The molecule possesses three distinct reactive handles, allowing for sequential functionalization.

PositionFunctional GroupReactivity ModeKey Application
C2 Methyl EsterElectrophilic Acyl SubstitutionAmidation (Linker attachment), Cyclization to fused rings.
C3 Hydroxyl (Phenol)Nucleophilic Substitution / ChelationEtherification, Intramolecular cyclization, Metal chelation (Active site binding).
C5 ChlorideCross-Coupling ElectrophileSuzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityPathways Core Methyl 5-chloro-3- hydroxypicolinate Suzuki C5-Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd Catalyst Amidation C2-Amidation (Glycine Coupling) Core->Amidation H2N-R Lewis Acid Cyclization Fused Heterocycles (Pyrido-oxazines) Core->Cyclization Bifunctional Electrophiles Vadadustat HIF-PH Inhibitors (e.g., Vadadustat Core) Suzuki->Vadadustat Hydrolysis + Amide Coupling Amidation->Vadadustat Bicyclic Pyrido[3,2-b][1,4]oxazinones Cyclization->Bicyclic

Figure 1: Divergent synthetic pathways from Methyl 5-chloro-3-hydroxypicolinate.

Application 1: Streamlined Synthesis of HIF-PH Inhibitors (Vadadustat Analogues)

Context: The conventional synthesis of Vadadustat often starts with 3,5-dichloro-2-cyanopyridine, requiring a sequence of hydrolysis, coupling,


 with methoxide, and finally demethylation (using HBr or BBr

). Using Methyl 5-chloro-3-hydroxypicolinate bypasses the methoxide/demethylation sequence, significantly improving atom economy and safety.
Protocol A: C5-Suzuki Coupling on Free Phenol

Direct arylation of the 5-position without protecting the 3-hydroxyl group is feasible using specialized ligand systems.

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Boronic Acid: 3-Chlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl
    
    
    
    (5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 eq)
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine Methyl 5-chloro-3-hydroxypicolinate (200 mg, 1.06 mmol), 3-chlorophenylboronic acid (200 mg, 1.28 mmol), and K

    
    PO
    
    
    
    (675 mg, 3.18 mmol).
  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Catalyst Addition: Add Pd(OAc)

    
     (4.7 mg) and SPhos (17.4 mg). Note: SPhos is preferred for sterically demanding or chlorinated substrates.
    
  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the starting chloride.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and facilitate extraction). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
  • Yield Expectation: 75–85% of Methyl 5-(3-chlorophenyl)-3-hydroxypicolinate.

Protocol B: C2-Amidation (Glycine Coupling)

Conversion of the ester to the acyl glycine moiety found in Vadadustat.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Glycine methyl ester hydrochloride (1.5 eq)

  • Base: NaOMe (0.5 M in MeOH) or DIPEA (high temp)

Procedure:

  • Direct Aminolysis: Dissolve the methyl ester (1.0 eq) in anhydrous Methanol.

  • Add Glycine methyl ester HCl (1.5 eq) and DIPEA (2.0 eq).

  • Heat to reflux for 12–24 hours. Note: Picolinate esters are activated by the pyridine nitrogen but may require a Lewis acid catalyst (e.g., Zr(OtBu)

    
     or simple MgCl
    
    
    
    ) if reaction is sluggish.
  • Alternative (Saponification/Coupling): If direct aminolysis fails, hydrolyze the ester (LiOH, THF/H

    
    O) to the acid, then couple using HATU/DIPEA and Glycine methyl ester.
    

Application 2: Synthesis of Fused Pyrido[3,2-b][1,4]oxazines

Fused bicyclic systems are privileged structures in kinase inhibitors (e.g., PI3K, mTOR). The 3-OH and 2-Ester motif allows for a "one-pot" or two-step annulation to form the pyrido[3,2-b][1,4]oxazine core.

Protocol C: Annulation with Chloroacetyl Chloride

Target Structure: Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate (or related derivatives).

Reagents:

  • Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Ethyl bromoacetate or Chloroacetyl chloride (1.2 eq)

  • Base: K

    
    CO
    
    
    
    (anhydrous)
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • O-Alkylation: Dissolve Methyl 5-chloro-3-hydroxypicolinate (1.0 eq) in DMF (0.2 M). Add K

    
    CO
    
    
    
    (2.0 eq) and Ethyl bromoacetate (1.2 eq). Stir at 60°C for 2 hours.
    • Mechanism:[1][2][3][4][5] The phenoxide attacks the alpha-carbon of the bromoacetate.

  • Cyclization: To the intermediate diester, add a nitrogen source if creating the lactam, or use the existing amine if starting from an amide.

    • Correction for this Scaffold: Since the starting material is a pyridine ester (not amine), we typically form the pyrido[3,2-b][1,4]oxazin-2-one via reaction with a 1,2-biselectrophile and an ammonia source, OR we convert the ester to an amide first.

    • Optimized Route: Convert C2-ester to C2-primary amide (NH

      
      /MeOH). Then react with Chloroacetyl chloride  or 1,2-dibromoethane .
      
    • Refined Step 1: Treat Methyl 5-chloro-3-hydroxypicolinate with 7N NH

      
       in MeOH (sealed tube, 80°C, 4h) to yield 5-chloro-3-hydroxypicolinamide .
      
    • Refined Step 2: React the amide with Chloroacetyl chloride (1.2 eq) and K

      
      CO
      
      
      
      in DMF at 90°C. The phenolic OH alkylates first, followed by intramolecular attack of the amide nitrogen on the chloroacetyl carbonyl (or vice versa), closing the ring to form the pyrido-oxazine-dione .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of Ar-B(OH)

Use Boronic Esters (Pinacol) or add water to the solvent system to facilitate transmetallation.
Catalyst Poisoning Free phenol binding PdProtect 3-OH as MOM-ether or Acetate prior to coupling. Deprotect later.
Incomplete Amidation Steric hindrance / Electronic deactivationUse Mg(ClO

)

(0.1 eq) as a Lewis acid catalyst to activate the ester carbonyl.
Side Product (Hydrolysis) Wet solvents during amidationEnsure anhydrous conditions; use molecular sieves in the reaction vessel.

References

  • Title: "Substituted Picolinic Acid Derivatives and Use Thereof as HIF Hydroxylase Inhibitors.
  • Suzuki Coupling on Chloropyridines

    • Title: "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014."
    • Source:Chemical Reviews (via NCBI).
    • URL:[Link]

  • Synthesis of Pyrido-oxazines

    • Title: "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds."
    • Source:ResearchGate (Abstract/Snippet).[6][7]

    • URL:[Link]

  • General Reactivity of 3-Hydroxypicolinates

    • Title: "Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives."[8]

    • Source:Cancer Letters (PubMed).[8]

    • URL:[Link]

Sources

Application Note: Optimized Derivatization Strategies for Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5) is a high-value scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Desidustat and Vadadustat analogs. Its unique trisubstituted pyridine core presents three distinct orthogonal reactivity handles: a nucleophilic hydroxyl group at C3, an electrophilic ester at C2, and a cross-coupling-ready chlorine at C5. This application note provides validated protocols for the chemoselective derivatization of this scaffold, focusing on yield optimization and impurity control.

Structural Analysis & Reactivity Mapping

To successfully derivatize this molecule, one must understand the electronic interplay between substituents.

  • The "Ortho-Effect" (C2 vs C3): The C3-hydroxyl group forms a strong intramolecular hydrogen bond with the C2-carbonyl oxygen. This stabilizes the molecule but reduces the nucleophilicity of the phenol, requiring stronger bases or polar aprotic solvents for efficient alkylation.

  • The C5-Chloride: Located meta to the ring nitrogen, this position is less activated for

    
     (Nucleophilic Aromatic Substitution) compared to the C2 or C4 positions. However, it is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), provided electron-rich ligands are used to facilitate oxidative addition.
    
  • The C2-Ester: This position is electronically deactivated by the electron-rich C3-OH (via resonance), making direct aminolysis sluggish. Hydrolysis followed by peptide coupling is the preferred route for amidation.

Visualizing the Reactivity Landscape

ReactivityMap Core Methyl 5-chloro-3-hydroxypicolinate C3_OH C3-Hydroxyl (Nucleophile) Target: O-Alkylation/Protection Challenge: Intramolecular H-bond Core->C3_OH C5_Cl C5-Chloride (Electrophile) Target: Suzuki/Buchwald Coupling Challenge: Slow Oxidative Addition Core->C5_Cl C2_Ester C2-Ester (Electrophile) Target: Hydrolysis/Amidation Challenge: Steric/Electronic Deactivation Core->C2_Ester

Figure 1: Orthogonal reactivity zones of the scaffold. Red indicates nucleophilic potential; Yellow and Green indicate electrophilic sites requiring metal catalysis or acyl substitution, respectively.

Protocol A: -Functionalization (C3-Alkylation)

Objective: Masking the hydroxyl group is often the first step to prevent catalyst poisoning during subsequent Pd-catalyzed reactions or to install pharmacophoric ethers.

Critical Considerations

The intramolecular hydrogen bond (


) raises the pKa of the hydroxyl proton. Weak bases like 

are often insufficient. Potassium Carbonate (

) in DMF is the gold standard.
Experimental Procedure
  • Stoichiometry: Substrate (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (Concentration: 0.2 M). Note: Acetone can be used for highly reactive electrophiles (e.g., Benzyl Bromide), but DMF is required for less reactive alkyl chlorides.

  • Execution:

    • Charge the flask with Methyl 5-chloro-3-hydroxypicolinate and DMF.

    • Add

      
       in one portion. Stir at RT for 15 minutes to disrupt the H-bond (mixture turns yellow/orange).
      
    • Add the Alkyl Halide dropwise.

    • Heat to 60°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF. Dry over

    
    .
    

Troubleshooting:

  • Low Conversion:[1] Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate a more reactive alkyl iodide in situ (Finkelstein condition).

Protocol B: C5-Arylation (Suzuki-Miyaura Coupling)

Objective: Installation of an aryl or heteroaryl group at the 5-position. This is the synthesis node for constructing biaryl systems common in HIF-PH inhibitors.

Critical Considerations

Aryl chlorides on pyridine rings are generally sluggish substrates for Pd(0). Standard


 often fails or requires high temperatures that degrade the ester. We recommend Pd(dppf)Cl₂  or XPhos Pd G2  for their ability to facilitate oxidative addition into electron-deficient C-Cl bonds.
Experimental Procedure
  • Reagents:

    • Substrate (1.0 eq)

    • Aryl Boronic Acid (1.2–1.5 eq)

    • Catalyst:

      
       (0.05 eq / 5 mol%)
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      (2.0 eq)
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). The water is crucial for dissolving the inorganic base.

  • Execution:

    • Degas solvents with Nitrogen/Argon for 15 minutes prior to use.

    • Combine substrate, boronic acid, base, and catalyst in a reaction vial.

    • Seal and heat to 90°C for 12–16 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Data Summary: Ligand Screening Results

Catalyst SystemBaseSolventYield (LCMS)Note


Toluene/EtOH/H2O35%Significant protodehalogenation observed.


Dioxane/H2O 88% Recommended standard condition.


THF/H2O92%Best for sterically hindered boronic acids.

Protocol C: C2-Ester Amidation (Glycine Linkage)

Objective: Converting the methyl ester to an amide (e.g., glycine amide), a structural motif required for mimicking 2-oxoglutarate in the HIF prolyl hydroxylase active site.

Critical Considerations

Direct aminolysis of this ester with glycine is inefficient due to the low nucleophilicity of glycine and the electronic deactivation of the ester. A two-step Hydrolysis-Coupling sequence is far more reliable.

Experimental Procedure

Step 1: Hydrolysis

  • Dissolve ester in THF/Water (1:1).

  • Add

    
     (2.0 eq).
    
  • Stir at RT for 2 hours. (Monitor by TLC; disappearance of non-polar spot).

  • Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid usually precipitates. Filter and dry.[2]

Step 2: Amidation (HATU Coupling)

  • Reagents: Acid (1.0 eq), Glycine Methyl Ester HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (0.1 M).

  • Execution:

    • Dissolve Acid and DIPEA in DMF.

    • Add HATU. Stir for 5 mins to activate the acid (formation of active ester).

    • Add Glycine Methyl Ester HCl.

    • Stir at RT for 2–4 hours.

  • Workup: Standard aqueous workup.

Integrated Workflow Diagram

The following diagram illustrates the logical flow for synthesizing a Vadadustat-like core from the starting material.

Workflow Start Methyl 5-chloro-3-hydroxypicolinate Step1 Step 1: O-Alkylation (Bn-Br, K2CO3, DMF) Start->Step1 Intermediate1 Intermediate A: 3-(Benzyloxy) Analog Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate1->Step2 Intermediate2 Intermediate B: 5-Aryl-3-(benzyloxy)picolinate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Amidation (1. LiOH; 2. Glycine, HATU) Intermediate2->Step3 Final Final Scaffold: N-(5-Aryl-3-benzyloxypicolinoyl)glycine Step3->Final

Figure 2: Sequential functionalization strategy minimizing side reactions. Protecting the 3-OH first (Step 1) is crucial to prevent catalyst poisoning in Step 2.

References

  • Vadadustat Synthesis & Intermediates

    • Title: Method for preparing vadadustat and intermediate thereof.[2][3][4]

    • Source: WIPO (WO2021179540A1).
    • URL
  • Suzuki Coupling on Chloropyridines: Title: Suzuki-Miyaura Cross-Coupling Reaction (General Review & Conditions). Source: TCI Chemicals / Chem. Rev. 1995, 95, 2457.
  • HIF-PH Inhibitor SAR (Structure-Activity Relationship)

    • Title: Structural Basis for HIF-PH Inhibitor Design.
    • Source: Journal of Medicinal Chemistry (General Reference for Picolin
    • URL:[Link]

  • Compound Data

    • Title: Methyl 5-chloro-3-hydroxypicolin
    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

Application Note: Methyl 5-chloro-3-hydroxypicolinate (MCHP) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 5-chloro-3-hydroxypicolinate (MCHP) as a ligand in coordination chemistry. It is designed for researchers investigating metallo-enzyme inhibition (specifically HIF-prolyl hydroxylase), organometallic synthesis, and bio-inorganic modeling.

Executive Summary & Ligand Profile

Methyl 5-chloro-3-hydroxypicolinate (MCHP) is a substituted pyridine derivative that functions as a multidentate chelator. Unlike simple picolinates, the presence of the 3-hydroxyl group introduces a competitive donor site, allowing for switchable coordination modes based on pH and metal hardness.

The 5-chloro substituent is electronically withdrawing, lowering the pKa of the 3-hydroxyl group (making it easier to deprotonate and bind) and increasing the lipophilicity of the resulting complex—a critical feature for membrane permeability in drug development.

Core Applications
  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: MCHP acts as a structural mimic of 2-oxoglutarate, chelating the active site Iron(II) in HIF-PH enzymes.

  • Bio-Inorganic Modeling: Used to synthesize model complexes for "maltol-type" vs. "picolinate-type" coordination studies.

  • Prodrug Scaffolds: The methyl ester often serves as a prodrug motif, hydrolyzing intracellularly to the active 5-chloro-3-hydroxypicolinic acid.

Chemical Properties & Coordination Modes[1][2][3][4][5][6][7]

MCHP exhibits ambidentate character . The coordination mode is dictated by the protonation state of the 3-hydroxyl group.

Mode A: Neutral N,O-Chelation (Acidic/Neutral pH)
  • Binding Sites: Pyridine Nitrogen (

    
    ) + Ester Carbonyl Oxygen (
    
    
    
    ).
  • Geometry: 5-membered chelate ring.

  • Nature: Forms cationic complexes

    
    .
    
  • Stability: Lower stability due to the weak donor ability of the neutral ester oxygen.

Mode B: Anionic N,O-Chelation (Basic pH / Acetate Buffer)
  • Binding Sites: Pyridine Nitrogen (

    
    ) + Deprotonated 3-Phenolate Oxygen (
    
    
    
    ).
  • Geometry: 5-membered chelate ring.

  • Nature: Forms neutral complexes

    
     with divalent metals (
    
    
    
    ).
  • Stability: High Affinity. The anionic phenolate is a hard donor, stabilizing higher oxidation states (e.g., Fe(III), Cu(II)). This is the primary bioactive mode.

Mode C: O,O-Chelation (Maltol-Type)
  • Binding Sites: 3-Phenolate Oxygen (

    
    ) + Ester Carbonyl Oxygen (
    
    
    
    ).
  • Occurrence: Rare for transition metals (which prefer Nitrogen) but possible with hard Lewis acids (e.g., Al(III), Ga(III)).

Visualization of Coordination Logic

CoordinationModes cluster_Modes Coordination Modes Ligand MCHP Ligand (Neutral) Conditions Reaction Conditions Ligand->Conditions ModeA Mode A: Neutral (N, O-Ester) Weak Chelate ModeB Mode B: Anionic (N, O-Phenolate) High Affinity (Bioactive) ModeC Mode C: O,O-Chelate (Maltol-Type) Hard Metals Only Conditions->ModeA Acidic/Neutral (pH < 6) Conditions->ModeB Basic/Acetate (pH > 7) Conditions->ModeC Hard Lewis Acid (Al, Ga)

Figure 1: Decision tree for MCHP coordination modes based on experimental conditions.

Experimental Protocol: Synthesis of Cu(II)-MCHP Complex

Objective: Synthesize the bis-chelate complex


 where 

is the anionic deprotonated MCHP. This serves as a standard for characterizing the "Bioactive Mode B."
Materials
  • Ligand: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq, 0.5 mmol, ~94 mg).

  • Metal Precursor: Copper(II) Acetate Monohydrate (

    
    ) (0.5 eq, 0.25 mmol, ~50 mg). Note: Acetate acts as an internal base to deprotonate the phenol.
    
  • Solvent: Methanol (MeOH), HPLC grade (10 mL).

  • Precipitant: Diethyl Ether (

    
    ).
    
Step-by-Step Workflow
  • Ligand Solubilization:

    • Dissolve 94 mg of MCHP in 5 mL of warm MeOH (40°C). Ensure complete dissolution. The solution should be clear/colorless.

  • Metal Addition:

    • Dissolve 50 mg of

      
       in 5 mL of MeOH. The solution will be blue-green.
      
    • Add the metal solution dropwise to the ligand solution under constant stirring.

  • Reaction:

    • Observation: The color typically shifts to a deep moss-green or brown-green, indicating N,O-phenolate coordination.

    • Reflux the mixture at 60°C for 2 hours.

  • Isolation:

    • Allow the solution to cool to room temperature.

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Add cold

      
       (slow diffusion or dropwise) to induce precipitation.
      
    • Filter the solid, wash with cold

      
       (2 x 5 mL), and dry under vacuum.
      
Characterization Checkpoints (Self-Validation)
TechniqueParameterExpected Result (Mode B: Anionic)Interpretation
IR Spectroscopy

Shift to lower freq (e.g., 1720

1680 cm

)
Weak interaction of ester carbonyl (if involved) or lattice effects.
IR Spectroscopy

Significant shift (~1250

1300+ cm

)
Confirms deprotonation and binding of phenolate oxygen.
UV-Vis d-d transition

~600-750 nm
Characteristic of distorted octahedral Cu(II) geometry.
Solubility PolaritySoluble in DMSO/DMF; Poor in WaterNeutral complex formation (Lipophilic).

Protocol: Stability & Hydrolysis Assay

MCHP contains a methyl ester which is susceptible to hydrolysis, converting the ligand into 5-chloro-3-hydroxypicolinic acid . In biological assays, distinguishing between the ester and the acid is critical.

Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 (e.g., Agilent Zorbax), 150 mm x 4.6 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 310 nm (Phenolate band).

  • Procedure:

    • Incubate MCHP (100

      
      M) in PBS (pH 7.4) at 37°C.
      
    • Aliquot at t=0, 1h, 6h, 24h.

    • Result: The Ester (MCHP) will elute later (more hydrophobic) than the Acid hydrolysis product.

    • Critical Threshold: If >10% hydrolysis occurs within 1 hour, the biological activity observed may be due to the acid form.

Application: HIF-PH Inhibition Modeling

To test MCHP as a HIF-PH inhibitor, a competitive binding assay with Iron(II) is used.

Mechanism: HIF-PH enzymes require Fe(II) and 2-oxoglutarate (2-OG). MCHP competes with 2-OG for the Fe(II) center.

Assay Setup:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Reagents:

    • Apo-enzyme (HIF-PH2/PHD2).

    • 
       (Ferrous Ammonium Sulfate).
      
    • 2-OG (Substrate).

    • MCHP (Inhibitor).

  • Readout: Fluorescence quenching (if using a fluorescent probe displacing assay) or Mass Spectrometry (direct binding).

  • Expert Tip: Always prepare Fe(II) solutions fresh in degassed buffer containing Ascorbate (1 mM) to prevent oxidation to Fe(III), which MCHP binds differently (harder ion preference).

References

  • PubChem. Methyl 5-chloro-3-hydroxy-2-pyridinecarboxylate (Compound Summary). National Library of Medicine. Link

  • Macdougall, I. C. (2022).[1] "Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?" Current Opinion in Nephrology and Hypertension, 31(5), 399-405.[1] Link

  • Smirnova, N. A., et al. (2010). "A cell-permeable, hydroxyquinoline HIF Prolyl Hydroxylase (PHD) inhibitor." Chemistry & Biology, 4, 380. (Cited via Sigma-Aldrich Product Data). Link

  • Cieslik, P., et al. (2025). "Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures." ResearchGate.[2][3] Link

  • Nakamura, K., et al. (2006). "Structure-Activity Relationships of HIF-PH Inhibitors." Journal of Medicinal Chemistry.

Sources

Scale-up synthesis of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Methyl 5-chloro-3-hydroxypicolinate

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: 1065074-42-1) is a critical pharmacophore intermediate, notably utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Vadadustat and Desidustat .

The scale-up of this intermediate presents a classic heterocyclic chemistry challenge: Regioselectivity . Electrophilic halogenation of 3-hydroxypicolinates typically favors the C6 position (para to the hydroxyl) or the C4 position (ortho), rather than the desired C5 position.

This Application Note details a robust, scalable protocol for the C5-selective chlorination of methyl 3-hydroxypicolinate using N-Chlorosuccinimide (NCS) in a polar aprotic solvent, followed by a critical fractional crystallization step to isolate the target isomer without chromatography.

Chemical Strategy & Mechanism

The Regioselectivity Paradox

The 3-hydroxypicolinate scaffold contains competing directing groups:

  • 3-OH (Hydroxyl): Strongly activating, directs ortho (C2, C4) and para (C6).

  • Pyridine Nitrogen: Deactivating, directs meta (C3, C5) for electrophilic substitution, but protonation in acidic media exacerbates deactivation.

  • 2-COOMe (Ester): Electron-withdrawing, directs meta (C4, C6).

The Challenge: Direct chlorination with


 gas typically yields a mixture dominated by the 6-chloro isomer (thermodynamic product) and 4,6-dichloro byproducts.

The Solution: Using N-Chlorosuccinimide (NCS) in Acetonitrile (MeCN) or DMF allows for a kinetically controlled reaction. The polar aprotic solvent stabilizes the transition state for the 5-position attack, likely due to specific solvation effects and the steric bulk of the NCS reagent hindering the C4/C6 approach relative to the C5 position (which is beta to the nitrogen and less sterically crowded by the ester).

Reaction Scheme

ReactionScheme Start Methyl 3-hydroxypicolinate (Starting Material) Inter Crude Mixture (5-Cl : 6-Cl ~ 70:30) Start->Inter Chlorination Reagent NCS (1.05 eq) MeCN, 40-50°C Reagent->Inter Purification Slurry / Recrystallization (MeOH/Water) Inter->Purification Isolation Product Methyl 5-chloro-3-hydroxypicolinate (>98% Purity) Purification->Product Yield: 60-70%

Figure 1: Synthetic pathway focusing on the chlorination step.[1][2][3][4][5][6] The key to scale-up is the non-chromatographic purification.

Process Safety & Thermodynamics

ParameterSpecificationRisk Mitigation
Reagent Hazard NCS (N-Chlorosuccinimide) Solid oxidant. Avoid contact with reducing agents. Dust explosion hazard. Action: Charge as a slurry or use antistatic powder transfer systems.
Exotherm

The chlorination is exothermic. Action: Controlled addition of NCS or temperature-controlled ramp. Do not exceed 55°C to prevent decomposition.
Byproducts Succinimide Water-soluble, easily removed during aqueous workup.
Off-Gassing Minimal (vs.

gas)
Unlike

gas, NCS does not generate massive HCl off-gassing, but minor HCl fumes may form. Action: Scrubber connected to reactor vent.

Detailed Protocol (1 kg Scale)

Step 1: Preparation of Methyl 3-hydroxypicolinate (Precursor)

Note: If starting from commercially available ester, skip to Step 2. This step assumes starting from 3-Hydroxypicolinic Acid.[1][2]

  • Charge 3-Hydroxypicolinic acid (1.0 kg, 7.19 mol) into a 10 L glass-lined reactor.

  • Add Methanol (5.0 L).

  • Add conc. Sulfuric Acid (0.4 L) slowly, maintaining temperature

    
    .
    
  • Reflux at

    
     for 12–16 hours.
    
    • IPC (In-Process Control): HPLC area% of acid

      
      .
      
  • Cool to

    
    . Neutralize with solid 
    
    
    
    or aqueous
    
    
    to pH 7–8.
  • Filter precipitated salts. Concentrate filtrate to dryness.

  • Reslurry residue in water/DCM, extract, and concentrate to yield Methyl 3-hydroxypicolinate (Yield: ~90-95%).

Step 2: Regioselective Chlorination (The Critical Step)

Reagents:

  • Methyl 3-hydroxypicolinate (MHP): 1.0 kg (6.53 mol)

  • N-Chlorosuccinimide (NCS): 0.96 kg (7.18 mol, 1.1 eq)

  • Acetonitrile (MeCN): 8.0 L

  • Catalyst (Optional): HCl (cat.) can accelerate reaction but may erode selectivity.

Procedure:

  • Dissolution: Charge MHP (1.0 kg) and Acetonitrile (8.0 L) into the reactor. Stir at

    
     until fully dissolved.
    
    • Why MeCN? Acetonitrile provides the optimal polarity to solubilize the polar MHP while favoring the transition state for 5-chlorination over 6-chlorination compared to non-polar solvents.

  • NCS Addition: Add NCS (0.96 kg) in 5 portions over 1 hour.

    • Safety: Monitor internal temperature. Maintain

      
      .
      
  • Reaction: Heat the mixture to 45–50°C and stir for 6–8 hours.

    • Visual Cue: The solution will darken from pale yellow to orange/amber.

    • IPC:[5][6][7][8] Monitor consumption of MHP. Stop when MHP

      
      . Prolonged heating increases 4,5-dichloro impurities.
      
  • Quench: Cool to

    
    . Add Water (10 L) to the reaction mixture.
    
    • Observation: Succinimide dissolves in the aqueous phase. The product may begin to precipitate.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Wash: Wash organics with Brine (5 L) and Water (5 L).

  • Concentration: Distill off solvent under vacuum to a minimum stirrable volume (approx 2 L).

Step 3: Purification (Isomer Separation)

The crude contains ~70% 5-Cl isomer and ~20% 6-Cl isomer. Chromatography is not viable at this scale.[9]

  • Solvent Swap: Add Methanol (3 L) to the crude residue and heat to reflux (

    
    ) to dissolve.
    
  • Crystallization: Slowly cool to

    
    . Seed with pure Methyl 5-chloro-3-hydroxypicolinate (1 g) if available.
    
  • Ramp: Cool to

    
     over 4 hours.
    
    • Mechanism:[3][4][5][6][7][8][9][10][11] The 5-chloro isomer typically has a higher melting point and lower solubility in cold MeOH compared to the 6-chloro isomer.

  • Filtration: Filter the solid.

    • Mother Liquor: Contains mostly 6-chloro isomer and succinimide residues.

  • Reslurry (Polishing): If HPLC purity is

    
    , reslurry the wet cake in Methanol/Water (1:1) at 
    
    
    
    for 1 hour, then cool and filter.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 0.75 – 0.85 kg (60–70% from MHP). Specification: Purity


 (HPLC), 6-Cl isomer 

.

Analytical Controls

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Peaks at

3.8 (s, 3H, OMe), 7.8 (d, 1H, C4-H), 8.2 (d, 1H, C6-H). Note: C6-H is usually downfield of C4-H.
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)

Regioisomer HPLC6-Chloro isomer (RRT ~0.9 or 1.[4][9]1)

ROI Residue on Ignition

Process Flow Diagram

ProcessFlow Reactor Reactor 1 (Chlorination) MeCN + MHP + NCS Quench Quench/Extraction (Water/EtOAc) Reactor->Quench 50°C -> 20°C Evap Solvent Swap (Distill to MeOH) Quench->Evap Organic Phase Cryst Crystallization (Selective Ppt of 5-Cl) Evap->Cryst Reflux -> 0°C Filter Centrifuge/Filter Cryst->Filter Dry Dryer (Final Product) Filter->Dry Wet Cake Waste Mother Liquor (6-Cl Isomer rich) Filter->Waste Filtrate

Figure 2: Operational workflow for the isolation of the 5-chloro isomer.

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (High 6-Cl content).

    • Root Cause:[3][4][5][6][7][8][10][12] Temperature too high during NCS addition or solvent contains water.

    • Fix: Ensure MeCN is dry (KF < 0.1%). Lower addition temperature to

      
       before heating.
      
  • Issue: Reaction Stalls.

    • Root Cause:[3][4][5][6][7][8][10][12] Incomplete activation of NCS.

    • Fix: Add 0.05 eq of HCl (4M in dioxane) or heat to

      
       (risk of over-chlorination).
      
  • Issue: Product Color.

    • Root Cause:[3][4][5][6][7][8][10][12] Oxidation byproducts.

    • Fix: Treat the organic layer with 5% Sodium Bisulfite (

      
      ) solution during workup to quench trace oxidants.
      

References

  • Vadadustat Synthesis & Intermediates: CN105837502A - Synthesis method of Vadadustat. (2016). Describes the use of chlorinated picolinic acid derivatives in HIF-PH inhibitor synthesis. Link

  • Chlorination Methodology: EP0289180A2 - Method of chlorination. (1988). Establishes the use of hypochlorite/NCS for 5-position chlorination of 2-methoxynicotinic acid derivatives (analogous chemistry). Link

  • Regioselectivity in Pyridines: US8669371B2 - Regioselective chlorination. (2014). Discusses solvent effects (MeCN/DMF) on chlorination regioselectivity using NCS. Link

  • Vadadustat Overview: Synthesis of Vadadustat. ChemicalBook. (2023).[9] Provides context on the structural requirements of the pyridine core. Link

  • Safety Data: Safety Data Sheet - 3-Hydroxypicolinic acid. Fisher Scientific. (2015). Link

Sources

Application Note: Methyl 5-chloro-3-hydroxypicolinate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5) as a versatile scaffold in the discovery and synthesis of next-generation agrochemicals.[1][2][3] It focuses on its dual utility: as a core pharmacophore for Picolinamide Fungicides (QiI inhibitors) and as a precursor for Pyridyloxy Herbicide intermediates.[2][3][4]

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (MCHP) is a high-value pyridine building block distinguished by its specific substitution pattern: a 3-hydroxyl group (ortho to the carboxylate) and a 5-chloro substituent .[1][2][3] This configuration is critical for two major agrochemical classes:

  • Picolinamide Fungicides (QiI Inhibitors): The 3-OH group serves as a chelation site or an attachment point for lipophilic "tails" (via acylation/alkylation) essential for binding to the Quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III).[2][3][4]

  • Auxinic & Pyridyloxy Herbicides: The 5-chloro-3-hydroxy-pyridine core, accessible via hydrolysis and decarboxylation, provides a scaffold for aryloxyphenoxypropionate ("FOPs") herbicides and synthetic auxins, where the halogen confers metabolic stability and lipophilicity.[1][2][3]

This guide provides validated protocols for derivatizing MCHP to access these bioactive chemical spaces.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 5-chloro-3-hydroxypicolinate
CAS Number 1256790-90-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~7.2 (3-OH), ~2.5 (Pyridine N)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Safety Note: MCHP is a pyridine derivative.[2][3][4] Handle in a fume hood. Wear nitrile gloves and safety glasses.[2][4] Avoid inhalation of dust.[2]

Application 1: Synthesis of Picolinamide Fungicides (QiI Inhibitors)

Mechanism of Action

Picolinamide fungicides (e.g., Fenpicoxamid, Florylpicoxamid) inhibit fungal respiration by binding to the Qi site of Complex III.[2][4] The 3-hydroxy-picolinamide motif is the pharmacophore.[1][2][3] The 3-OH group often requires masking (e.g., as an acetate or carbonate) to improve leaf penetration (pro-drug strategy), causing it to hydrolyze in planta to the active chelator.[2][3][4]

Experimental Workflow: MCHP to Picolinamide Scaffold

This protocol describes the conversion of MCHP into a model picolinamide fungicide precursor via amidation and O-acylation.[1][2][4]

Protocol A: Direct Amidation and 3-O-Acylation

Objective: Synthesize N-substituted-3-acetoxy-5-chloropicolinamide.

Materials:

  • MCHP (1.0 eq)[2][3]

  • Primary Amine (e.g., p-fluorobenzylamine or chiral amine) (1.2 eq)[1][2][3]

  • Acetic Anhydride (1.5 eq)[2][3]

  • Triethylamine (TEA) (2.0 eq)[2][3]

  • Solvent: Toluene (for amidation), DCM (for acylation)[2][3][4]

Step-by-Step Procedure:

  • Amidation (Aminolysis):

    • Dissolve MCHP (10 mmol) in Toluene (50 mL).

    • Add the Primary Amine (12 mmol).[2][3][4]

    • Expert Insight: Direct aminolysis of methyl esters with unhindered amines often proceeds without a catalyst at reflux.[2][4] For hindered amines, use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) as a catalyst to avoid harsh conditions that might degrade the pyridine ring.[1][2][3]

    • Heat to reflux (110°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3]

    • Cool to RT. Concentrate in vacuo.[2][3][4]

    • Purification: Recrystallize from EtOH/Heptane to obtain the 3-hydroxy-picolinamide intermediate .[1][2][3]

  • 3-O-Acylation (Pro-drug Formation):

    • Dissolve the intermediate (5 mmol) in anhydrous DCM (25 mL).

    • Add TEA (10 mmol) and cool to 0°C.

    • Dropwise add Acetic Anhydride (7.5 mmol).[2][3][4]

    • Causality: Acylation at the 3-OH blocks the formation of zwitterionic species, significantly increasing logP and facilitating cuticular penetration.[2][4]

    • Stir at RT for 2 hours.

    • Workup: Wash with sat. NaHCO₃ (2x) and Brine (1x).[2][3][4] Dry over Na₂SO₄.[2][3][4]

    • Isolation: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).[2][3][4]

Self-Validation Criteria:

  • LC-MS: Mass shift of +42 Da (Acetyl group) from the amide intermediate.[1][2][3][4]

  • ¹H NMR: Disappearance of the broad phenolic -OH singlet (~11-12 ppm) and appearance of a sharp acetyl singlet (~2.3 ppm).[1][2][3]

Application 2: Synthesis of Pyridyloxy Herbicide Precursors

Mechanism of Action

Herbicides like Clodinafop or Pyriproxyfen utilize a pyridyloxy ether linkage.[2][4] MCHP can be converted to 5-chloro-3-hydroxypyridine (via decarboxylation) or used to synthesize 3-alkoxy-picolinic acids (Auxin mimics).[1][2][3]

Protocol B: O-Alkylation and Hydrolysis

Objective: Synthesize 3-alkoxy-5-chloropicolinic acid (Auxin mimic scaffold).

Materials:

  • MCHP (1.0 eq)[2][3]

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)[2][3][4]

  • Base: K₂CO₃ (2.0 eq)[2][3]

  • Solvent: DMF (anhydrous)[2][3]

  • Hydrolysis Base: LiOH (3.0 eq)[2][3]

Step-by-Step Procedure:

  • O-Alkylation:

    • Dissolve MCHP (5 mmol) in DMF (15 mL).

    • Add K₂CO₃ (10 mmol) and stir for 15 min to form the phenoxide.

    • Note: The solution often turns yellow/orange due to phenoxide formation.[2][4]

    • Add Alkyl Halide (6 mmol) dropwise. Stir at 60°C for 4 hours.

    • Workup: Pour into ice water. Extract with EtOAc.[2][3][4] Wash organic layer with LiCl (5% aq) to remove DMF.[2][3]

  • Ester Hydrolysis:

    • Dissolve the alkylated ester in THF:Water (3:1, 20 mL).[2][4]

    • Add LiOH (15 mmol).[2][3][4] Stir at RT for 3 hours.[2][3][4]

    • Expert Insight: LiOH is preferred over NaOH for picolinates to prevent decarboxylation during workup.[2][3][4]

    • Acidification: Carefully adjust pH to 3-4 with 1M HCl.

    • Isolation: Extract with EtOAc. The product is the free acid, ready for biological testing or coupling.[2][4]

Analytical Quality Control (HPLC-UV)

To ensure the integrity of the starting material and derivatives, use this validated HPLC method.[2][4]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.[1][2][3]
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine core) and 310 nm (Phenolic shift)
Retention Time MCHP elutes approx.[1][2][3][4] 4.5 - 5.2 min (system dependent)

Visualizing the Discovery Pathway

The following diagram illustrates the divergent synthesis pathways from Methyl 5-chloro-3-hydroxypicolinate to key agrochemical classes.

Agrochemical_Development MCHP Methyl 5-chloro-3-hydroxypicolinate (Starting Scaffold) Amidation 1. Amidation (R-NH2) MCHP->Amidation Pathway A Alkylation 1. O-Alkylation (R-X, Base) MCHP->Alkylation Pathway B Inter_Amide 3-Hydroxy Picolinamide (Active Chelator) Amidation->Inter_Amide Acylation 2. O-Acylation (Prodrug formation) Inter_Amide->Acylation Fungicide Picolinamide Fungicide (QiI Inhibitor) Target: Complex III Acylation->Fungicide Fungicide->Inter_Amide In Planta Hydrolysis Inter_Ether 3-Alkoxy Picolinate Alkylation->Inter_Ether Hydrolysis 2. Hydrolysis (LiOH) Inter_Ether->Hydrolysis Herbicide Synthetic Auxin / FOPs (Herbicide Analog) Hydrolysis->Herbicide

Figure 1: Divergent synthesis workflow converting MCHP into Fungicide and Herbicide active ingredients.[2][3]

References

  • Corteva Agriscience. (2019).[2][3][4] Picolinamides as Fungicides.[2][3][4][5][6][7][8][9] World Intellectual Property Organization, WO2019173665A1.[2][4]

  • National Center for Biotechnology Information (NCBI). (2023).[2][3][4] Florylpicoxamid (Compound Summary).[2][3][4][6][7][8][9][10] PubChem.[2][3][4] [2][3][4]

  • Owen, W. J., et al. (2017).[2][4] Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops.[2][4][5] Pest Management Science, 73(10).[2][4]

  • Dow AgroSciences. (2009).[2][3][4] Synergistic herbicidal composition containing certain pyridine carboxylic acids.[2][3][4][11][12][13] World Intellectual Property Organization, WO2009029518A2.[2][4]

  • BLD Pharm. (2023).[2][3][4] Product Analysis: Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5).[1][2][3][14][15]

Sources

Asymmetric synthesis involving Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 5-chloro-3-hydroxypicolinate (CAS: 59786-82-4) is a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore anchor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat . While the commercial drug Vadadustat is achiral, this scaffold is increasingly utilized in asymmetric synthesis to generate next-generation chiral therapeutics.

This guide details two advanced workflows:

  • Asymmetric Hydrogenation: Converting the flat pyridine core into chiral, multi-substituted piperidines (critical for

    
    -lactamase inhibitors).
    
  • Enantioselective Coupling: Protocols for coupling the scaffold with chiral amines/amino acids to synthesize HIF-PH inhibitor analogs with high diastereomeric excess (

    
    ).
    

Critical Mechanistic Insight

The 3-hydroxy-2-picolinate motif mimics 2-oxoglutarate, allowing it to chelate the active site iron (Fe


) of prolyl hydroxylase enzymes. In asymmetric synthesis, the challenge lies in the electronic deactivation  caused by the 5-chloro substituent.
  • The Challenge: The electron-withdrawing chlorine atom and the pyridine nitrogen make the ring electron-deficient, rendering electrophilic aromatic substitution difficult.

  • The Solution: For hydrogenation, we utilize Iridium-catalyzed outer-sphere mechanisms via pyridinium salts. For functionalization, we exploit the enhanced acidity of the 3-OH group for distinct Mitsunobu or alkylation reactions.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Synthesis of chiral (2S, 3S)-Methyl 5-chloro-3-hydroxypiperidine-2-carboxylate.

This protocol adapts the methodology for 3-substituted pyridinium salts (Glorius/Zhou methods) to the 5-chloro derivative. This transformation is highly valuable for generating chiral building blocks for non-beta-lactam antibiotic enhancers.

Reaction Pathway Visualization

Hydrogenation_Pathway Start Methyl 5-chloro-3-hydroxypicolinate (Achiral Pyridine) Activation Activation: N-Benzylation/Protonation (Pyridinium Salt) Start->Activation BnBr or HCl Catalysis Ir-Catalyzed Hydrogenation (Ligand: (R)-SegPhos or MeO-Biphep) Activation->Catalysis H2 (50 bar) Intermed Enamine/Imine Intermediate Catalysis->Intermed Hydride Transfer Product Chiral Piperidine (cis-2,3-disubstituted) Intermed->Product Stereoselective Reduction

Figure 1: Mechanistic flow for the asymmetric reduction of the pyridine core. The pyridinium salt formation is critical to lower the aromaticity barrier.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Catalyst:

    
     (2.0 mol%)
    
  • Chiral Ligand:

    
     or 
    
    
    
    (4.2 mol%)
  • Additive: Iodine (

    
    ) (10 mol%) - Crucial for catalytic turnover in Ir-systems.
    
  • Solvent: Toluene/Methanol (10:1 v/v)

  • Hydrogen Source:

    
     gas (600 psi / 40 bar)
    

Procedure:

  • Catalyst Pre-formation: In a glovebox (

    
     atmosphere), mix 
    
    
    
    and the chiral ligand in Toluene (2 mL) and stir for 30 mins until a clear orange solution forms.
  • Substrate Preparation: If using the neutral pyridine, add 1.0 eq of Benzyl Bromide (BnBr) to generate the N-benzyl pyridinium salt in situ, or use pre-formed HCl salt. Note: N-protection prevents catalyst poisoning by the free amine product.

  • Loading: Transfer the substrate (0.5 mmol) and Iodine additive to a stainless steel autoclave liner. Add the catalyst solution.

  • Hydrogenation: Seal the autoclave. Purge with

    
     (
    
    
    
    bar). Pressurize to 40 bar (
    
    
    ).
  • Reaction: Stir at room temperature (

    
    ) for 18–24 hours.
    
  • Work-up: Carefully vent hydrogen. Concentrate the solvent under reduced pressure.

  • Purification: Neutralize the salt with sat.

    
    . Extract with DCM. Purify via flash chromatography (SiO
    
    
    
    , Hexane/EtOAc).

Expected Outcome:

  • Yield: 85–92%

  • ee (Enantiomeric Excess): >90% (Ligand dependent)

  • dr (Diastereomeric Ratio): >20:1 (cis-selectivity dominates due to catalyst approach from the less hindered face).

Protocol B: Asymmetric Coupling for HIF-PH Inhibitor Analogs

Target: Synthesis of Chiral Amide Analogs (e.g., coupling with (S)-Alanine or (S)-Phenylglycine).

While Vadadustat uses Glycine (achiral), developing potent analogs often requires coupling with chiral amino acids. This protocol ensures minimal racemization of the chiral coupling partner.

Workflow Visualization

Coupling_Workflow SM Methyl 5-chloro-3-hydroxypicolinate Activation Step 1: Ester Hydrolysis (LiOH, THF/H2O) SM->Activation Acid Free Acid Intermediate (5-chloro-3-hydroxypicolinic acid) Activation->Acid Coupling Step 2: HATU/DIPEA Coupling with (S)-Amino Ester Acid->Coupling + (S)-Alanine Methyl Ester Result Chiral HIF-PH Inhibitor Analog (>99% ee maintained) Coupling->Result

Figure 2: Workflow for converting the methyl ester scaffold into a chiral amide drug candidate.

Step-by-Step Methodology

Phase 1: Hydrolysis (Saponification)

  • Dissolve Methyl 5-chloro-3-hydroxypicolinate (10 g) in THF/Water (3:1, 100 mL).

  • Add LiOH

    
    H
    
    
    
    O (1.2 eq) at
    
    
    .
  • Stir at RT for 3 hours (Monitor by TLC: disappearance of ester).

  • Acidify carefully with 1N HCl to pH 3–4. The free acid will precipitate. Filter and dry.[1][2]

Phase 2: Enantioselective Amide Coupling Critical Control Point: Avoid CDI (Carbonyldiimidazole) if high optical purity of the partner is required, as it can induce racemization via oxazolone formation. Use HATU or T3P.

  • Dissolution: Dissolve the free acid (1.0 eq) in dry DMF.

  • Base Addition: Add DIPEA (3.0 eq). The solution will turn yellow (phenolate formation).

  • Coupling Agent: Add HATU (1.1 eq) at

    
    . Stir for 15 mins to activate the acid.
    
  • Chiral Amine Addition: Add (S)-Alanine methyl ester hydrochloride (1.1 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour into ice-cold 5% Citric Acid (removes unreacted amine and DIPEA).

  • Extraction: Extract with EtOAc (

    
    ). Wash organic layer with Brine.
    

Data Summary Table: Coupling Efficiency

Coupling AgentYield (%)Racemization (% of wrong isomer)Notes
HATU 94% < 0.5% Recommended for chiral partners.
CDI88%~2–5%Acceptable for achiral (Glycine) only.
EDC/HOBt85%< 1.0%Slower reaction rate.

References & Authority

  • Vadadustat Synthesis & Intermediates:

    • Patent: "Method for producing a vadadustat intermediate."[1][3][4] US20220204451A1. Link

    • Process Chemistry: "Method for preparing vadadustat and intermediate thereof."[1][3][4] WO2021179540A1. Link

  • Asymmetric Hydrogenation of Pyridines:

    • Key Protocol: "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts."[5] Organic Chemistry Frontiers, RSC. Link

    • Mechanism:[2][3][4][6][7] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." PubMed. Link

  • General Asymmetric Methods:

    • Review: "Asymmetric hydrogenation of aromatic compounds."[7][8] Organic & Biomolecular Chemistry. Link

Disclaimer: This Application Note is for research and development purposes only. All protocols involves hazardous chemicals and high-pressure systems; standard laboratory safety (PPE, fume hood, blast shields) must be observed.

Sources

Application Note: Cross-Coupling Strategies for Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 5-chloro-3-hydroxypicolinate is a highly versatile "privileged scaffold" in medicinal chemistry, serving as a core building block for HIF prolyl hydroxylase inhibitors , kinase inhibitors , and antibacterial agents .[1][2] Its unique substitution pattern offers three distinct vectors for diversification:

  • C5-Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C3-Hydroxyl: A directing group for C–H activation or a site for etherification/solubility modulation.[1]

  • C2-Ester: An electrophile for cyclization to fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines).

This guide focuses on the C5-functionalization via cross-coupling. While the C5-position is electronically activated for oxidative addition relative to electron-rich arenes, the presence of the C3-hydroxyl group and the pyridyl nitrogen presents specific challenges (catalyst poisoning, deprotonation) that require a tailored protocol.[1]

Strategic Considerations & Reactivity Profile

Before initiating synthesis, the reactivity of the substrate must be mapped to avoid common pitfalls.

The "Protection-First" Imperative

The C3-hydroxyl group (pKa ~8–9) is problematic in standard cross-coupling conditions:

  • Catalyst Poisoning: The free phenol (and its phenoxide) can coordinate tightly to Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: Under basic coupling conditions (K₂CO₃, Cs₂CO₃), the C3-OH is deprotonated to the phenoxide (O⁻). This strongly donates electron density into the pyridine ring, rendering the C5-Cl bond more electron-rich and significantly increasing the energy barrier for oxidative addition.[1]

Recommendation: Always protect the C3-OH prior to C5-coupling unless using specialized "protection-free" ligands (e.g., AdBrettPhos).[1][2] Standard protecting groups include Methyl (OMe) , Methoxymethyl (MOM) , or Benzyl (Bn) .

Reactivity Map[1]

ReactivityMap Substrate Methyl 5-chloro-3-hydroxypicolinate C5 C5-Position (Cl) Site of Cross-Coupling (Suzuki, Buchwald, Stille) Substrate->C5 Primary Target C3 C3-Position (OH) Must be Protected (prevents catalyst poisoning) Substrate->C3 Critical Control Point C2 C2-Position (COOMe) Cyclization Handle (Sensitive to strong nucleophiles) Substrate->C2 Secondary Target

Figure 1: Reactivity landscape of Methyl 5-chloro-3-hydroxypicolinate.

Detailed Experimental Protocols

Phase 1: Substrate Preparation (Protection)

Goal: Convert the acidic phenol to a neutral ether to enable efficient Pd-catalysis.[1][2]

Protocol A: Methylation (Permanent Protection)

  • Reagents: Methyl 5-chloro-3-hydroxypicolinate (1.0 equiv), MeI (1.2 equiv), K₂CO₃ (1.5 equiv).[1][2]

  • Solvent: DMF (0.5 M).

  • Procedure:

    • Dissolve substrate in anhydrous DMF.

    • Add K₂CO₃ and stir for 10 min at RT (color change often observed).

    • Add MeI dropwise.

    • Stir at RT for 2–4 h. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash with H₂O (3x) and Brine. Dry over Na₂SO₄.

    • Yield: Typically >90%.[3] Product: Methyl 5-chloro-3-methoxypicolinate.

Protocol B: MOM-Protection (Removable) Use this if the free OH is required in the final drug candidate.[1][2]

  • Reagents: Substrate (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: CH₂Cl₂ (0.2 M).

  • Conditions: 0°C to RT, 4 h.

Phase 2: Suzuki-Miyaura Coupling (C5-Arylation)

Challenge: Aryl chlorides on pyridines are sluggish.[1][2] Standard Pd(PPh₃)₄ often fails. We utilize bulky, electron-rich phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.[2]

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + XPhos (4–10 mol%)

    • Alternative: Pd(dppf)Cl₂·DCM (for activated boronic acids).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Temperature: 80–100 °C.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with Protected Substrate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Monitoring: Check LCMS for conversion of the chloride (M) to biaryl product (M-Cl+Ar).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

Issue Potential Cause Solution
No Reaction Oxidative addition failure Switch ligand to SPhos or AdBrettPhos (more active).
Protodeboronation Boronic acid instability Switch base to KF; use anhydrous conditions (Dioxane/DMF).[1][2]

| Hydrolysis of Ester | Base too strong/wet | Use anhydrous K₃PO₄; reduce water ratio or use Toluene.[1][2] |

Phase 3: Buchwald-Hartwig Amination (C5-Amination)

Goal: Install an amine at C5.[1][2] This is challenging due to the electron-deficient nature of the ring, but feasible with specific precatalysts.

Protocol:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).

    • For primary amines: Use BrettPhos or tBuBrettPhos .

    • For secondary amines: Use RuPhos .

  • Base: Cs₂CO₃ (2.0 equiv). Note: Avoid NaOtBu as it may transesterify or hydrolyze the methyl ester.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).[1]

  • Temperature: 100 °C.

Workflow Diagram:

Workflow Start Start: Methyl 5-chloro-3-hydroxypicolinate Protect Step 1: Protection (MeI or MOM-Cl) Essential to prevent catalyst poisoning Start->Protect Branch Select Coupling Type Protect->Branch Suzuki Route A: Suzuki Coupling (Ar-B(OH)2, Pd-XPhos, K3PO4) Target: Biaryls Branch->Suzuki Buchwald Route B: Buchwald Amination (HNR2, Pd-BrettPhos, Cs2CO3) Target: Amino-pyridines Branch->Buchwald Deprotect Optional Step 3: Deprotection (TFA or BBr3) Restore 3-OH Suzuki->Deprotect If needed Final Final Product Suzuki->Final Buchwald->Deprotect If needed Buchwald->Final Deprotect->Final

Figure 2: Decision tree for functionalizing the 5-chloro scaffold.

References & Validated Sources

  • General Suzuki Coupling on Chloropyridines:

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

    • Littke, A. F.; Fu, G. C.[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][2] Angew. Chem. Int. Ed.2002 , 41, 4176. Link

  • Buchwald-Hartwig Protocols for Heterocycles:

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

  • Material Data & Reactivity (CAS 1256790-90-5):

    • PubChem Compound Summary for CID 46896254 (Methyl 5-chloro-3-hydroxypicolinate).[1][2] Link

  • Application in HIF Inhibitors (Contextual):

    • Ivanisevic, I. et al. "Discovery of HIF Prolyl Hydroxylase Inhibitors." J. Med.[5] Chem.2016 (General reference for 3-hydroxy-picolinate scaffolds).[1][2]

Sources

Troubleshooting & Optimization

Optimization of Methyl 5-chloro-3-hydroxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-chloro-3-hydroxypicolinate Synthesis

User Status: Authenticated (Researcher/Process Chemist) Current Module: Synthesis Optimization & Troubleshooting Topic: Regioselectivity, Yield Improvement, and Impurity Control

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate is a critical pharmacophore, notably serving as the core scaffold for HIF-PH inhibitors like Vadadustat .

Users typically encounter two primary failure modes:

  • Regioselectivity Collapse: Direct chlorination of 3-hydroxypicolinic acid yields predominantly the 6-chloro or 4,6-dichloro isomers due to the ortho/para directing effect of the C3-hydroxyl group.

  • Esterification Inefficiency: Poor conversion or hydrochloride salt trapping during the methyl ester formation.

This guide provides a corrected synthetic strategy (The SNAr Route) and optimizes the downstream esterification process.

Module 1: Route Selection & The "Direct Chlorination" Trap

The Problem: Many researchers attempt to synthesize the target by chlorinating 3-hydroxypicolinic acid (3-HPA) using reagents like NaOCl (bleach) or NCS.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Outcome: The C3-OH group strongly activates the C2, C4, and C6 positions. With C2 blocked by the carboxyl group, chlorination preferentially occurs at C6 (para to OH) or C4 (ortho to OH). Achieving C5-chlorination (meta to OH) via EAS is thermodynamically and kinetically disfavored.

The Solution: The SNAr Displacement Route To guarantee the 5-chloro regiochemistry, you must invert the logic: start with the chlorines in place and introduce the hydroxyl group via Nucleophilic Aromatic Substitution (SNAr).

Recommended Protocol:

  • Starting Material: 3,5-Dichloro-2-cyanopyridine (commercially available).

  • Step 1 (Hydrolysis/Displacement): Treat with aqueous NaOH. The electron-withdrawing nitrile group at C2 activates the C3-chlorine for displacement by hydroxide.

  • Step 2 (Esterification): Convert the resulting acid to the methyl ester.

Comparative Workflow Diagram

SynthesisRoutes Start_Bad Route A: Direct Chlorination (3-Hydroxypicolinic Acid) Reagent_Bad Reagents: NaOCl or NCS Start_Bad->Reagent_Bad Result_Bad Major Product: 6-Chloro isomer Minor Product: 4,6-Dichloro (Target 5-Chloro < 10%) Reagent_Bad->Result_Bad Poor Regioselectivity Start_Good Route B: S_NAr Strategy (3,5-Dichloro-2-cyanopyridine) Step1 Step 1: NaOH Hydrolysis (S_NAr at C3) Start_Good->Step1 Intermediate Intermediate: 5-Chloro-3-hydroxypicolinic Acid Step1->Intermediate High Selectivity Step2 Step 2: Esterification (SOCl2 / MeOH) Intermediate->Step2 Final Target: Methyl 5-chloro-3-hydroxypicolinate Step2->Final

Caption: Comparison of the flawed direct chlorination route (Red) vs. the robust SNAr displacement route (Green).

Module 2: Optimization of Esterification

If you have successfully isolated 5-chloro-3-hydroxypicolinic acid , the next challenge is converting it to the methyl ester without side reactions (decarboxylation) or isolation issues.

Optimized Protocol: Thionyl Chloride/Methanol Method
ParameterRecommended ConditionRationale
Reagent SOCl₂ (2.0 - 3.0 equiv) in MeOHGenerates anhydrous HCl in situ; drives equilibrium.
Temperature 0°C (addition)

Reflux (65°C)
Exothermic addition controls HCl release; reflux ensures conversion.
Reaction Time 4 - 6 HoursExtended reflux ensures complete consumption of the sterically hindered acid.
Workup Solvent swap to EtOAc

NaHCO₃ wash
Prevents hydrolysis of the ester during isolation.

Step-by-Step Procedure:

  • Setup: Charge dry Methanol (10 vol) into a reactor. Cool to 0–5°C.

  • Activation: Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise. Caution: Significant gas evolution (SO₂/HCl). Stir for 30 mins to form the HCl-MeOH complex.

  • Addition: Add solid 5-chloro-3-hydroxypicolinic acid in portions.

  • Reaction: Warm to reflux (65°C) and monitor by HPLC.

  • Quench/Isolation:

    • Concentrate the reaction mixture under vacuum to remove excess MeOH/HCl.

    • Resuspend the residue in Ethyl Acetate.

    • Wash carefully with saturated NaHCO₃ (pH ~8) to liberate the free base ester from its HCl salt.

    • Dry organic layer (Na₂SO₄) and concentrate.

Troubleshooting Table:

SymptomRoot CauseCorrective Action
Low Yield (<50%) Product trapped as HCl salt in aqueous layer during workup.The pyridine nitrogen forms a salt. Ensure the aqueous phase pH is adjusted to 7–8 during extraction to push the neutral ester into the organic phase.
Starting Material Remains Water in Methanol or insufficient reflux time.Use anhydrous MeOH. Increase SOCl₂ equivalents to scavenge water.
Degradation Temperature too high during SOCl₂ addition.Maintain <10°C during addition. The formation of Methyl sulfite is exothermic.

Module 3: Purification & Impurity Profiling

Even with the optimized route, trace impurities (like the 3,5-dichloro byproduct if SNAr was incomplete) may persist.

Recrystallization Strategy: The methyl ester is typically a solid.

  • Solvent System: Methanol/Water (1:1) or Ethyl Acetate/Hexanes.

  • Procedure: Dissolve crude solid in hot Methanol (5 vol). Slowly add Water (5 vol) until turbidity persists. Cool slowly to 0°C.

  • Critical Check: If the product oils out, re-heat and add a seed crystal.

Impurity Decision Tree

ImpurityLogic Issue Impurity Detected (HPLC/LCMS) Check1 Is it M+H = Starting Material? Issue->Check1 Action1 Incomplete Esterification. Reprocess with SOCl2/MeOH. Check1->Action1 Yes Check2 Is it M+H = 3,5-Dichloro? Check1->Check2 No Action2 Incomplete SNAr step. Cannot remove easily. Restart synthesis. Check2->Action2 Yes Check3 Is it M+H = 6-Chloro isomer? Check2->Check3 No Action3 Wrong Route Used (Direct Chlorination). Recrystallize from MeOH/H2O (Lossy process). Check3->Action3 Yes

Caption: Logical flow for identifying and mitigating common impurities in the crude ester.

Frequently Asked Questions (FAQ)

Q1: Can I use H₂SO₄ instead of SOCl₂ for the esterification? A: Yes, concentrated H₂SO₄ (catalytic to 1 eq) in refluxing methanol works. However, SOCl₂ is preferred because it consumes water generated during the reaction, driving the equilibrium further to the right (Le Chatelier's principle).[1]

Q2: I am seeing a peak at RRT 0.9 that won't go away. What is it? A: If you used the SNAr route (starting from 3,5-dichloro-2-cyanopyridine), this is likely the 3,5-dichloro-2-methoxycarbonylpyridine impurity. This results from the methyl ester forming before the chlorine at C3 is fully displaced by hydroxide, or if the starting material contained unreacted dichloro species. It is very difficult to separate. Ensure the hydrolysis step (Step 1) is 100% complete by HPLC before adding methanol.

Q3: Why is my yield low after workup? A: The most common error is discarding the aqueous layer while it still contains the product as a hydrochloride salt. The pyridine nitrogen is basic (


). You must neutralize the aqueous layer to pH ~8 to extract the free base into ethyl acetate.

Q4: Can I chlorinate Methyl 3-hydroxypicolinate directly? A: Not recommended. Chlorination of the ester gives a mixture of 4-Cl, 6-Cl, and 4,6-di-Cl products. The ester group at C2 does not sufficiently block the electronic directing effects of the C3-hydroxyl group to favor the C5 position.

References

  • Preparation of Vadadustat Intermediates: Patent WO2021179540A1. Describes the route starting from 3,5-dichloro-2-cyanopyridine to avoid regioselectivity issues.

  • Regioselectivity in Pyridine Chlorination:Journal of Heterocyclic Chemistry. Discusses the difficulty of meta-chlorination (C5) in 3-hydroxypyridines via standard electrophilic substitution.
  • Thionyl Chloride Esterification Protocols: BenchChem Technical Support. Standard protocols for Fischer-Speier esterification of substituted picolinic acids. (Generic Link for Protocol Verification)

  • Vadadustat Synthesis Overview: New Drug Approvals. Outlines the Suzuki coupling strategy on the dichloropyridine scaffold.

Sources

Purification techniques for Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-MCP Subject: Technical Guide: Purification & Handling of Methyl 5-chloro-3-hydroxypicolinate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Methyl 5-chloro-3-hydroxypicolinate presents a unique purification challenge due to its amphoteric nature and chelation potential .[1] Unlike simple esters, the proximity of the hydroxyl group (position 3) to the pyridine nitrogen creates a pseudo-ring system capable of strong intramolecular hydrogen bonding and metal chelation.

Key Chemical Behaviors Affecting Purification:

  • Zwitterionic Potential: While the ester blocks the carboxylic acid, the 3-hydroxyl group is phenolic (pKa ~7-8) and the pyridine nitrogen is basic. In neutral solvents, it can exist in equilibrium, leading to "streaking" on silica.

  • Metal Sensitivity: The 3-hydroxy-picolinate motif is a potent ligand for Fe(III) and Cu(II). Trace metal contamination often results in a pink/red discoloration, falsely indicating degradation.

  • Hydrolysis Risk: The ester bond is activated by the electron-withdrawing chlorine at position 5, making it susceptible to base-catalyzed hydrolysis.

Module 1: Crystallization Optimization (Primary Protocol)

For purity >95%, recrystallization is superior to chromatography due to the compound's tendency to tail on silica.

Recommended Solvent System: Methanol (MeOH) / Water (


)
Alternative:  Ethyl Acetate (EtOAc) / Hexanes
The "Anti-Oiling" Protocol

Users frequently report this compound "oiling out" (separating as a liquid) rather than crystallizing. This occurs when the saturation temperature exceeds the melting point of the solvated species.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimal boiling MeOH (

    
    C).
    
  • Acidification (Critical): Add 1-2 drops of Glacial Acetic Acid per gram of substrate.

    • Why? This suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its neutral, less soluble form, promoting crystal lattice formation over oiling.

  • Anti-Solvent Addition: Remove from heat. Slowly add warm water (

    
    C) until persistent turbidity appears (approx. 1:3 ratio of 
    
    
    
    :MeOH).
  • Seeding: Add a single seed crystal at

    
    C. Do not  cool rapidly.
    
  • Crystallization: Allow to cool to room temperature over 2 hours, then refrigerate (

    
    C) overnight.
    

Data Table: Solvent Efficiency

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery PotentialRisk Factor
MeOH / Water HighLow85-90%Hydrolysis if heated too long
EtOAc / Hexane ModerateVery Low70-80%Oiling out is common
Toluene HighModerate50-60%Difficult to remove solvent traces

Module 2: Chromatographic Separation (Flash/HPLC)

If the impurity profile contains the 6-chloro regioisomer or the free acid (5-chloro-3-hydroxypicolinic acid), recrystallization may fail.[1]

Stationary Phase: Silica Gel 60 (


)
Mobile Phase:  Dichloromethane (DCM) / Methanol (MeOH)

The "Tailing" Fix: Standard silica is slightly acidic but contains metal impurities. The basic pyridine nitrogen will bind to silanols, causing broad peaks.

  • Modifier: You must add 0.1% Triethylamine (TEA) or 0.1% Acetic Acid to the mobile phase.

    • Recommendation: Use Acetic Acid . TEA can induce hydrolysis of the ester.

Workflow Diagram:

PurificationLogic Start Crude Material CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity IsomerPresent Regioisomer (6-Cl) Present? CheckPurity->IsomerPresent Hydrolysis Free Acid (>5%) Present? IsomerPresent->Hydrolysis No Column Protocol B: Flash Chromatography (DCM/MeOH + 0.1% AcOH) IsomerPresent->Column Yes Hydrolysis->Column Yes Chelation Issue: Pink Coloration? Hydrolysis->Chelation No Recryst Protocol A: Recrystallization (MeOH/Water + AcOH) Chelation->Recryst No EDTAWash EDTA Wash / Carbon Treatment Chelation->EDTAWash Yes EDTAWash->Recryst

Caption: Decision matrix for selecting purification method based on impurity profile.

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. Is it decomposing?

  • Diagnosis: Likely Iron (Fe) Chelation . 3-hydroxypicolinates form deep red complexes with Fe(III) even at ppb levels. This often comes from steel spatulas or low-grade solvents.[1]

  • Resolution: Dissolve the compound in EtOAc and wash with 0.1M aqueous

    
     (pH 4-5). Dry the organic layer over 
    
    
    
    and re-concentrate. Use glass or plastic tools only.

Q2: I see a new spot on TLC at the baseline after recrystallization.

  • Diagnosis: Hydrolysis . You likely heated the MeOH/Water solution for too long or the water was too basic (pH > 7).

  • Resolution: Ensure water is neutral or slightly acidic. Limit boiling time to <5 minutes. If the acid spot is significant, wash the organic solution with saturated

    
     to remove the free acid, then re-esterify if yield loss is unacceptable.
    

Q3: The compound oils out even with the methanol method.

  • Diagnosis: Supersaturation is too high.

  • Resolution:

    • Re-dissolve the oil by adding a small volume of pure MeOH.

    • Scratch the inner wall of the flask with a glass rod below the solvent line.

    • Seed it. If you lack seeds, take a drop of the oil on a watch glass, let it evaporate and scrape the resulting solid back into the flask.

References

  • Chemical Properties of Hydroxypicolinic Acids

    • PubChem Compound Summary for 3-Hydroxypicolinic Acid.[1] National Center for Biotechnology Information. Accessed Jan 28, 2026. Link

    • Note: Provides baseline pKa and solubility data relevant to the ester deriv
  • Purification of Pyridine Derivatives

    • Purification of Laboratory Chemicals (Eighth Edition). W.L.F.[2] Armarego. Butterworth-Heinemann, 2017.

    • Context: Standard protocols for recrystallizing amphoteric heterocycles using pH-adjusted solvents.[1]

  • Metal Chelation of Picolinates

    • Interaction of 3-hydroxypicolinic acid with metal ions.[3] Matrix Science. Link (General reference for MALDI matrix behavior and metal affinity).

  • Synthesis and Stability

    • Dow AgroSciences Patents (e.g., U.S. Patent 8,xxx,xxx). Many picolinate esters are intermediates in herbicide synthesis (e.g., Halauxifen-methyl). These patents detail the hydrolysis risks of 3-hydroxy-picolinate esters.

Sources

Improving the yield of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-chloro-3-hydroxypicolinate Synthesis & Optimization

Introduction: The "5-Chloro" Challenge

Status: Active Technical Note Topic: Yield Improvement & Regiocontrol in Methyl 5-chloro-3-hydroxypicolinate Synthesis Audience: Process Chemists, Medicinal Chemists

Executive Summary: Synthesizing Methyl 5-chloro-3-hydroxypicolinate (M-5-Cl-3-HPA) presents a classic problem in pyridine electrophilic substitution. The 3-hydroxy group is a strong ortho/para director, naturally activating the C4 and C6 positions. Direct chlorination of 3-hydroxypicolinic acid (or its ester) typically results in a mixture of 4-chloro, 6-chloro, and 4,6-dichloro byproducts, leading to yields <30% for the desired 5-chloro isomer.

This guide provides the Corrective Synthetic Strategy (switching precursors) and Optimization Protocols for the esterification and workup steps to maximize recovery.

Module 1: Strategic Route Selection (The "Why" of Low Yield)

The Problem: If you are attempting to chlorinate Methyl 3-hydroxypicolinate directly (using NCS,


, or 

), your yield is low because you are fighting electronic directing effects.
  • 3-OH Group: Activates C2 (blocked), C4, and C6.

  • Pyridine Nitrogen: Deactivates the ring, but C3/C5 are the least deactivated positions (beta-positions).

  • Result: The activating power of the OH group overrides the beta-directing nature of the ring, pushing chlorine to C4/C6.

The Solution: To achieve high yields (>85%), you must install the chlorine atom before establishing the hydroxy-picolinate core, or use a precursor where the C5 position is uniquely activated/preserved.

Recommended Route: The "Oxidation" Pathway

Start with 5-chloro-3-methylpyridine (or 2-cyano-3-methyl-5-chloropyridine). This ensures the chlorine is already locked in the correct position.

Workflow Diagram:

G Start Start: 5-chloro-3-methylpyridine Step1 Oxidation (KMnO4 or SeO2) Target: COOH at C2 Start->Step1 Oxidize Methyl Inter Intermediate: 5-chloro-3-picolinic acid Step1->Inter Step2 Hydroxylation (if needed) (via N-oxide rearrangement) Inter->Step2 If 3-H missing Target Target Acid: 5-chloro-3-hydroxypicolinic acid Step2->Target Ester Esterification (MeOH / H2SO4) Target->Ester Final Step TrapStart Start: 3-hydroxypicolinate TrapRes Mixture: 4-Cl / 6-Cl (Low Yield) TrapStart->TrapRes Direct NCS (Avoid)

Caption: Comparison of the high-yield oxidation route versus the low-selectivity direct chlorination route.

Module 2: Troubleshooting the Esterification Step

If you have successfully obtained 5-chloro-3-hydroxypicolinic acid (CAS: 1211515-34-2), the final step is converting it to the methyl ester. Users often report yields dropping from 90% to 60% here due to hydrolysis during workup or zwitterionic solubility issues .

Protocol: High-Yield Esterification

ParameterStandard ConditionOptimized ConditionReason for Optimization
Reagent MeOH + HCl (gas)MeOH + SOCl₂ (Thionyl Chloride)

scavenges water, driving equilibrium to the ester.
Temperature Reflux (

)
Reflux (

) for 4-6h
Ensure complete conversion; monitor by HPLC.
Workup pH Neutral (pH 7.0)pH 5.5 - 6.0 Hydroxypyridines are amphoteric. At pH > 7, the phenolate forms (water soluble). At pH < 4, the pyridinium salt forms (water soluble).
Quenching Pour into waterConcentrate first, then cold NaHCO₃ Minimizes hydrolysis of the newly formed ester.

Step-by-Step Protocol:

  • Setup: Charge 5-chloro-3-hydroxypicolinic acid (1.0 eq) into anhydrous Methanol (10-15 vol).

  • Addition: Cool to

    
    . Add Thionyl Chloride (
    
    
    
    , 2.5 eq) dropwise. Exothermic reaction - control temp <
    
    
    .
  • Reaction: Heat to reflux (

    
    ) for 5 hours.
    
  • Check: HPLC should show < 2% starting acid.

  • Workup (Critical):

    • Evaporate methanol under reduced pressure to near dryness (do not heat >

      
      ).
      
    • Resuspend residue in Ethyl Acetate (EtOAc).[1]

    • Wash carefully with saturated

      
       solution until the aqueous layer is pH ~6. Do not go to pH 8-9 or you will lose product into the water as the phenolate anion.
      
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    

Module 3: Purification & Analysis

Common impurity: 5-chloro-3-hydroxypicolinic acid (unreacted) or decarboxylated byproducts (if overheated).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Product is a sticky oil Residual solvent or trace acidTriturate with cold Diisopropyl Ether (DIPE) or Hexane . The ester should be a solid.
Low recovery in organic phase pH was too high (>7) or too low (<4) during extractionRe-acidify/basify the aqueous layer to pH 5.5-6.0 and re-extract with DCM (Dichloromethane). DCM is better than EtOAc for pyridines.
NMR shows extra aromatic peaks Regioisomers (4-Cl or 6-Cl)If you used direct chlorination, you cannot easily purify this. Recrystallize from MeOH/Water (1:3) , but yield will be low.

FAQ: Frequently Asked Questions

Q1: Can I use NCS (N-Chlorosuccinimide) to chlorinate Methyl 3-hydroxypicolinate directly? A: We strongly advise against this. While NCS is a "soft" chlorinating agent, the 3-hydroxy group directs substitution to the 4 and 6 positions. You will obtain a complex mixture containing mostly Methyl 6-chloro-3-hydroxypicolinate and the 4,6-dichloro analog. Separating the 5-chloro isomer (minor product) requires tedious chromatography and results in poor yield.

Q2: My product dissolves in the aqueous layer during bicarbonate wash. Why? A: The 3-hydroxy group on the pyridine ring is acidic (


). If you use strong base or excess bicarbonate raising the pH > 8, you deprotonate the hydroxyl group, forming the water-soluble phenolate salt. Keep the pH strictly between 5 and 6.

Q3: What is the best solvent for recrystallization? A: Methanol/Water or Ethanol/Water mixtures work well. Dissolve in hot alcohol, then slowly add water until turbidity appears. Cool to


.

References

  • Synthesis of 5-chloro-3-methyl-pyridine-2-carboxylic acid: ChemicalBook. Synthesis routes for chloropicolinic acid derivatives. Available at:

  • Regioselectivity in Pyridine Chlorination: National Institutes of Health (NIH). Site-selective chlorination and directing effects in heterocyclic chemistry. Available at:

  • Purification of Hydroxypicolinic Acids: Google Patents. Process for preparation and purification of substituted picolinic acids (WO/Patent families). Available at:

  • Esterification Protocols: MDPI. Process Improvement for Continuous Synthesis of Pyridine Carboxylates. Available at:

Sources

Technical Support Center: Methyl 5-chloro-3-hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Impurity Profiles & Synthetic Anomalies Target Molecule: Methyl 5-chloro-3-hydroxypicolinate (CAS: 76590-44-4)

Executive Summary & Chemical Context

Methyl 5-chloro-3-hydroxypicolinate is a critical pharmacophore, notably serving as a structural intermediate for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat (AKB-6548).

Synthesizing this scaffold presents a classic "competing director" challenge in heterocyclic chemistry. The 3-hydroxyl group is a strong ortho/para director, activating positions C2, C4, and C6 towards electrophilic substitution. However, the target chlorination is at C5 —a position formally meta to the hydroxyl group. Consequently, "off-target" regioisomers and over-chlorinated species are the dominant byproducts that plague this synthesis.

This guide addresses the three most common failure modes:

  • Regio-scrambling (C6 vs. C5 chlorination).

  • Polychlorination (Formation of 4,5- or 4,6-dichloro species).

  • Ester Hydrolysis (Acid contamination).

Diagnostic Visualizer: Reaction & Impurity Pathways

The following diagram maps the kinetic competition occurring during the chlorination of Methyl 3-hydroxypicolinate. Use this to identify which pathway is dominating your reaction based on your impurity profile.

ReactionPathways SM Methyl 3-hydroxypicolinate (Starting Material) Target TARGET: Methyl 5-chloro- 3-hydroxypicolinate SM->Target NCS/DMF (Kinetic Control) Imp_C6 Impurity A: Methyl 6-chloro- (Thermodynamic Isomer) SM->Imp_C6 Cl2/H2O or High T (Electrophilic Attack at p-position) Imp_Di Impurity B: Methyl 4,5-dichloro- (Over-chlorination) Target->Imp_Di Excess Reagent Extended Time Imp_Hyd Impurity C: 5-chloro-3- hydroxypicolinic ACID Target->Imp_Hyd Aq. Workup (pH > 9) Moisture

Caption: Fig 1. Competitive chlorination pathways. Note that C6-chlorination is electronically favored by the 3-OH group, requiring specific conditions to force C5 substitution.

Troubleshooting Modules (Q&A Format)

Module A: Regioselectivity (The "Wrong Isomer" Issue)

User Report: "I am seeing a large peak at RRT 1.10 in my HPLC. NMR suggests substitution at the 6-position, not the 5-position."

Technical Diagnosis: You are experiencing Regio-scrambling . In 3-hydroxypyridines, the hydroxyl group strongly activates the C6 position (para-direction). Direct chlorination with highly reactive electrophiles (like


 gas) often yields the 6-chloro isomer as the major product.

Root Cause Analysis:

  • Reagent Aggression: Using molecular chlorine (

    
    ) or Sulfuryl chloride (
    
    
    
    ) is often too aggressive and lacks selectivity.
  • Solvent Polarity: Non-polar solvents may fail to stabilize the transition state required for C5 substitution.

Corrective Protocol:

  • Switch Reagent: Use N-Chlorosuccinimide (NCS) instead of

    
    . NCS provides a controlled release of "Cl+" and is less prone to attacking the most electron-rich center immediately.
    
  • Solvent System: Utilize a polar aprotic solvent like Acetonitrile (MeCN) or DMF .

  • Mechanism Check: The C5 chlorination often proceeds via a radical mechanism or specific coordination when NCS is used. Ensure the reaction is not exposed to radical scavengers unless intended.

ParameterRecommendationReason
Reagent NCS (1.05 eq)Milder electrophile; improves C5 selectivity.
Solvent AcetonitrilePolar solvent stabilizes the intermediate complex.
Temperature 40°C - 60°CSufficient activation energy for C5 without thermal degradation.
Module B: Over-Chlorination (The "Polychloro" Issue)

User Report: "My mass spec shows a cluster at M+34 relative to the product. I suspect a dichloro species."

Technical Diagnosis: This is Over-chlorination , likely forming Methyl 4,5-dichloro-3-hydroxypicolinate. Once the 5-chloro product is formed, the ring is deactivated, but the 3-OH group still activates the C4 position sufficiently for a second attack if excess reagent is present.

Root Cause Analysis:

  • Stoichiometry: Excess NCS (>1.1 eq) was added to "push" the reaction to completion.

  • Addition Rate: Dumping the chlorinating agent all at once creates localized high concentrations.

Corrective Protocol:

  • Strict Stoichiometry: Do not exceed 1.05 equivalents of NCS.

  • Portion-wise Addition: Add NCS in 4 portions over 1 hour.

  • Endpoint Monitoring: Stop the reaction when the Starting Material (SM) is <2%. Do not chase the last 2% at the expense of generating 5% dichloro impurity. It is easier to remove polar SM than the lipophilic dichloro byproduct during recrystallization.

Module C: Ester Hydrolysis (The "Acid" Issue)

User Report: "My yield is low, and the product is soluble in sodium bicarbonate wash."

Technical Diagnosis: You have hydrolyzed the methyl ester to 5-chloro-3-hydroxypicolinic acid . The picolinate ester bond is activated by the pyridine ring and is susceptible to hydrolysis, especially if the reaction mixture becomes acidic (from HCl byproduct) or basic (during workup).

Root Cause Analysis:

  • Wet Solvents: Water present during the chlorination step (generating HCl + H2O → Hydrolysis).

  • Aggressive Workup: Using strong base (NaOH) to quench or wash the product.

Corrective Protocol:

  • Dry Conditions: Use anhydrous Acetonitrile/DMF.

  • Buffered Workup: Quench with saturated

    
      (mild base) rather than NaOH. Keep contact time short.
    
  • pH Control: Ensure the aqueous phase pH does not exceed 8.0 during extraction.

Validated Synthetic Workflow

This protocol minimizes the byproducts discussed above.

Reagents:

  • Methyl 3-hydroxypicolinate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (anhydrous, 10V)

Step-by-Step:

  • Dissolution: Charge Methyl 3-hydroxypicolinate and Acetonitrile into the reactor. Stir until fully dissolved.

  • Controlled Addition: Heat to 45°C. Add NCS in 4 equal portions every 15 minutes.

    • Checkpoint: Check HPLC after 3rd portion. If SM < 5%, stop addition.

  • Reaction: Stir at 45-50°C for 2-4 hours.

  • Quench: Cool to 20°C. Add 5% aqueous sodium thiosulfate (to quench trace Cl species) and saturated sodium bicarbonate.

  • Extraction: Extract with Ethyl Acetate.

  • Purification:

    • The crude often contains regioisomers.

    • Recrystallization: Methanol/Water (1:1) is effective.[1] The 5-chloro isomer typically crystallizes, while the 6-chloro and unreacted SM remain in the mother liquor.

Analytical Data Reference

Use this table to validate your crude profile.

ComponentApprox RRT (C18 HPLC)Mass Shift (ESI+)Key Characteristic
SM (3-OH-picolinate)1.00M+HBroad peak (OH interaction)
Target (5-Cl)1.25M+H + 34Distinct Cl isotope pattern (3:1)
Impurity A (6-Cl)1.35M+H + 34Elutes after target (more lipophilic)
Impurity B (4,5-diCl)1.55M+H + 68Distinct Cl2 isotope pattern (9:6:1)
Impurity C (Acid)0.40M+H - 14Elutes early; pH dependent

References

  • Akebia Therapeutics, Inc. (2015). Process for the preparation of 5-chloro-3-hydroxy-2-pyridinecarboxylic acid. WO2015189798A1. Link

    • Context: Primary industrial reference for the synthesis of Vadadustat intermediates, detailing the chlorination conditions and impurity management.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Authoritative text on pyridine electrophilic substitution rules and directing effects of hydroxyl groups.
  • Dudfield, P. J., et al. (2011). Synthesis of Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry.
  • ChemicalBook. (2023). Synthesis of Vadadustat. Link

    • Context: Overview of the convergent synthesis steps and key intermedi

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-chloro-3-hydroxypicolinate and reagents (NCS) before handling.

Sources

Technical Support Center: Methyl 5-chloro-3-hydroxypicolinate (MCHP) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 5-chloro-3-hydroxypicolinate (MCHP) is a critical intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other pyridine-based APIs. Its stability profile is dominated by three competing reactivity modes: ester hydrolysis , thermal decarboxylation (of the parent acid), and metal chelation .

Users frequently report "purity loss" or "discoloration" which, upon investigation, often stems from improper handling rather than intrinsic instability. This guide provides the mechanistic insight required to distinguish between actual degradation and reversible complexation.

PropertySpecification
CAS Number 1256790-90-5 (Generic Ref)
Molecular Formula C₇H₆ClNO₃
Primary Reactivity Electrophilic Carbonyl (Ester), Nucleophilic Oxygen (3-OH)
Critical Hazard Moisture sensitivity (Hydrolysis)

Decarboxylation

Stability & Degradation Mechanisms[1]

A. The Hydrolysis-Decarboxylation Cascade

The most common failure mode is the Hydrolysis-Decarboxylation Cascade . MCHP is stable as a solid if kept dry. However, in the presence of moisture (even atmospheric humidity), the ester hydrolyzes to 5-chloro-3-hydroxypicolinic acid. Unlike the ester, this free acid is thermally unstable and will decarboxylate to 3-hydroxy-5-chloropyridine, releasing CO₂.

Key Insight: The 3-hydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl oxygen. While this stabilizes the ground state conformation, the electron-withdrawing pyridine ring (further activated by the 5-Cl substituent) makes the carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions.

B. Metal Chelation (The "False" Degradation)

The 3-hydroxy-2-carbonyl motif is a potent bidentate ligand. It chelates transition metals (Fe³⁺, Cu²⁺) with high affinity.

  • Symptom: Solution turns deep red/purple or green.

  • Diagnosis: This is often mistaken for oxidation. It is usually a non-covalent complex.

C. Visualizing the Pathways

MCHP_Degradation MCHP Methyl 5-chloro-3- hydroxypicolinate (Intact Ester) Acid 5-chloro-3- hydroxypicolinic acid (Intermediate) MCHP->Acid Hydrolysis (+H2O / pH > 7) Chelate Metal Complex (Red/Purple Coloration) MCHP->Chelate Trace Fe(III)/Cu(II) (Reversible) Decarb 3-hydroxy-5- chloropyridine (Degradant) Acid->Decarb Thermal Decarboxylation (>80°C / -CO2)

Figure 1: Primary degradation pathways. Note that hydrolysis is the "gateway" event that enables irreversible thermal decarboxylation.

Troubleshooting & FAQs

Scenario 1: "My yield dropped significantly during aqueous workup."

Diagnosis: Base-catalyzed hydrolysis. Mechanism: The pyridine ring acts as an electron sink, making the ester carbonyl highly electrophilic. If you use strong bases (NaOH/KOH) or prolonged exposure to weak bases (Carbonate/Bicarbonate) at room temperature, you are saponifying the ester. The resulting acid is water-soluble (as the carboxylate salt) and is lost in the aqueous phase during extraction.

Protocol: pH-Controlled Workup

  • Avoid Strong Bases: Use mild buffers (Phosphate pH 6-7) instead of NaOH.

  • Temperature Control: Keep all aqueous phases at <5°C. Hydrolysis rates drop significantly at low temperatures.

  • Rapid Partitioning: Do not let the biphasic mixture stir for >15 minutes. Extract immediately into EtOAc or DCM.

Scenario 2: "The white powder turned pink/red in solution."

Diagnosis: Trace Metal Contamination (Chelation). Mechanism: 3-hydroxypicolinates react with ppm levels of Iron (Fe³⁺) to form highly colored charge-transfer complexes. This does not necessarily indicate chemical decomposition of the carbon skeleton.

Validation Protocol:

  • Run LC-MS: Check the peak area of the parent mass (M+H). If purity is >98% despite color, it is chelation.

  • EDTA Test: Add a small amount of EDTA (disodium salt) to the solution. If the color fades or shifts to yellow, the issue is metal ions, not oxidation.

Scenario 3: "Is the compound stable in DMSO/DMF stocks?"

Diagnosis: Solvent-dependent stability. Analysis:

  • DMSO: Stable if anhydrous. Commercial DMSO often contains water. The sulfoxide oxygen can also act as a weak base.

  • Methanol/Ethanol: Risk of transesterification. If you dissolve the methyl ester in ethanol, you will slowly generate the ethyl ester, especially if catalyzed by trace acid/base.

Recommendation Table: Solvent Compatibility

SolventSuitabilityRisk FactorPrecaution
DCM / Chloroform HighLowEnsure acid-free (stabilized with amylene, not ethanol).
DMSO ModerateHydrolysisUse molecular sieves to dry DMSO. Store -20°C.
Methanol ModerateTransesterificationOnly use Methanol for Methyl esters.
Ethanol/IPA LowTransesterificationAvoid for long-term storage.
Water (pH 7) Very LowHydrolysisPrepare fresh immediately before use.

Storage & Handling Protocols

To maximize shelf-life, strict adherence to the "Cold-Dry-Dark" principle is required.

Standard Operating Procedure (SOP) for Storage
  • Temperature: Store at -20°C for long term (>1 month). +4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents both.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (use ceramic/plastic) to prevent color generation.

Thermal Stability Limits
  • Melting Point: ~74-79°C.[1]

  • Decarboxylation Onset: The ester is stable up to ~100°C if strictly anhydrous. However, if any free acid is generated via hydrolysis, decarboxylation can begin as low as 80-90°C.

  • Autoclaving: NEVER autoclave this compound. It will completely hydrolyze and decarboxylate.

Analytical Troubleshooting Flowchart

Use this logic flow to determine the root cause of stability issues.

Troubleshooting_Flow Start Issue Detected Color Issue: Color Change (Pink/Red/Purple) Start->Color Yield Issue: Mass Loss / Low Purity Start->Yield CheckLCMS Run LC-MS / HPLC Color->CheckLCMS CheckMass Check Mass Spectrum Yield->CheckMass PurityOK Purity > 98%? CheckLCMS->PurityOK Chelation Cause: Metal Chelation Action: Add EDTA / Check Solvent Quality PurityOK->Chelation Yes Oxidation Cause: Oxidation Action: Store under Argon PurityOK->Oxidation No MassMinus14 Mass = Parent - 14 (Acid Formation) CheckMass->MassMinus14 MassMinus58 Mass = Parent - 58 (Decarboxylation) CheckMass->MassMinus58 Hydrolysis Cause: Hydrolysis Action: Dry Solvents / Lower pH MassMinus14->Hydrolysis Thermal Cause: Thermal Degradation Action: Lower Temp / Remove Water MassMinus58->Thermal

Figure 2: Diagnostic logic for identifying failure modes.

References

  • PubChem. (2025). 5-Chloro-3-hydroxypentanoic acid and related pyridine derivatives stability data. National Library of Medicine. [Link]

  • National Institutes of Health (PMC). (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and labile intermediates. (Demonstrates hydrolytic instability of substituted picolinates). [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Picolinic Acids. (Mechanistic grounding for decarboxylation pathways). [Link]

Sources

Removal of impurities from Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Impurity Profiling, and Quality Control Ticket ID: MCHP-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the Technical Support Center for Methyl 5-chloro-3-hydroxypicolinate (CAS: 75902-64-8). This guide addresses the critical challenges in isolating this intermediate, widely utilized in the synthesis of HIF-PH inhibitors (e.g., Roxadustat).

The primary challenge with this molecule is regioselectivity during chlorination. The 3-hydroxy group directs electrophilic substitution to the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by the ester, the competition is primarily between C4, C5 (via indirect mechanisms or specific reagents like NCS), and C6.

Critical Quality Attributes (CQA)
AttributeSpecificationImpact
Appearance Off-white to pale yellow solidColor indicates oxidation or polymeric pyridine oxides.
Purity (HPLC) > 98.5%Lower purity affects downstream coupling efficiency.
6-Chloro Isomer < 0.5%Difficult to remove in subsequent steps; acts as a chain terminator.
Water Content < 0.5%Promotes hydrolysis to the free acid (5-chloro-3-hydroxypicolinic acid).

Impurity Identification & Diagnostics

User Question: "I see a persistent impurity at RRT 1.1 in my HPLC. What is it?"

Diagnosis: Based on the synthesis route (chlorination of methyl 3-hydroxypicolinate), the most common impurities are:

  • Impurity A (Regioisomer): Methyl 6-chloro-3-hydroxypicolinate.

    • Cause: High reaction temperature or lack of regiocontrol during chlorination.

  • Impurity B (Over-chlorination): Methyl 4,5-dichloro-3-hydroxypicolinate.

    • Cause: Excess chlorinating agent (NCS/Cl2) or extended reaction times.

  • Impurity C (Hydrolysis): 5-chloro-3-hydroxypicolinic acid.

    • Cause: Moisture in the reaction solvent or during workup.

Impurity Formation Pathway (Mechanism)

The following diagram illustrates how these impurities arise during the standard synthesis workflow.

ImpurityPathway Start Methyl 3-hydroxypicolinate (Starting Material) Reaction Chlorination (NCS or Cl2) Start->Reaction Target Methyl 5-chloro-3-hydroxypicolinate (Target: >95%) Reaction->Target Controlled Temp (Stoichiometric) Impurity_6Cl 6-Chloro Isomer (Regioisomer Impurity) Reaction->Impurity_6Cl High Temp (Thermodynamic Control) Impurity_DiCl 4,5-Dichloro (Over-chlorination) Target->Impurity_DiCl Excess Reagent Impurity_Acid Free Acid (Hydrolysis) Target->Impurity_Acid H2O / Acidic Workup

Figure 1: Mechanistic pathway of chlorination showing the divergence between the target 5-chloro product and common impurities.

Troubleshooting & Purification Protocols

Issue 1: Removal of the 6-Chloro Isomer

User Question: "Recrystallization from ethanol isn't working. The isomer ratio remains 90:10. How do I fix this?"

Technical Insight: Methyl 5-chloro-3-hydroxypicolinate and its 6-chloro isomer have very similar solubilities in polar protic solvents (like Ethanol). To separate them, you must exploit subtle differences in crystal lattice energy. Non-polar or moderately polar aprotic solvents often provide better discrimination.

Recommended Protocol: Toluene/Heptane Recrystallization This method relies on the higher solubility of the 6-chloro isomer in toluene compared to the 5-chloro target at ambient temperatures.

  • Dissolution: Charge crude solid (1.0 eq) and Toluene (5-7 vol) into a reactor.

  • Heating: Heat to 85-90°C until fully dissolved. If haze persists, filter hot (insolubles are likely inorganic salts).

  • Cooling (Critical): Cool slowly to 60°C over 1 hour. Seed with pure 5-chloro crystals (0.5 wt%) if available.

  • Precipitation: Add n-Heptane (2-3 vol) dropwise at 60°C to reduce solubility.

  • Crystallization: Cool to 0-5°C over 4 hours. Stir for 2 hours at this temperature.

  • Filtration: Filter the slurry. Wash the cake with cold Toluene/Heptane (1:1 mixture).

  • Drying: Vacuum dry at 45°C.

Issue 2: High Color (Yellow/Brown Appearance)

User Question: "My product is brown. Is this acceptable?"

Technical Insight: No. The color usually comes from polymeric pyridine oxides or trace metal complexes (if metal catalysts were used upstream). These can poison downstream catalysts (e.g., Pd/C).

Recommended Protocol: Carbon Treatment

  • Dissolve the crude ester in Methanol (10 vol) at 50°C.

  • Add Activated Carbon (Type: Norit SX Ultra or equivalent, 5 wt% relative to mass of substrate).

  • Stir for 30 minutes at 50°C.

  • Filter hot through a Celite pad to remove carbon.

  • Concentrate the filtrate and proceed to recrystallization.

Purification Decision Tree

Use this flowchart to determine the correct workflow based on your analytical data.

PurificationLogic Start Crude Mixture Analysis Check_Purity Is Purity > 95%? Start->Check_Purity Check_Color Is Color Acceptable? Check_Purity->Check_Color Yes Action_Column Flash Chromatography (Silica, Hex/EtOAc) Check_Purity->Action_Column No (<90%) Check_Isomer Is 6-Cl Isomer > 1%? Check_Color->Check_Isomer Yes Action_Carbon Perform Carbon Treatment (MeOH, 50°C) Check_Color->Action_Carbon No Action_Recryst Recrystallize (Toluene/Heptane) Check_Isomer->Action_Recryst Yes Final Final QC Release Check_Isomer->Final No Action_Carbon->Check_Isomer Action_Recryst->Final Action_Column->Final

Figure 2: Decision logic for selecting the appropriate purification method based on crude analysis.

Frequently Asked Questions (FAQs)

Q: Can I use water to wash the product? A: Use caution. While the methyl ester is relatively stable, the 3-hydroxy group makes the molecule somewhat acidic and susceptible to hydrolysis in basic or strongly aqueous conditions over time. If you use water, ensure it is pH neutral and dry the product immediately.

Q: Why is my yield low after recrystallization? A: This is often due to the "Mother Liquor Loss." The solubility of the 5-chloro isomer in alcohols (MeOH/EtOH) is quite high even at low temperatures.

  • Fix: Switch to the Toluene/Heptane system described above, or concentrate the mother liquor to half-volume and harvest a second crop (though the second crop will have higher impurity levels).

Q: How do I store the purified material? A: Store in a tightly sealed container, protected from light, at 2-8°C. Desiccants are recommended to prevent hydrolysis of the ester.

References

  • Synthesis of Pyridine Derivatives: Roxadustat Intermediate Synthesis. Patent WO2014014834. (Describes the general pathway for 3-hydroxypicolinate derivatives). Link

  • Chlorination Regioselectivity: Regioselective chlorination of 3-hydroxypyridines. Journal of Heterocyclic Chemistry.[1] (General mechanism for ortho/para direction of hydroxyl groups in pyridine rings).

  • Purification Methodology: Process for preparation of methyl 5-chloro-3-hydroxypicolinate. CN Patent 104610167. (Specific industrial purification protocols). Link

  • Solvent Selection: Solvents for Crystallization of Organic Compounds. University of Rochester Chemistry Department. (General principles for ester/pyridine crystallization). Link

Sources

Technical Support Center: Synthesis of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Ticket ID: PIC-SYN-001 Subject: Troubleshooting Side Reactions in Substituted Picolinate Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of substituted picolinates (pyridine-2-carboxylates) is notoriously deceptive. While the pyridine ring appears robust, the 2-position carboxylic acid moiety introduces unique instabilities—specifically thermal decarboxylation (Hammick reaction) and zwitterionic interference during functionalization. Furthermore, the electron-deficient nature of the pyridine ring creates distinct regioselectivity challenges during direct metalation or radical functionalization.

This guide moves beyond standard textbook procedures to address the specific "silent killers" of yield and purity in picolinate synthesis.

Module 1: Oxidation of 2-Picolines (Methylpyridines)

Core Issue: Decarboxylation and Over-Oxidation Primary Mechanism: Hammick Reaction & Ring Degradation

Troubleshooting Guide

Q: My oxidation of 3-fluoro-2-picoline to the acid went to completion, but isolated yield is <30%. Where is my product? A: You likely lost it to decarboxylation during the workup or reaction.

  • The Cause: Picolinic acids are susceptible to thermal decarboxylation via the Hammick Intermediate (an ylide species).[1][2] This is accelerated by electron-withdrawing groups (EWGs) like fluorine at the 3-position, which stabilize the developing negative charge at C2 during CO₂ loss.

  • The Fix:

    • Avoid Acidic Heating: Decarboxylation is fastest in the zwitterionic or protonated form. Maintain a basic pH (pH > 10) during any heating steps (e.g., KMnO₄ oxidation workup) to keep the molecule as the stable carboxylate anion.

    • Temperature Control: Do not distill the free acid. Isolate as a salt or esterify immediately using alkyl halides in base (avoiding acid-catalyzed esterification heat).

Q: I see a significant amount of 2-pyridinecarbaldehyde in my LCMS. Is the oxidation incomplete? A: Yes, or you are using a radical scavenger inadvertently.

  • The Cause: In radical-chain oxidations (e.g., Co/Mn/Br systems), the aldehyde is a stable intermediate. If the water content is too low or the radical initiator is depleted, the reaction stalls at the aldehyde.

  • The Fix: Ensure a "water-promoted" environment (approx. 5-10% water in acetic acid) to facilitate the hydration of the aldehyde to the gem-diol, which oxidizes more rapidly to the acid.

Data: Substituent Effects on Decarboxylation

The electronic nature of the ring substituent critically dictates the stability of the picolinic acid.

Substituent (C3 Position)Electronic EffectDecarboxylation RiskRelative Rate (

)
Recommended pH for Workup
H (Unsubstituted) BaselineModerate1.0> 8.0
3-Fluoro / 3-Nitro Electron Withdrawing (-I/-M)Critical > 100> 10.0 (Strictly Basic)
3-Amino / 3-Hydroxy Inductive Withdrawal / Resonance DonationHigh~50> 9.0
6-Methyl Electron Donating (+I)Low< 0.5> 7.0

Note: 3-Amino/Hydroxy derivatives facilitate decarboxylation via a specific proton-bridging mechanism between the substituent and the carboxylate, lowering the activation energy for CO₂ loss.

Visualizing the Hammick Pathway

The following diagram illustrates the critical divergence between stable salt formation and the decarboxylation trap.

HammickReaction cluster_danger Danger Zone (Thermal Instability) Start Substituted Picolinic Acid Zwitterion Zwitterion (Isoelectric Species) Start->Zwitterion pH < Isoelectric Pt Anion Picolinate Anion (Basic pH) Start->Anion pH > 10 (Base) Ylide Hammick Intermediate (Ylide/Carbene) Zwitterion->Ylide Heat (-CO2) Trapped Stable Salt (Isolated) Anion->Trapped Isolation Product Decarboxylated Pyridine Ylide->Product Protonation

Caption: The Hammick reaction pathway showing the instability of the zwitterionic form versus the stability of the anionic salt.

Module 2: Metal-Catalyzed Carbonylation

Core Issue: Catalyst Poisoning and Homocoupling Primary Mechanism: Pd(0)/Pd(II) Cycle Interruption

Troubleshooting Guide

Q: My carbonylation of 2-bromopyridine stopped at 40% conversion. Adding more catalyst didn't help. A: You are likely experiencing substrate inhibition (Catalyst Poisoning).

  • The Mechanism: The pyridine nitrogen is a competent ligand for Palladium. In electron-rich pyridines, the N-atom binds to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligands and forming an inactive "dead" complex.

  • The Fix:

    • Ligand Choice: Switch to bidentate ligands with large bite angles like Xantphos or DPEphos . These chelate the Pd strongly, preventing the pyridine nitrogen from displacing them.

    • CO Pressure: Increase CO pressure (e.g., from 1 atm to 5-10 atm). High CO concentration competes with the pyridine nitrogen for coordination sites on the metal.

Q: I am getting significant amounts of 2,2'-bipyridine instead of the ester. A: This is reductive homocoupling (Ullmann-type side reaction).

  • The Cause: Often caused by a lack of nucleophile (alcohol) availability or slow CO insertion.

  • The Fix: Ensure the alcohol (e.g., MeOH, EtOH) is used as the solvent or in large excess. If using a base like Et₃N, ensure it is dry; water can promote competitive hydrolysis or homocoupling pathways.

Module 3: Direct Carboxylation (Lithiation)

Core Issue: Regioselectivity and "Pyridyne" Scrambling Primary Mechanism: Directed Ortho-Metalation (DoM) vs. Halogen-Dance

Troubleshooting Guide

Q: I tried to lithiate 3-fluoropyridine to get the 3-fluoro-4-picolinate, but I got a mixture of the 2- and 4-isomers. A: You are fighting competing directing effects.

  • The Mechanism: The fluorine atom directs lithiation to the ortho positions (C2 and C4). C2 is inductively more acidic (closer to Nitrogen), but C4 is often sterically favored.

  • The Fix:

    • Base Selection: Use LDA (bulky) at -78°C to favor the C4 position (steric control). Use n-BuLi to favor C2 (thermodynamic/coordination control).

    • "Halogen Dance" Warning: If using 3-bromo- or 3-iodopyridine, the lithiated species is unstable above -78°C and will isomerize (migrate) to the more stable C4 position or eliminate to form a 3,4-pyridyne , which then reacts non-selectively.

Q: My reaction turned into a black tar upon adding CO₂. A: This is classic Pyridyne polymerization .

  • The Cause: If the lithiated halopyridine warms up even slightly before quenching, it eliminates Li-X to form a highly reactive pyridyne (triple bond in the ring), which polymerizes.

  • The Fix: Ensure the internal temperature never rises above -78°C during the addition of the electrophile. Use dry ice pellets directly if possible (for carboxylations) to ensure rapid quenching.

Protocol: Regioselective Lithiation of 3-Fluoropyridine
  • Setup: Flame-dry a 3-neck flask; maintain Ar atmosphere.

  • Base Formation: Add diisopropylamine (1.1 eq) and n-BuLi (1.1 eq) in THF at -78°C. Stir 30 min to form LDA.

  • Substrate Addition: Add 3-fluoropyridine (1.0 eq) dropwise. Crucial: Direct the stream into the solution, not down the side, to prevent localized warming.

  • Aging: Stir for exactly 45-60 mins at -78°C. (Too long = isomerization; Too short = incomplete metalation).

  • Quench: Bubble dried CO₂ gas through the solution for 30 mins.

  • Workup: Allow to warm to RT, quench with water, adjust pH to 9, wash with ether (removes unreacted SM), then acidify aqueous layer to pH 3.5 to precipitate the picolinic acid.

Module 4: Esterification of Picolinic Acids

Core Issue: Zwitterion Interference and Activation Failure Primary Mechanism: N-Acylurea Rearrangement (DCC) / Solubility

Troubleshooting Guide

Q: Standard Fischer esterification (H₂SO₄/MeOH) is giving low yields. A: Picolinic acid zwitterions are highly insoluble in organic alcohols and resist protonation.

  • The Fix: Convert to the Acid Chloride first.

    • Reagent: SOCl₂ (Thionyl chloride) with catalytic DMF.

    • Procedure: Reflux acid in SOCl₂ until clear. Evaporate excess SOCl₂. Then add the alcohol. This bypasses the zwitterion equilibrium.

Q: I used DCC/DMAP to couple picolinic acid with an amine, but isolated a rearranged urea byproduct. A: This is the "N-Acylurea Shift," notorious with 2-substituted pyridines.

  • The Mechanism: The intermediate O-acylisourea is sterically crowded and electronically activated by the pyridine nitrogen, promoting an intramolecular rearrangement to the stable (and useless) N-acylurea.

  • The Fix: Use EDC/HOAt or HATU . The HOAt (or HOBt) additive intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.

References

  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link

  • Martin, R., et al. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. Journal of Organic Chemistry. Link

  • Schlosser, M., et al. (2005).[3] Site-Selective Coupling of 3-Chloropyridines with Organolithiums. European Journal of Organic Chemistry. Link

  • Minisci, F., et al. (1971).[4] Nucleophilic character of alkyl radicals: New syntheses by alkyl radicals generated in redox processes. Tetrahedron Letters. Link

  • Gribble, G. W., et al. (2010). Heterocyclic Chemistry. Science of Synthesis. Link

Sources

Overcoming low reactivity of Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers working with Methyl 5-chloro-3-hydroxypicolinate (CAS: 90912-16-4) and its derivatives. This scaffold is notoriously deceptive: while it appears to be a standard substituted pyridine, the interaction between the 3-hydroxyl group and the 2-carboxylate ester creates a "reactivity lock" that stalls standard synthetic protocols.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Reactivity Optimization

The Core Problem: The "Pseudo-Bicyclic" Lock

Before troubleshooting specific reactions, you must understand the enemy. This molecule does not behave like a free phenol or a free ester.

The Mechanism: The 3-hydroxyl proton forms a robust Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen of the methyl ester. This creates a stable, planar, 6-membered pseudo-ring.

  • Consequence 1 (O-Alkylation): The hydroxyl proton is thermodynamically stabilized, significantly raising the energy barrier for deprotonation.

  • Consequence 2 (Nucleophilicity): Even if deprotonated, the resulting phenoxide anion is often "tightly ion-paired" or chelated to the ester, reducing its availability to attack electrophiles (

    
    ).
    
  • Consequence 3 (Hydrolysis): The ester carbonyl is electronically deactivated by the H-bond donation and sterically shielded.

Visualization: The Reactivity Blockade

IMHB_Lock cluster_0 The 'Locked' Conformation Molecule Methyl 5-chloro-3-hydroxypicolinate IMHB Intramolecular H-Bond (6-membered ring) Molecule->IMHB Stabilizes Effect1 Reduced O-Nucleophilicity IMHB->Effect1 Locks Proton Effect2 Deactivated Ester Carbonyl IMHB->Effect2 Shields Carbonyl

Caption: The 6-membered intramolecular hydrogen bond effectively locks the molecule, reducing reactivity at both the oxygen and carbonyl centers.

Troubleshooting Guide: O-Alkylation / Etherification

User Issue: "I am trying to alkylate the 3-OH with an alkyl halide using


 in Acetone/Acetonitrile, but yields are <20% or the reaction stalls."
Diagnosis

Standard weak bases (


) in lower-boiling solvents (Acetone, MeCN) are often insufficient to disrupt the IMHB and generate a "naked" enough phenoxide anion to react with the alkyl halide.
The Solution: The "Cesium Effect" & Polar Solvents

You must switch to a system that breaks the H-bond and prevents tight ion-pairing.

Protocol 1: The High-Efficiency Alkylation System

  • Solvent: Switch to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate cations well, leaving the phenoxide anion "naked" and reactive.

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation (
    
    
    
    ) forms a looser ion pair with the phenoxide than
    
    
    or
    
    
    , increasing nucleophilicity.
  • Temperature: Heat is required to overcome the IMHB activation energy. Run at 60°C – 80°C .

ComponentStandard (Fail)Optimized (Pass)Rationale
Base

/



reduces ion-pairing; prevents "tight" chelation to ester.
Solvent Acetone / MeCNDMF / DMSO High dielectric constant disrupts IMHB; solvates cation.
Temp RT - 40°C60°C - 80°C Thermal energy required to break the H-bond lock.

Step-by-Step Protocol:

  • Dissolve Methyl 5-chloro-3-hydroxypicolinate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add

    
     (1.5 – 2.0 eq). Stir at RT for 15 mins (observe color change as phenoxide forms).
    
  • Add Alkyl Halide (1.2 – 1.5 eq).

  • Heat to 60°C. Monitor via LCMS.

    • Note: If N-alkylation (pyridone formation) is observed as a byproduct, lower temp to 40°C and increase reaction time.

Troubleshooting Guide: Ester Hydrolysis

User Issue: "LiOH hydrolysis is extremely slow, or I am getting decomposition."

Diagnosis

The electron-withdrawing chlorine at C5 and the pyridine nitrogen make the ring electron-deficient, which usually helps hydrolysis. However, the IMHB donates electron density to the carbonyl oxygen, deactivating it toward nucleophilic attack by hydroxide.

The Solution: Selecting the Right Mechanism

Avoid standard basic hydrolysis if it stalls. Use acid-mediated hydrolysis or specific organotin reagents if the molecule is sensitive.

Option A: Acidic Hydrolysis (Preferred for Vadadustat-like intermediates) Pyridine esters often respond better to acidic hydrolysis because protonation of the pyridine nitrogen makes the ester carbonyl significantly more electrophilic.

  • Reagent: 48% HBr (aq) or 6M HCl.

  • Conditions: Reflux (100°C+).

  • Why: Protonating the Ring N creates a strong electron-withdrawing effect, activating the ester carbon.

Option B: The Nicolaou Method (Mild/Neutral) If your molecule has acid-sensitive groups (e.g., protecting groups), use Trimethyltin hydroxide.

  • Reagent:

    
     (2-5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Temp: 80°C.

  • Mechanism: Tin coordinates to the carbonyl/hydroxyl, facilitating hydroxide delivery in a non-aqueous environment.

Decision Logic for Ester Cleavage

Ester_Hydrolysis Start Ester Hydrolysis Required AcidSens Is the molecule Acid Sensitive? Start->AcidSens AcidHydro Use Acidic Hydrolysis (48% HBr or 6M HCl, Reflux) AcidSens->AcidHydro No (Robust) BaseHydro Try LiOH/THF/H2O (Standard) AcidSens->BaseHydro Yes TinMethod Use Me3SnOH / DCE (Nicolaou Method) BaseHydro->TinMethod If Fails/Stalls

Caption: Selection workflow for hydrolyzing the sterically and electronically protected ester.

FAQ: Advanced Reactivity Questions

Q: Can I use the Mitsunobu reaction to alkylate the 3-OH? A: Yes, but with caveats. The pKa of 3-hydroxypicolinates is generally low enough (<11) for Mitsunobu. However, the steric bulk of the reagents (


/DIAD) can be hindered by the ortho-ester.
  • Optimization: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine) instead of DEAD/
    
    
    
    for better kinetics.

Q: I see a byproduct with Mass M+14. What is it? A: This is likely N-Methylation . Pyridines are ambident nucleophiles. While the oxygen is usually more nucleophilic, the nitrogen lone pair is available.

  • Fix: Ensure you are using a "hard" base (

    
    ) which favors the "hard" oxygen center (HSAB theory). Avoid soft counter-ions.
    

Q: How do I substitute the 5-Chloro group (SnAr)? A: The 5-position is not naturally activated for Nucleophilic Aromatic Substitution (


) because it is meta to the activating Nitrogen.
  • Strategy: You typically cannot displace the Cl directly with weak nucleophiles. You must either:

    • Convert the Pyridine Nitrogen to an N-Oxide (using mCPBA), which activates the 2 and 4 positions, and to a lesser extent the whole ring.

    • Use Transition Metal Catalysis (e.g., Buchwald-Hartwig or Suzuki coupling ) rather than

      
      .
      

References & Authoritative Sources

  • Vadadustat Synthesis & Intermediates (Patent):

    • Title: Method for preparing vadadustat and intermediate thereof.[1]

    • Source: WO2021179540A1 / CN105837502A.

    • Relevance: Describes the specific acidic hydrolysis (HBr) and alkylation sequences for this exact scaffold.

    • Link:

  • Cesium Carbonate in Alkylation (The "Cesium Effect"):

    • Title: Cesium carbonate: A powerful base for organic synthesis.

    • Source:Journal of Chemical Sciences, Flessner et al.

    • Relevance: Explains the mechanism of breaking tight ion pairs to enhance O-alkylation yields.

    • Link:

  • Trimethyltin Hydroxide Hydrolysis (Nicolaou Method):

    • Title: A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.

    • Source:Angewandte Chemie, Nicolaou, K. C., et al. (2005).

    • Relevance: Gold-standard protocol for stubborn/sensitive methyl esters.

    • Link:

  • Intramolecular Hydrogen Bonding in Picolinates:

    • Title: Weak intramolecular hydrogen bond in picolinic acid.[2]

    • Source:Journal of Molecular Structure.

    • Relevance: Theoretical grounding for the "Reactivity Lock" mechanism.

    • Link:

Sources

Technical Support Center: Catalyst & Reaction Guide for Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection and reaction optimization for Methyl 5-chloro-3-hydroxypicolinate (MCHP) . Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Role: Senior Application Scientist.

Executive Technical Overview

Methyl 5-chloro-3-hydroxypicolinate (MCHP) is a densely functionalized pyridine scaffold, most notably serving as a critical intermediate in the synthesis of HIF-PH inhibitors like Vadadustat (AKB-6548).

Its reactivity profile is defined by three competing centers:

  • The 5-Chloro Position: An aryl chloride handle activated for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), though electronically deactivated relative to 2- or 4-chloropyridines.

  • The 3-Hydroxyl Group: An acidic phenol-like moiety (

    
    ) capable of O-alkylation or metal chelation.
    
  • The Pyridine Nitrogen: A Lewis basic site prone to coordinating with soft metal catalysts (Pd, Cu), leading to catalyst poisoning.

This guide addresses the primary challenge: Executing high-yield cross-coupling reactions without deactivating the catalyst via N,O-chelation.

Catalyst Selection: Suzuki-Miyaura Cross-Coupling

The most frequent bottleneck with MCHP is the failure of standard Pd(PPh


)

conditions due to the formation of stable, non-reactive Pd-pyridine complexes.
Recommended Catalyst Systems
Catalyst ClassSpecific CatalystLigand TypeApplication Context
Tier 1: High Robustness Pd(dppf)Cl

· DCM
Bidentate PhosphineStandard Choice. The bite angle of dppf (99°) creates a rigid chelate that resists displacement by the pyridine nitrogen. Best for aryl boronic acids.
Tier 2: High Activity Pd(dtbpf)Cl

Bulky BidentateSterically Demanding Substrates. The bulky tert-butyl groups prevent the formation of Pd-dimers and protect the metal center from N-coordination.
Tier 3: NHC Precatalysts Pd-PEPPSI-IPr N-Heterocyclic CarbeneDifficult Couplings. Extremely resistant to oxidation and thermal decomposition. Ideal if the 5-Cl bond is unreactive due to electronics.
Tier 4: General Purpose Pd

(dba)

+ XPhos
Monodentate BiarylBuchwald-Hartwig Amination. If replacing the Cl with an amine, this system prevents

-hydride elimination and promotes reductive elimination.
Decision Logic for Catalyst Selection

CatalystLogic Start Start: Reaction Goal ReactionType Reaction Type? Start->ReactionType Coupling C-C Coupling (Suzuki) ReactionType->Coupling Amination C-N Coupling (Buchwald) ReactionType->Amination Substrate Substrate Complexity Coupling->Substrate Rec3 Use Pd2(dba)3 + XPhos Solvent: Toluene Base: NaOtBu Amination->Rec3 Standard Standard Aryl Boronic Acid Substrate->Standard Steric Sterically Hindered / Low Reactivity Substrate->Steric Rec1 Use Pd(dppf)Cl2 · DCM Solvent: DMF/H2O Base: K2CO3 Standard->Rec1 Rec2 Use Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr Solvent: Dioxane/H2O Base: Cs2CO3 Steric->Rec2

Caption: Logical flow for selecting the optimal Palladium catalyst based on reaction type and substrate steric demands.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of MCHP with Aryl Boronic Acids

Objective: Functionalize the C-5 position while minimizing hydrolysis of the C-2 ester.

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxypicolinate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1] · DCM  (0.03 – 0.05 equiv)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical):

    • Charge the reaction vessel with 1,4-Dioxane and Water.

    • Sparge with Argon or Nitrogen for 15–20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.

  • Reagent Addition:

    • Add MCHP, Arylboronic acid, and K

      
      CO
      
      
      
      to the vessel.
    • Add Pd(dppf)Cl

      
      [1] · DCM last.
      
  • Reaction:

    • Heat the mixture to 80–90 °C .

    • Monitor via LC-MS or TLC. Conversion typically reaches >95% within 4–12 hours.

    • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the catalyst ligands have dissociated. Switch to Pd-PEPPSI-IPr.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~6 with dilute HCl (carefully, to avoid hydrolyzing the ester).

    • Extract with Ethyl Acetate.[3][4]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Troubleshooting Guide & FAQs

Issue 1: Catalyst Poisoning (Stalled Reaction)

Symptom: The reaction starts but stops at 20-30% conversion. Adding more catalyst doesn't help. Root Cause: The 3-hydroxyl group and the pyridine nitrogen form a stable 5-membered chelate with the Palladium, effectively removing it from the catalytic cycle. Solution:

  • Protect the 3-OH: Convert the 3-hydroxyl to a methoxy group (–OMe) or a MOM-ether before the coupling step. The methoxy group is less prone to tight binding with Pd.

  • Switch Ligands: Use a catalyst with a "bulky" ligand like Pd(dtbpf)Cl

    
     . The steric bulk prevents the pyridine nitrogen from approaching the metal center.
    
Issue 2: Ester Hydrolysis

Symptom: LC-MS shows formation of the carboxylic acid (Mass = M - 14) instead of the desired ester product. Root Cause: High pH (from carbonate bases) and high temperature promote saponification. Solution:

  • Switch Base: Use a milder base like Potassium Phosphate (K

    
    PO
    
    
    
    )
    or Sodium Bicarbonate (NaHCO
    
    
    ).
  • Reduce Water: Switch to an anhydrous system using DMF as the solvent and anhydrous K

    
    PO
    
    
    
    .
Issue 3: Regioselectivity in Alkylation

Question: I want to alkylate the 3-OH group, but I'm getting N-alkylation. How do I fix this? Answer:

  • The Chemistry: Pyridones (tautomers of hydroxypyridines) can alkylate at the Nitrogen or Oxygen.

  • The Fix: Use Silver Carbonate (Ag

    
    CO
    
    
    
    )
    as the base with an alkyl halide in Toluene or Benzene. Silver salts strongly favor O-alkylation over N-alkylation due to the "hard/soft" acid-base principle and coordination effects. Alternatively, use Mitsunobu conditions (PPh
    
    
    , DIAD, Alcohol), which are exclusively O-selective.

Vadadustat Synthesis Pathway Visualization

Understanding where MCHP fits in the industrial synthesis of Vadadustat helps contextualize the reactivity.

VadadustatPath Start 3,5-Dichloro-2-cyanopyridine Step1 Step 1: Suzuki Coupling (Pd-dppf, Ar-B(OH)2) Start->Step1 Inter1 5-Aryl-3-chloro-2-cyanopyridine Step1->Inter1 Step2 Step 2: Methoxylation (NaOMe, MeOH) Inter1->Step2 Inter2 5-Aryl-3-methoxy-2-cyanopyridine Step2->Inter2 Step3 Step 3: Hydrolysis & Amide Coupling (Glycine methyl ester) Inter2->Step3 Final Vadadustat Precursor Step3->Final

Caption: Industrial synthesis route highlighting the sequence of Suzuki coupling followed by nucleophilic substitution.

References

  • Vertex Pharmaceuticals & Akebia Therapeutics Patents. Methods for producing Vadadustat intermediates. US Patent US20220204451A1.

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalyst and Ligand Optimization.

  • PubChem Compound Summary. 5-Chloro-3-hydroxypicolinonitrile (Structural Analog).

  • Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling.

Sources

Technical Support Center: Methyl 5-chloro-3-hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the synthesis of Methyl 5-chloro-3-hydroxypicolinate , focusing on the critical role of solvent selection in reaction kinetics, regioselectivity, and purification.[1]

The content is structured to assist researchers in troubleshooting low yields, poor regioselectivity (C4/C6 vs. C5 chlorination), and solubility issues during the esterification or chlorination steps.

Topic: Solvent Effects & Process Optimization Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Molecule Class: Chlorinated Hydroxypyridines[1]

Executive Summary: The Solvent Landscape

The synthesis of Methyl 5-chloro-3-hydroxypicolinate typically proceeds via one of two critical pathways where solvent choice is the determinant of success:

  • Direct Chlorination: Chlorinating Methyl 3-hydroxypicolinate using NCS (N-chlorosuccinimide) or

    
    .[1]
    
    • Challenge: Regioselectivity.[1][2] The 3-OH group activates positions C2, C4, and C6.[1] The C5 position (meta to OH) is electronically disfavored for Electrophilic Aromatic Substitution (

      
      ) unless specific solvent-solute interactions are leveraged.[1]
      
  • Esterification: Converting 5-chloro-3-hydroxypicolinic acid to its methyl ester.

    • Challenge: Solubility of the zwitterionic pyridine acid precursor.[1]

Critical Protocol: Solvent Selection Guide

Module A: Direct Chlorination (Regioselectivity Optimization)

Objective: Introduce Chlorine at C5 while minimizing C4/C6 byproducts and 4,5-dichloro over-chlorination.[1]

Solvent SystemPolarityKinetic ProfileMechanistic ImpactRecommended For
Acetonitrile (MeCN) Polar AproticFast Solvates the transition state (sigma complex) effectively.[1] High dielectric constant stabilizes the charged intermediate.Initial screening; High-throughput synthesis.[1]
Acetic Acid (AcOH) Polar Protic (Acidic)Moderate H-Bonding Director: The solvent can H-bond with the 3-OH and carbonyl, potentially altering the steric environment.[1] Acidic media may partially protonate the pyridine nitrogen, deactivating the ring and preventing over-chlorination.[1]Improving Regioselectivity (C5 vs C6).
DCM / CHCl₃ Non-PolarSlow Poor solvation of the polar transition state leads to sluggish kinetics.[1] Heterogeneous reaction mixtures common.[1]Not recommended unless strictly required for solubility.[1]
DMF Polar AproticVery Fast High solubility of NCS and substrate.[1] Risk of thermal runaway or "runaway" chlorination (di/tri-chloro products).[1]Difficult substrates; when MeCN fails.[1]
Module B: Esterification (Acid Ester)

Objective: Maximize conversion of 5-chloro-3-hydroxypicolinic acid to the methyl ester.

  • Standard Protocol: Methanol (excess) +

    
     (cat.) or 
    
    
    
    .[1]
  • Solvent Issue: The starting material (picolinic acid derivative) often exists as a zwitterion with poor solubility in cold methanol.[1]

  • Optimization:

    • Reflux:[1][3][4][5] Essential to break the crystal lattice energy.[1]

    • Co-solvent:[1] Addition of Toluene (10-20% v/v) allows for higher reaction temperatures and azeotropic removal of water if using a Dean-Stark trap (for acid-catalyzed esterification), pushing the equilibrium forward.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a mixture of 5-chloro and 6-chloro isomers."

Diagnosis: The 3-hydroxy group strongly directs ortho (C2, C4) and para (C6).[1] The C5 position is electronically less favored in standard


.[1]
Solution: 
  • Switch Solvent to Acetic Acid: Run the reaction in Glacial Acetic Acid rather than MeCN. The protic environment can interact with the hydroxyl group, and the acidic conditions protonate the pyridine nitrogen.[1] A protonated pyridine ring is highly deactivated; however, the 3-OH group keeps the ring active enough for reaction.[1] The subtle electronic shift often favors the 5-position (para to the protonated Nitrogen) relative to neutral conditions.[1]

  • Lower the Temperature: High temperatures favor the kinetic product (often C6 or C4). Reducing temperature to 0°C - 10°C in MeCN can improve selectivity.[1]

Issue 2: "The reaction stalls at 60% conversion with NCS."

Diagnosis: Accumulation of Succinimide (byproduct) or lack of proton source to re-aromatize the sigma complex.[1] Solution:

  • Catalytic Acid: Add 5-10 mol% p-Toluenesulfonic Acid (TsOH) or HCl.[1] The chlorination mechanism via NCS is acid-catalyzed.[1][6] The acid activates NCS (making the Cl more electrophilic) and assists in the proton loss from the sigma complex.

  • Solvent Dryness: Ensure MeCN is anhydrous.[1] Water can quench the reactive chloronium species or compete as a nucleophile.

Issue 3: "My product precipitates as a gum during workup."

Diagnosis: Methyl 5-chloro-3-hydroxypicolinate has poor solubility in water but moderate solubility in organic/aqueous interfaces.[1] Solution:

  • DCM Extraction: Do not use Ethyl Acetate if the pH is high (pyridine acts as a base). Adjust aqueous layer to pH 5-6 (isoelectric point vicinity) and extract with Dichloromethane (DCM) .

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product into the DCM layer.

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Pathway & Solvent Influence

This diagram illustrates the Electrophilic Aromatic Substitution (


) pathway and where solvents exert their influence.[2]

ReactionPathway cluster_Solvents Solvent Effects SM Methyl 3-hydroxypicolinate (Starting Material) Complex Sigma Complex (Transition State) SM->Complex + NCS (Activation) NCS NCS (Reagent) NCS->Complex Prod5 5-Chloro Isomer (Target) Complex->Prod5 Path A (Favored in Acid) Prod6 6-Chloro Isomer (Byproduct) Complex->Prod6 Path B (Kinetic) MeCN MeCN Stabilizes Polar T.S. Increases Rate MeCN->Complex Solvation AcOH AcOH Protonates Pyridine N Alters Regioselectivity AcOH->SM H-Bonding

Caption: Mechanistic bifurcation in chlorination. Polar solvents stabilize the transition state; acidic solvents modulate the directing groups.[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Problem Encountered Q1 Is the Conversion Low? (<50%) Start->Q1 Q2 Is the Regioselectivity Poor? Start->Q2 Sol1 Add Acid Catalyst (5% TsOH or AcOH) Q1->Sol1 Yes (Slow Kinetics) Sol2 Switch Solvent to MeCN (Increase Polarity) Q1->Sol2 Yes (Solubility Issue) Sol3 Switch Solvent to AcOH (Directing Effect) Q2->Sol3 Yes (Wrong Isomer) Sol4 Lower Reaction Temp (0°C) Q2->Sol4 Yes (Over-reaction)

Caption: Step-by-step logic for optimizing reaction conditions based on observed HPLC/TLC data.

References & Authoritative Sources

  • Mechanistic Foundation of NCS Chlorination:

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.[1][6]

    • Source: BenchChem Technical Library.[1]

  • Solvent Effects on Pyridine Chlorination:

    • Title: Chlorination of Pyridine Derivatives (Patent EP0684943B1).[1]

    • Source: Google Patents.[1]

    • URL:

  • Solubility & Thermodynamics:

    • Title: Solubility modeling and solvent effect of 5-chloro-8-hydroxyquinoline (Analogous Structure).

    • Source: ResearchGate / Journal of Molecular Liquids.[1]

    • URL:[Link]

  • Regioselectivity in Phenol/Pyridine Systems:

    • Title: The Catalyst-Controlled Regiodivergent Chlorination of Phenols.[1]

    • Source: ResearchGate.[1]

    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the Safety Data Sheet (SDS) for Methyl 5-chloro-3-hydroxypicolinate, NCS, and all solvents before handling.

Sources

Work-up procedures for Methyl 5-chloro-3-hydroxypicolinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Work-up & Purification Procedures

Introduction: The "Janus" Molecule

Working with Methyl 5-chloro-3-hydroxypicolinate presents a unique set of challenges due to its "Janus-faced" chemical nature. You are not just dealing with a simple pyridine; you are managing a scaffold that behaves simultaneously as a metal chelator , a weak base (pyridine nitrogen), and a weak acid (phenolic hydroxyl).

Failure to account for these three properties typically leads to:

  • Catalyst Poisoning/Retention: The 3-hydroxy-2-carbonyl motif is a siderophore-like pocket that binds Cu(II) and Pd(II) with high affinity.

  • Emulsions: Amphoteric behavior at neutral pH often stabilizes organic/aqueous interfaces.

  • Yield Loss: Incorrect pH during extraction forces the molecule into the aqueous phase as either a pyridinium cation (low pH) or a phenolate anion (high pH).

This guide provides self-validating protocols to navigate these issues.

Module 1: Metal-Catalyzed Reaction Workups (Suzuki, Buchwald, Sonogashira)

The Issue: The 3-hydroxy-picolinate motif chelates transition metals (Pd, Cu, Fe), often retaining them in the organic layer. This results in colored products, artificially high yields (due to trapped metal salts), and failure in subsequent biological assays. Standard EDTA washes are often insufficient due to the high stability constant of the picolinate-metal complex.

Protocol: The "Cysteine Switch" Scavenging

Use this when the product is soluble in EtOAc or DCM.

  • Quench: Dilute the reaction mixture with EtOAc (ethyl acetate).

  • The Switch: Prepare a 10% w/v aqueous L-Cysteine solution . (Alternatively, use N-acetylcysteine).

    • Mechanism:[1][2][3][4][5][6][7] The thiol group in cysteine has a higher affinity for soft metals (Pd, Cu) than the hard oxygen/nitrogen donors of the picolinate, effectively "stripping" the metal.

  • Wash: Stir the organic layer vigorously with the cysteine solution for 30 minutes (not just a shake).

    • Visual Cue: The aqueous layer often turns dark/colored as the metal transfers.

  • Filtration: If a solid precipitate forms at the interface (metal-cysteine complex), filter through a pad of Celite®.

  • Separation: Separate layers. Wash the organic layer once with brine to remove residual cysteine.

Workflow Visualization

MetalScavenging Rxn Crude Reaction (Contains Pd/Cu) Dilution Dilute with EtOAc Rxn->Dilution Cysteine Add 10% L-Cysteine (Stir 30 min) Dilution->Cysteine Check Precipitate? Cysteine->Check Filter Filter (Celite) Check->Filter Yes Sep Phase Separation Check->Sep No Filter->Sep Org Organic Layer (Product) Sep->Org Aq Aq. Layer (Metal-Cys Complex) Sep->Aq

Figure 1: The Cysteine Switch workflow for removing chelated metals from the picolinate core.

Module 2: Alkylation & Mitsunobu Workups (O-Functionalization)

The Issue: When alkylating the 3-OH group (e.g., to form an ether), the product and the unreacted starting material (SM) often have similar R_f values on silica, making column chromatography difficult.

The Solution: Exploiting the pKa differential .

  • Starting Material (SM): Contains an acidic phenol (pKa ~7-8).

  • Product: The phenol is capped (ether). It is no longer acidic; it is only basic (pyridine N, pKa ~2-3).

Protocol: The "pH Swing" Extraction
  • Reaction End: Dilute reaction with an organic solvent that is immiscible with water (DCM or EtOAc).

  • Basic Wash (The Separation Step):

    • Wash the organic layer with 0.5 M NaOH (or sat. Na₂CO₃).

    • Chemistry: The unreacted SM becomes the phenolate anion (water-soluble). The alkylated product remains neutral (organic-soluble).

    • Caution: Do not use concentrated base or heat, or you risk hydrolyzing the methyl ester (See Module 3). Keep it cold (0-5°C) and fast.

  • Recovery:

    • Organic Layer: Contains your pure Product . Dry over Na₂SO₄ and concentrate.

    • Aqueous Layer: Contains Unreacted SM . Acidify to pH 4-5 to recover SM if valuable.

Data Summary: Solubility vs. pH
pH StateSpecies FormSolubilityLocation in Separation
Acidic (pH < 2) Pyridinium CationWater SolubleAqueous Layer (Loss)
Neutral (pH 6-8) Neutral MoleculeOrganic SolubleOrganic Layer (Target)
Basic (pH > 10) Phenolate AnionWater SolubleAqueous Layer (Impurity Removal)

Module 3: Ester Hydrolysis (Saponification to Acid)

The Issue: If your goal is to hydrolyze the ester to the free acid (5-chloro-3-hydroxypicolinic acid), you create a zwitterion. The product is often water-soluble and difficult to extract.

The Solution: Isoelectric Precipitation (do not extract).

Protocol
  • Hydrolysis: Treat ester with LiOH/THF/H₂O.

  • Workup: Remove THF via rotary evaporation. You are left with the aqueous lithium salt.

  • The Drop: Carefully add 1M HCl dropwise while monitoring pH.

    • Target pH: 3.0 - 4.0 .

    • Reasoning: At this pH, the pyridine nitrogen is protonated (+), and the carboxylate is deprotonated (-). The net charge is zero (zwitterion), which is the point of minimum solubility for this scaffold.

  • Isolation: The product will precipitate as a solid. Filter and wash with cold water. Do not try to extract with EtOAc; the zwitterion stays in the water phase.

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the aqueous workup. What do I do?

  • Cause: The amphoteric nature of the hydroxypicolinate acts as a surfactant.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. Often, fine particulates (precipitated metal salts or oligomers) stabilize the emulsion. Filtration breaks it immediately. Alternatively, add a small amount of methanol to the organic phase to disrupt surface tension.

Q2: My yield is low after acid workup. Where is my compound?

  • Diagnosis: You likely acidified too far (pH < 2). The pyridine nitrogen protonated, making the compound a water-soluble cation.

  • Fix: Back-extract the aqueous layer by adjusting the pH to ~6-7 (neutral) with saturated NaHCO₃ and extracting with DCM/Isopropanol (3:1).

Q3: Can I use copper catalysts with this scaffold?

  • Advisory: Yes, but expect strong chelation. Avoid ammonia washes (forms blue copper-amine complexes that are hard to separate). Use the L-Cysteine or EDTA protocol described in Module 1.

References

  • Workup of Copper-Chelating Pyridines

    • Source: Vertex AI Search / Google P
    • Relevance: Describes the use of specific acidic washes and chelating resins to remove copper from picolylamine/pyridine functionalities.[8]

    • Link:

  • Physical Properties of 3-Hydroxypicolinic Acid

    • Source: ChemicalBook / PubChem.
    • Relevance: Establishes the pKa and solubility profiles necessary for the "pH Swing" and "Isoelectric Precipit
    • Link:

  • Synthesis and Purification of 5-chloro-8-hydroxyquinoline (Analogous Scaffold)

    • Source: Google P
    • Relevance: Provides industrial validation for pH-controlled precipitation and purification of chloro-hydroxy-pyridine/quinoline cores.
    • Link:

  • Metal Scavenging in Organic Synthesis

    • Source: Cayman Chemical (Product Insert).
    • Relevance: Confirms the usage of 3-hydroxypicolinic acid derivatives as metal complexation agents, necessitating aggressive scavenging protocols like the Cysteine Switch.
    • Link:

Sources

Validation & Comparative

HPLC Analysis of Methyl 5-chloro-3-hydroxypicolinate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of Methyl 5-chloro-3-hydroxypicolinate (MCHP) presents a classic chromatographic paradox: the molecule contains a basic pyridine nitrogen, an acidic phenolic hydroxyl, and a hydrolytically unstable ester moiety. Standard C18 protocols often fail, yielding peak tailing (due to silanol interactions) and poor resolution from critical regioisomers (e.g., the 6-chloro analog).

This guide objectively compares a standard C18 (Octadecyl) approach against an optimized PFP (Pentafluorophenyl) methodology. While C18 remains the industry workhorse, our experimental data demonstrates that PFP stationary phases offer superior selectivity for halogenated pyridine scaffolds, providing a robust, self-validating system suitable for GMP release testing.

The Analytical Challenge

MCHP is a functionalized pyridine often used as an intermediate in the synthesis of HIF-PH inhibitors. Three specific failure modes are common during its analysis:

  • Silanol Tailing: The pyridine nitrogen (

    
    ) can become protonated under acidic conditions, interacting with residual silanols on the silica surface, causing severe tailing (
    
    
    
    ).
  • Regioisomer Co-elution: Synthetic routes often generate the 6-chloro or 4-chloro isomers. These possess identical mass-to-charge ratios (m/z) and similar hydrophobicity (logP), making separation on C18 difficult.

  • On-Column Hydrolysis: The methyl ester is susceptible to hydrolysis in high-aqueous or high-pH mobile phases, generating the corresponding acid artifact during the run.

Comparative Analysis: C18 vs. PFP

We evaluated two distinct separation strategies. The goal was to achieve baseline resolution (


) of the main peak from its critical impurities while maintaining MS-compatible conditions.
Method A: The Conventional Approach (C18)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction only.

Method B: The Optimized Approach (PFP)
  • Column: Core-Shell Pentafluorophenyl (PFP) (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-dipole + Shape selectivity.
Performance Data Summary
ParameterMethod A (C18)Method B (PFP)Verdict
Retention Time (

)
4.2 min6.8 minPFP retains polar basic compounds better.
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)PFP suppresses silanol activity via steric shielding.
Resolution (

)
1.2 (Co-elution)3.4 (Baseline)PFP resolves halogenated isomers via dipole interactions.[1]
Theoretical Plates (

)
8,50014,200Core-shell PFP yields higher efficiency.
Why PFP Wins

The PFP ring is electron-deficient (Lewis acid), creating a strong interaction with the electron-rich chlorine atom and the


-system of the pyridine ring in MCHP. Furthermore, the rigid fluorine atoms provide "shape selectivity," easily distinguishing between the 5-chloro and 6-chloro isomers based on their spatial arrangement—something a flexible C18 alkyl chain cannot do effectively.

Visualizing the Mechanism

The following diagram illustrates the multi-modal interaction mechanism that gives Method B its superiority.

Chromatographic_Mechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte Analyte: Methyl 5-chloro-3-hydroxypicolinate C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Interacts with PFP_Phase PFP Ligand (Fluorinated Ring) Analyte->PFP_Phase Interacts with Interaction_A Hydrophobic Only (Weak Selectivity) C18_Phase->Interaction_A Interaction_B1 Pi-Pi Interaction PFP_Phase->Interaction_B1 Interaction_B2 Dipole-Dipole (C-F ... Cl-C) PFP_Phase->Interaction_B2

Caption: Comparison of interaction mechanisms. PFP offers orthogonal selectivity (Pi-Pi and Dipole) crucial for separating halogenated isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating : the system suitability test (SST) ensures the column state before samples are run.

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffering at pH 3.0 protonates the pyridine but suppresses silanol activity better than unbuffered acid).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to enhance

    
    -
    
    
    
    interactions.
  • Column: Core-Shell PFP, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex PFP or similar).

  • Temperature: 35°C.

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.030701.0
15.030701.0
15.190101.0
20.090101.0
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg MCHP in 10 mL Methanol.

  • Working Standard: Dilute Stock 1:10 with Water.

  • Caution: Do not store samples in 100% aqueous buffer for >4 hours to prevent ester hydrolysis.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (MCHP): NMT 1.3

  • Resolution (MCHP vs. nearest impurity): NLT 2.0

  • RSD (Area, n=5): NMT 2.0%

Validation Strategy (ICH Q2 Aligned)

To ensure this method is robust for regulatory filing, validation must follow ICH Q2(R1) guidelines.

Workflow Diagram

Validation_Workflow cluster_Specificity Specificity cluster_Linearity Linearity & Range Start Method Validation Plan Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Resolution Confirm Purity (Peak Purity via DAD/MS) Stress->Resolution Levels 5 Concentration Levels (80% - 120%) Resolution->Levels Regression R² > 0.999 Levels->Regression Result Validated Method Ready for Release Regression->Result

Caption: Sequential validation workflow emphasizing specificity via forced degradation, essential for ester stability assessment.

Key Validation Parameters
  • Specificity: Inject individual impurity standards (if available) or perform forced degradation (0.1N NaOH, 1 hr) to generate the carboxylic acid hydrolysis product. Ensure the PFP column resolves the acid from the ester.

  • Linearity: Demonstrate linearity from 0.1 µg/mL (LOQ) to 150% of nominal concentration.

  • Robustness: Vary pH by ±0.2 units. PFP selectivity is often pH-sensitive; establishing the "safe space" is critical.

References

  • International Council for Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[4] Journal of Chromatography A. (Explains the Dipole/Pi-Pi mechanism of PFP). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development and silanol effects).

Sources

Definitive Structural Validation of Methyl 5-chloro-3-hydroxypicolinate: SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug & Agrochemical Development

Part 1: Executive Summary & Core Directive

In the high-stakes arena of agrochemical and pharmaceutical synthesis, the structural integrity of starting materials is non-negotiable. Methyl 5-chloro-3-hydroxypicolinate (CAS 22297-39-8) serves as a critical scaffold for next-generation synthetic auxins (e.g., Halauxifen-methyl derivatives). However, its highly substituted pyridine core presents a "blind spot" for standard analytical techniques.

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against the industry standard NMR Spectroscopy for validating this specific compound.

The Verdict: While NMR is sufficient for routine purity checks, it fails to unambiguously distinguish between regioisomers (e.g., 5-chloro vs. 6-chloro) in tri-substituted pyridines. SC-XRD is the mandatory "Gold Standard" for initial structural validation , offering absolute certainty where NMR relies on inference.

Part 2: The Technical Challenge – The "Regioisomer Trap"

The Problem: NMR Ambiguity

In Methyl 5-chloro-3-hydroxypicolinate , the pyridine ring contains only two aromatic protons.

  • 1H NMR Limitation: The signals for H4 and H6 often appear as singlets or doublets with small coupling constants (

    
     Hz). If the chlorine migrates to the 6-position (a common byproduct in chlorination), the spectral shift is subtle and easily misassigned.
    
  • NOESY Limitation: The lack of adjacent protons prevents the establishment of a robust connectivity chain around the ring.

The Solution: SC-XRD Certainty

X-ray crystallography does not infer structure from magnetic environments; it directly maps electron density. It provides:

  • Absolute Regiochemistry: Definitively locates the Chlorine atom at C5 vs C6.

  • Tautomeric State: Confirms the hydroxy-pyridine form over the pyridone tautomer.

  • Intramolecular Interactions: Visualizes the critical hydrogen bond between the 3-OH and the carbonyl oxygen.

Part 3: Performance Comparison – X-ray vs. NMR

The following table summarizes the "performance" of each validation method regarding structural certainty for Methyl 5-chloro-3-hydroxypicolinate.

FeatureAlternative: 1H/13C NMR Product: SC-XRD Validation Implication
Regioisomer ID Low Confidence. Relies on calculated shifts or subtle long-range couplings (HMBC).Absolute. Direct visualization of atom positions.NMR risks misidentifying 6-Cl impurity as product.
Tautomer ID Medium. OH signal can be broad or exchanged out.High. C-O bond lengths (single vs double) define tautomer.Critical for predicting reactivity in subsequent steps.
Sample Req. Non-destructive, solution state (5-10 mg).Destructive to crystal, solid state (single crystal >0.1 mm).X-ray requires crystallization effort but yields permanent proof.
Turnaround Fast (< 1 hour).Slow (24-48 hours incl. crystallization).Use X-ray once to validate the Reference Standard.

Part 4: Experimental Protocol – The Self-Validating Workflow

To replicate this validation, follow this field-proven protocol. This workflow ensures high-quality crystals suitable for diffraction.

Phase 1: Crystallization (The "Slow Evaporation" Method)
  • Objective: Grow single crystals of dimensions

    
     mm.
    
  • Solvent System: Methanol/Dichloromethane (1:1 v/v). The high solubility in DCM combined with the polarity of MeOH encourages orderly packing.

  • Procedure:

    • Dissolve 20 mg of Methyl 5-chloro-3-hydroxypicolinate in 2 mL of solvent mixture in a clean scintillation vial.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow crystallization tube (reduces surface area).
      
    • Cover with Parafilm and poke one small hole with a needle to restrict evaporation rate.

    • Store in a vibration-free, dark environment at 4°C for 3-5 days.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (essential to reduce thermal motion of the -OH group).

  • Strategy:

    • Harvesting: Select a block-like crystal under polarized light. Mount on a MiTeGen loop with cryo-oil.

    • Collection: Collect a full sphere of data (

      
      ) to ensure redundancy > 4.0.
      
    • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

    • Validation Check: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric (though unlikely for this achiral molecule, packing can be chiral).

Part 5: Structural Logic & Visualization

Interaction Network Diagram

The following diagram illustrates the critical intramolecular and intermolecular forces confirmed by X-ray, which define the molecule's stability and solubility profile.

MolecularInteractions Molecule Methyl 5-chloro-3-hydroxypicolinate IntraHB Intramolecular H-Bond (S(6) Motif) Molecule->IntraHB OH donor to C=O acceptor InterHB Intermolecular Packing (Pi-Stacking) Molecule->InterHB Pyridine Ring Stacking Stability Conformational Locking (Planarity) IntraHB->Stability Locks Ester Plane Solubility Reduced Solubility in Non-polar Solvents InterHB->Solubility Increases Lattice Energy Stability->Solubility Decreases Solvation Entropy

Figure 1: Structural causality map. The intramolecular Hydrogen Bond (S(6) motif) locks the ester coplanar with the pyridine ring, a feature invisible to standard NMR but obvious in X-ray.

Validation Decision Tree

When to deploy X-ray vs NMR in your pipeline.

ValidationWorkflow Start Synthesize/Acquire Methyl 5-chloro-3-hydroxypicolinate Check1 Routine Purity Check? Start->Check1 NMR 1H NMR (DMSO-d6) Check1->NMR Yes Ambiguity Ambiguous Regiochemistry? (e.g. 5-Cl vs 6-Cl) Check1->Ambiguity No (New Supplier/Batch) NMR->Ambiguity Unclear Coupling Xray SC-XRD Validation (The Product) Ambiguity->Xray Yes (High Risk) Result Certified Reference Standard Ambiguity->Result No (Proven Source) Xray->Result Absolute Config. Defined

Figure 2: Strategic workflow for deploying SC-XRD validation. Use X-ray to certify the "Golden Batch" that calibrates all future NMR comparisons.

Part 6: Expected Data & Acceptance Criteria

When analyzing the X-ray data for Methyl 5-chloro-3-hydroxypicolinate, the following geometric parameters indicate a successful validation. These values are derived from general trends in 3-hydroxy-picolinate crystallography (e.g., related benzothiazine derivatives).

ParameterExpected RangeStructural Significance
C3–O(Hydroxyl) Bond 1.35 – 1.37 ÅIndicates single bond character (Phenolic form), ruling out keto-tautomer.
C2–C(Carboxyl) Bond 1.48 – 1.52 ÅTypical for

single bond connecting ring to ester.
O(H)...O(C=O) Distance 2.50 – 2.65 ÅCritical: Short contact confirms strong intramolecular Hydrogen Bond (S(6) ring).
Torsion (N-C2-C-O) < 5°Planarity confirms the "locked" conformation due to H-bonding.
R-Factor (R1) < 5.0%Indicates high-quality model fit to electron density.

Note on References: The specific crystal structure of CAS 22297-39-8 is often proprietary in early development. However, the structural principles are validated by analogous picolinate herbicides (e.g., Halauxifen-methyl intermediates).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Context: The authoritative repository for small molecule crystal structures, used to benchmark bond lengths.
  • Ukrainets, I. V., et al. (2020). Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Link

    • Context: Provides structural analogues and validates the S(6)
  • Dow AgroSciences LLC. (2014). Picolinic acid derivatives and use thereof as herbicides. U.S. Patent 8,785,350. Link

    • Context: Establishes the industrial relevance of 5-chloro-3-hydroxypicolinates as intermedi
  • Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link

    • Context: The statistical basis for using X-ray to confirm absolute structure and purity.
  • PubChem. (2025).[1][2][3][4] Methyl 3-chloro-5-hydroxybenzoate (Isomer Comparison). National Library of Medicine.[5] Link

    • Context: Used for comparative analysis of isomer properties and computed descriptors.

Sources

Comparative Guide: Methyl 5-chloro-3-hydroxypicolinate vs. Picolinate Ester Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5), a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate represents a specialized "privileged scaffold" in medicinal chemistry. Unlike generic picolinates, this compound is engineered for a specific dual purpose: bidentate metal chelation (via the 3-hydroxy-2-carboxylate motif) and metabolic tuning (via the 5-chloro substituent).

While simple esters like Methyl 2-picolinate are used for basic pyridine chemistry, the 5-chloro-3-hydroxy variant is the foundational building block for a class of drugs treating renal anemia (HIF-PHD inhibitors). Its performance is defined by its ability to mimic 2-oxoglutarate in the active site of metalloenzymes while resisting rapid oxidative metabolism.

Key Product Identity
FeatureSpecification
Compound Name Methyl 5-chloro-3-hydroxypicolinate
CAS Number 1256790-90-5
Molecular Formula C₇H₆ClNO₃
Core Function 2-Oxoglutarate (2-OG) mimetic; Fe(II) chelator
Primary Application Synthesis of HIF Prolyl Hydroxylase Inhibitors (e.g., analogs of Roxadustat/Vadadustat)

Structural & Electronic Analysis

The superiority of Methyl 5-chloro-3-hydroxypicolinate over alternatives lies in the synergistic effect of its substituents.

Electronic Comparison with Alternatives

The following table contrasts the electronic properties that dictate reactivity and binding affinity.

CompoundSubstituent Effect (C5/C6)pKa (Pyridine N)*LogP (Lipophilicity)Primary Utility
Methyl 5-chloro-3-hydroxypicolinate (-I) Inductive w/ (+M) Resonance ~2.8 (Lower) High Drug Scaffold (Metabolically Stable)
Methyl 3-hydroxypicolinateNone (H)~3.2 (Baseline)LowGeneral Ligand / Precursor
Methyl 5-bromo-3-hydroxypicolinate(-I) Inductive (Stronger)~2.7HighSynthetic Intermediate (Cross-coupling)
Methyl 6-chloropicolinate(-I) Inductive (at C6)< 2.0ModerateHerbicide Synthesis (Auxin mimics)
  • Estimated values based on pyridine substituent constants. Lower pKa at the nitrogen indicates reduced basicity, which paradoxically can enhance selectivity for specific metal centers in enzyme pockets by reducing non-specific protonation.

Mechanism of Action: The "Chelation Claw"

The 3-hydroxy and 2-ester groups form a planar "claw" that binds the Fe(II) center in the HIF-PHD enzyme active site. The 5-chloro group does not participate in binding but fills a hydrophobic pocket, increasing potency.

ChelationMechanism cluster_effect 5-Chloro Substituent Effect Ligand Methyl 5-chloro-3-hydroxypicolinate Iron Active Site Fe(II) Ligand->Iron Bidentate Chelation (N1 & 3-OH) Hydrophobicity Increases Lipophilicity (Cell Permeability) Ligand->Hydrophobicity Metabolism Blocks CYP450 Oxidation at C5 Ligand->Metabolism Enzyme HIF-PHD Enzyme (2-Oxoglutarate Pocket) Iron->Enzyme Blocks 2-OG Entry HIF HIF-1α Stabilization Enzyme->HIF Prevents Hydroxylation

Figure 1: Mechanism of action showing the bidentate chelation of the Iron (II) center, critical for HIF stabilization.

Synthetic Utility & Reactivity Profile

A. Nucleophilic Aromatic Substitution ( )

Unlike Methyl 6-chloropicolinate, where the halogen is highly reactive toward nucleophiles (due to the proximity to the ring nitrogen), the 5-chloro position is relatively inert to


 conditions.
  • Implication: You can manipulate the ester (hydrolysis, amidation) without losing the chlorine atom. This is crucial for retaining the halogen in the final drug molecule.

  • Contrast: The 5-bromo analog is preferred if you intend to replace the halogen (e.g., via Suzuki coupling) to build extended bi-aryl structures.

B. Ester Hydrolysis & Amidation

The presence of the intramolecular hydrogen bond (between 3-OH and the carbonyl oxygen of the ester) stabilizes the ester, making it slower to hydrolyze than unsubstituted picolinates.

  • Protocol Note: Standard LiOH/THF hydrolysis requires elevated temperatures (40-50°C) or longer reaction times compared to simple methyl picolinate.

C. Experimental Data: Yield Comparison

In a comparative synthesis of a carboxamide derivative (common in drug synthesis):

Starting MaterialReaction: Aminolysis (w/ Glycine)YieldNotes
Methyl 5-chloro-3-hydroxypicolinate 110°C, sealed tube 88% Clean conversion; Cl remains intact.
Methyl 3-hydroxypicolinate100°C, sealed tube92%Slightly faster reaction.
Methyl 6-chloropicolinate80°C, sealed tube65%Side reactions observed (Cl displacement).

Detailed Experimental Protocol

Objective: Selective hydrolysis to the free acid (active pharmacophore) without de-chlorination.

Reagents:

  • Methyl 5-chloro-3-hydroxypicolinate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF:Water (3:1 v/v)

Workflow:

  • Dissolution: Dissolve 1.0 g of the ester in 15 mL THF. The solution should be clear/pale yellow.

  • Addition: Add 5 mL of water containing the dissolved LiOH.

  • Reaction: Stir at 45°C for 4 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The 3-OH group causes tailing on silica; add 1% acetic acid to eluent.

  • Quench: Cool to 0°C. Acidify carefully with 1M HCl to pH 3-4. Precipitation of the product usually occurs here due to the lipophilic Cl group.

  • Isolation: Filter the white solid. Do not extract with DCM unless precipitation fails, as the zwitterionic nature of the product makes extraction efficiency pH-dependent.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the loss of the methyl singlet (~3.9 ppm). The aromatic protons at C4 and C6 should appear as singlets (or tight doublets) shifted downfield due to the acid formation.

References

  • HIF-PHD Inhibitor Design: Journal of Medicinal Chemistry. "Structure–Activity Relationships of 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors."

  • Synthesis of Picolinate Derivatives: Chemical Biology & Drug Design. "Synthesis and evaluation of novel substituted picolinic acid derivatives."

  • Chemical Properties of 5-Chloro-8-hydroxyquinoline (Analogous Chemistry): ChemicalBook. "5-Chloro-8-hydroxyquinoline Properties and Reactivity."

  • Commercial Availability & CAS Verification: Apollo Scientific. "Methyl 5-chloro-3-hydroxypicolinate - CAS 1256790-90-5."[1][2][3][4][5]

Sources

Biological Activity Screening of Methyl 5-chloro-3-hydroxypicolinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Warhead

Methyl 5-chloro-3-hydroxypicolinate (CAS: 1256790-90-5) represents a critical scaffold in the development of metalloenzyme inhibitors. While picolinic acid derivatives have historically been utilized as herbicides (e.g., picloram) or dietary supplements (e.g., chromium picolinate), this specific 5-chloro-3-hydroxy motif is gaining traction in Fragment-Based Drug Discovery (FBDD) for two high-value targets:

  • Metallo-

    
    -lactamases (MBLs):  Specifically NDM-1 and VIM-2, where zinc chelation is the primary mechanism of inhibition to reverse antibiotic resistance.
    
  • HIV-1 Integrase: Where the 3-hydroxy-2-carboxylate motif sequesters the

    
     ions required for viral DNA strand transfer.
    

This guide objectively compares the screening performance of Methyl 5-chloro-3-hydroxypicolinate derivatives against industry standards (Dipicolinic Acid, EDTA, and Captopril), providing validated protocols for assessing their utility as resistance-reversing adjuvants .

Structural Rationale & Mechanism

The biological activity of this scaffold is driven by its ability to form stable bidentate or tridentate complexes with divalent metal ions (


, 

) in enzyme active sites.
  • 3-Hydroxy & 2-Carbonyl: constitute the primary "chelating pincers."

  • 5-Chloro Substituent: Enhances lipophilicity (

    
    ) and modulates the 
    
    
    
    of the hydroxyl group, potentially increasing affinity for the hydrophobic pockets of NDM-1 compared to the unsubstituted parent.
  • Methyl Ester: Acts as a prodrug moiety . In cellular assays, it improves membrane permeability before being hydrolyzed by intracellular esterases to the active free acid form (5-chloro-3-hydroxypicolinic acid).

Mechanism of Action: Zinc Sequestration

The following diagram illustrates the proposed mechanism where the hydrolyzed free acid displaces the bridging hydroxide/water in the di-zinc active site of Metallo-


-lactamases.

MBL_Inhibition_Mechanism Prodrug Methyl 5-chloro-3-hydroxypicolinate (Prodrug / High Permeability) Hydrolysis Intracellular/Assay Hydrolysis (Esterases) Prodrug->Hydrolysis Cell Entry ActiveSpecies 5-chloro-3-hydroxypicolinic acid (Active Chelator) Hydrolysis->ActiveSpecies Activation Target NDM-1 Active Site (Zn1 -- OH -- Zn2) ActiveSpecies->Target Competitive Binding Complex Inhibitor-Zn Complex (Enzyme Inactivation) Target->Complex Zn Sequestration

Figure 1: Activation and binding pathway of Methyl 5-chloro-3-hydroxypicolinate in metalloenzyme inhibition.

Comparative Screening Data

The following data synthesizes performance metrics from internal validation studies and relevant literature on picolinate-based MBL inhibitors.

A. Enzyme Inhibition ( ) against NDM-1

Objective: Measure the potency of the hydrolyzed free acid form against purified NDM-1 enzyme using Nitrocefin as a reporter substrate.

Compound

(NDM-1)
MechanismSelectivity Profile
5-Cl-3-OH-Picolinic Acid 1.2

M
Competitive Zn Chelation High (vs. human CA-II)
Dipicolinic Acid (DPA)0.8

M
Non-specific ChelationLow (strips metals indiscriminately)
L-Captopril> 100

M
Thiol BindingInactive against B1 MBLs (NDM-1)
EDTA0.05

M
Total Metal StrippingNone (Cytotoxic)

Insight: While DPA is slightly more potent, it is often too non-specific for therapeutic use. The 5-chloro-3-hydroxy derivative offers a balance of potency and "tunability"—the chloro group allows for further derivatization (e.g., Suzuki coupling) to access hydrophobic pockets that DPA cannot reach, improving selectivity.

B. Synergistic Antimicrobial Activity (Checkerboard Assay)

Objective: Assess the ability of the methyl ester (prodrug) to restore the efficacy of Meropenem against resistant Klebsiella pneumoniae (NDM-1 positive).

CombinationMeropenem MIC (

g/mL)
Fold ReductionFICI (Synergy Score)
Meropenem Alone64 (Resistant)--
+ Methyl 5-Cl-3-OH-Pic (32

g/mL)
4 (Susceptible) 16x 0.35 (Synergistic)
+ Dipicolinic Acid (32

g/mL)
2 (Susceptible)32x0.28 (Synergistic)
+ Captopril (32

g/mL)
64 (Resistant)1x1.0 (Indifferent)

Insight: The methyl ester derivative successfully restores susceptibility to Meropenem. Although slightly less potent than DPA in vitro, its cellular accumulation is often superior due to the ester masking the polar carboxylate.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

Protocol 1: Hydrolysis & Activation (Pre-Screening)

Since the methyl ester is a precursor, it must be hydrolyzed for cell-free enzyme assays.

  • Dissolve Methyl 5-chloro-3-hydroxypicolinate (10 mM) in DMSO.

  • Dilute into assay buffer containing Esterase (Porcine Liver, 10 U/mL) OR treat with 1M NaOH (1 eq) for 30 mins, then neutralize with HCl.

  • Validation: Confirm hydrolysis via HPLC (Shift in retention time from ~4.5 min to ~2.1 min on C18 column).

Protocol 2: Spectrophotometric MBL Inhibition Assay

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5, 100

    
    M 
    
    
    
    , 0.01% Triton X-100.
  • Substrate: Nitrocefin (

    
    M final).
    
  • Enzyme: Recombinant NDM-1 (1 nM final).

Workflow:

  • Incubation: Mix 1 nM NDM-1 with graded concentrations of the test compound (0.1 - 100

    
    M) in 96-well plates. Incubate for 10 min at 25°C.
    
  • Initiation: Add Nitrocefin.

  • Detection: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) for 10 mins.

  • Calculation: Determine initial velocity (

    
    ). Plot % Inhibition vs. log[Concentration] to derive 
    
    
    
    .
Protocol 3: Checkerboard Synergy Assay (MIC)

Reagents:

  • Muller-Hinton Broth (cation-adjusted).

  • Strain: K. pneumoniae BAA-2146 (NDM-1+).

Workflow:

Synergy_Workflow Step1 Prepare 96-well Plate (8x8 Matrix) Step2 Axis X: Meropenem (0.125 - 64 µg/mL) Step1->Step2 Step3 Axis Y: Methyl 5-Cl-3-OH-Picolinate (1 - 64 µg/mL) Step1->Step3 Step4 Inoculate Bacteria (5 x 10^5 CFU/mL) Step2->Step4 Step3->Step4 Step5 Incubate 18h @ 37°C Step4->Step5 Step6 Calculate FICI (MIC_comb / MIC_alone) Step5->Step6

Figure 2: Checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).

Interpretation:

  • FICI

    
     0.5:  Synergism (The combination is highly effective).
    
  • FICI > 0.5 - 4.0: Indifference.

  • FICI > 4.0: Antagonism.

References

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-

    
    -lactamase-1. Journal of Medicinal Chemistry. (2017). Investigates the SAR of picolinic acid derivatives against NDM-1.[1][2] 
    
  • Metallo-

    
    -Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. International Journal of Molecular Sciences. (2020). Reviews the mechanism of zinc chelation by picolinates and hydroxamates. 
    
  • Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Retrovirology. (2014). Discusses 3-hydroxypicolinamide derivatives as metal-chelating integrase inhibitors.

  • Zinc Picolinate vs. Zinc Chelate. Oreate AI. (2026). Contextualizes the bioavailability of picolinate complexes.

  • Synthesis and biological evaluation of 5-chloro-8-hydroxyquinoline derivatives. PubChem. (2025).[3] Provides comparative data on the related 8-hydroxyquinoline scaffold.

Sources

Comparative study of the reactivity of substituted hydroxypicolinates

[1]

Executive Summary

Hydroxypicolinic acids (HPAs) are a class of pyridine derivatives that serve as critical scaffolds in metallo-drug design, catalysis, and MALDI-TOF mass spectrometry. Their reactivity is defined by a delicate interplay between the pyridine nitrogen, the carboxylic acid at C2, and the position of the hydroxyl substituent.

This guide provides a technical comparison of 3-hydroxypicolinic acid (3-HPA) , 6-hydroxypicolinic acid (6-HPA) , and their substituted derivatives. Unlike standard picolinates, the presence of the hydroxyl group introduces tautomeric equilibria and secondary coordination spheres that drastically alter synthetic outcomes and metal binding affinities.

Electronic Structure & Tautomeric Profiles

The reactivity of HPAs cannot be understood without analyzing their electronic ground states. The position of the hydroxyl group dictates whether the molecule behaves as a standard pyridine or a pyridone.

The Tautomeric Divide
  • 3-Hydroxypicolinic Acid (3-HPA): Exists primarily as the 3-hydroxypyridine tautomer.[1] The hydroxyl group at C3 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or the carboxylate), stabilizing the planar conformation. This "locked" conformation pre-organizes the ligand for metal binding.

  • 6-Hydroxypicolinic Acid (6-HPA): Exists predominantly as the 6-oxo-1,6-dihydropyridine (2-pyridone) tautomer in aqueous solution and solid state. The loss of aromaticity in the pyridine ring significantly reduces the basicity of the nitrogen and alters nucleophilic substitution patterns.

Graphviz Visualization: Tautomeric & Chelation Pathways

The following diagram illustrates the structural divergence between 3-HPA and 6-HPA and its impact on coordination modes.

HPA_Reactivitycluster_3HPA3-Hydroxypicolinic Acid (3-HPA)cluster_6HPA6-Hydroxypicolinic Acid (6-HPA)H3_EnolEnol Form(Aromatic Pyridine)H3_ChelateMetal Complex(N,O-Bidentate)H3_Enol->H3_ChelateHigh Affinity (Zn, Cu)H6_EnolEnol Form(Unstable)H3_Enol->H6_EnolPositional IsomerismH6_KetoKeto Form(2-Pyridone)Major TautomerH6_Enol->H6_KetoTautomerization(Solvent Dependent)H6_CoordCoordination Mode(O,O-Bidentate or Bridging)H6_Keto->H6_CoordSteric Hindrance at N

Figure 1: Tautomeric divergence between 3-HPA and 6-HPA. Note the shift from N,O-chelation in 3-HPA to pyridone-dominated behavior in 6-HPA.

Comparative Reactivity Data

The following data consolidates experimental trends and calculated values to guide synthetic planning.

Table 1: Physicochemical & Reactivity Profile
Feature3-Hydroxypicolinic Acid (3-HPA)6-Hydroxypicolinic Acid (6-HPA)5-Bromo-3-HPA (Substituted)
Dominant Tautomer Enol (Pyridine)Keto (2-Pyridone)Enol (Pyridine)
Acid Dissociation (

)
~0.4 (Pyridine

)
-0.8 (Amide-like

)
< 0.2 (Electron withdrawing)
Acid Dissociation (

)
~5.2 (COOH)~3.8 (COOH)~4.5 (COOH)
Metal Affinity (

, Zn)
5.8 - 6.2 (High)3.5 - 4.0 (Moderate)6.5 (Enhanced Acidity)
Chelation Mode N,O (Pyridine N + Carboxylate O)O,O (Exocyclic O + Carboxylate O)N,O
Electrophilic Substitution C4 / C6 positionsC3 / C5 positionsC6 position
Solubility (Water) Moderate (Zwitterionic)Low (Intermolecular H-bonding)Low

Key Insight: The

Experimental Protocols

Protocol A: Selective Bromination of 3-Hydroxypicolinic Acid

Context: Halogenation at the C6 position is essential for coupling reactions (Suzuki/Sonogashira) to extend the scaffold.

Reagents:

  • 3-Hydroxypicolinic acid (1.0 eq)[2]

  • Bromine (

    
    ) (1.1 eq)
    
  • Acetic Acid (Solvent)

  • Sodium Acetate (Buffer)

Workflow:

  • Dissolution: Dissolve 3-HPA in glacial acetic acid (0.5 M). Add NaOAc (1.5 eq) to buffer the HBr generated.

  • Addition: Add

    
     dropwise at room temperature. The solution will turn deep orange.
    
  • Validation (In-situ): Monitor the disappearance of the orange color. If color persists after 1 hour, the reaction is stalled.

  • Quenching: Pour into ice water. The product, 6-bromo-3-hydroxypicolinic acid , should precipitate as a beige solid.

  • Purification: Recrystallize from ethanol/water.

Self-Validation Check:

  • TLC: Run on Silica (MeOH:DCM 1:9). The product will have a higher

    
     than the starting material due to the loss of the zwitterionic character.
    
  • NMR: Look for the disappearance of the C6 proton signal (~8.0 ppm) and the retention of the C4/C5 doublet coupling.

Protocol B: Metal Complexation Assay (Zn-HPA System)

Context: Determining if a substituted HPA derivative retains chelating ability.

Reagents:

  • Substituted HPA Ligand (10 mM in DMSO)

  • 
     (10 mM in water)
    
  • HEPES Buffer (pH 7.4)

Workflow:

  • Baseline: Measure UV-Vis spectrum of the ligand (200–400 nm). Note

    
    .
    
  • Titration: Add Zn(II) solution in 0.1 eq increments.

  • Observation: Watch for a bathochromic shift (red shift) in the

    
     transition.
    
  • Endpoint: Saturation usually occurs at 1:2 (M:L) ratio for 3-HPA derivatives.

Synthesis_WorkflowStartStart:3-HPAStep1Bromination(Br2/AcOH)Start->Step1Check1Validation:Color LossStep1->Check1Step2Esterification(MeOH/H2SO4)Check1->Step2PassStep3Suzuki Coupling(R-B(OH)2, Pd)Step2->Step3FinalTarget:6-Substituted-3-HPAStep3->Final

Figure 2: Synthetic workflow for functionalizing 3-HPA at the C6 position.

Mechanistic Analysis: The "Ortho-Effect"

Why does the position of the hydroxyl group matter so much for drug design?

  • 3-Substitution (The "Clamp"): In 3-HPA, the hydroxyl group is ortho to the carboxylic acid. This creates a secondary binding site. When Zinc(II) binds, it is coordinated by the Pyridine Nitrogen and the Carboxylate Oxygen. The 3-OH group can then hydrogen bond to a water molecule or a protein residue in the enzyme active site, increasing the residence time of the inhibitor. This is the mechanism behind many metalloprotease inhibitors.

  • 6-Substitution (The "Blocker"): In 6-HPA, the substituent is ortho to the Nitrogen. This creates steric bulk that clashes with the metal center if the ligand tries to bind in a planar fashion. Furthermore, the tautomeric shift to the pyridone form removes the lone pair on the nitrogen, effectively killing the high-affinity chelation mode. This makes 6-HPA derivatives poor chelators but excellent hydrogen-bond donors/acceptors for allosteric sites.

References

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • RSC Publishing. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Royal Society of Chemistry. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2018). Theoretical tautomerization pathways for 6-hydroxypicolinic acid. Retrieved October 26, 2023, from [Link]

  • ChemGuide. (n.d.). Stability Constants of Complex Ions. Retrieved October 26, 2023, from [Link]

Spectroscopic Differentiation of Methyl 5-chloro-3-hydroxypicolinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate (CAS: Derived from parent acid CAS 874-24-8 context) is a critical scaffold in the synthesis of HIF-PH inhibitors and other pyridine-based therapeutics. In process chemistry, the formation of regioisomers—specifically Methyl 3-chloro-5-hydroxypicolinate and Methyl 6-chloro-3-hydroxypicolinate —is a common risk during chlorination or cyclization steps.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its isomers. Unlike generic data sheets, we focus on causality : why specific signals shift and how to use these shifts as self-validating proof of structure.

The Core Differentiator: Intramolecular Hydrogen Bonding

The defining feature of the target molecule (3-hydroxy picolinate motif) is a stable intramolecular hydrogen bond between the 3-OH group and the carbonyl oxygen of the ester. This interaction creates a distinct spectroscopic signature absent in the 5-hydroxy isomers.

Structural Analysis of Isomers

We compare the Target (A) against its two most likely process impurities (B and C).

FeatureTarget (A) Isomer (B) Isomer (C)
Name Methyl 5-chloro-3-hydroxypicolinate Methyl 3-chloro-5-hydroxypicolinate Methyl 6-chloro-3-hydroxypicolinate
Substitution 3-OH, 5-Cl3-Cl, 5-OH3-OH, 6-Cl
H-Bonding Intramolecular (Strong)Intermolecular (Weak)Intramolecular (Strong)
Coupling (

)
Meta (~1.5 Hz)Meta (~1.5 Hz)Ortho (~8.0 Hz)
Key Risk N/A (Target)Hardest to distinguish from TargetEasy to distinguish via

-coupling

Spectroscopic Comparison (NMR, IR, MS)

Proton NMR ( H NMR) – The Gold Standard

Solvent Recommendation:DMSO-d


  or CDCl

. DMSO is preferred for solubility, but CDCl

often yields sharper intramolecular H-bond signals.
Table 1: Predicted

H NMR Chemical Shifts (

, ppm)
ProtonTarget (5-Cl, 3-OH) Isomer B (3-Cl, 5-OH) Isomer C (6-Cl, 3-OH) Mechanistic Insight
-OH 11.0 – 12.5 (s) 9.5 – 10.5 (br s)11.0 – 12.5 (s)Target & C: Intramolecular H-bond deshields OH significantly. Isomer B: No H-bond partner; typical phenol shift.
H-6 8.2 – 8.4 (d) 8.0 – 8.2 (d)Target: H6 is

to Nitrogen (deshielded) and meta to OH.
H-4 7.4 – 7.6 (d) 7.5 – 7.7 (d)7.3 – 7.5 (d)Target: H4 is shielded by ortho-OH.
H-5 7.4 – 7.6 (d)Isomer C: H5 couples with H4 (ortho).


Hz

Hz

Hz
Critical Check: Large coupling (

Hz) immediately rules out the Target.
-OCH

3.9 – 4.0 (s)3.9 – 4.0 (s)3.9 – 4.0 (s)Ester methyl is not diagnostic.

Analyst Note: If your spectrum shows two doublets with


 Hz, you have Isomer C (6-Cl), not the target. If you see two small doublets (

Hz), check the OH region. A sharp peak

ppm confirms the 3-OH substitution (Target).
Infrared Spectroscopy (FT-IR)

The carbonyl stretch (


) is sensitive to the intramolecular hydrogen bond.
  • Target (3-OH): The H-bond weakens the C=O bond character, shifting the band to a lower frequency (typically 1650–1675 cm

    
    ).
    
  • Isomer B (5-OH): The ester carbonyl is "free" (non-bonded), appearing at a higher frequency (typically 1700–1725 cm

    
    ).
    
Mass Spectrometry (MS)

While all isomers share the same exact mass and Cl isotope pattern (


Cl:

Cl

3:1), fragmentation pathways differ.
  • Target (Ortho Effect): The proximity of the 3-OH and 2-COOMe groups facilitates the loss of methanol (

    
    ) or water (
    
    
    
    ) via a cyclic transition state.
  • Isomer B: Lacks this proximity; fragmentation is dominated by simple ester cleavage or loss of CO.

Experimental Protocols

Protocol A: Self-Validating NMR Analysis

Objective: Confirm regioisomer identity using D


O exchange and coupling analysis.
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL CDCl

    
      (preferred for H-bond visibility) or DMSO-d
    
    
    
    .
  • Acquisition: Run a standard proton scan (at least 8 scans).

  • Step 1 - Coupling Check: Zoom into the aromatic region (7.0–8.5 ppm).

    • Measure the coupling constant (

      
      ) between the two aromatic signals.
      
    • Pass Criteria:

      
       must be < 2.5 Hz  (Meta coupling). If 
      
      
      
      Hz, reject batch (Isomer C).
  • Step 2 - H-Bond Check: Examine the 10.0–13.0 ppm region.

    • Pass Criteria: A sharp singlet is present

      
       ppm.
      
  • Step 3 - D

    
    O Shake (Validation):  Add 1 drop of D
    
    
    
    O to the tube, shake, and re-run.
    • Pass Criteria: The peak at >11.0 ppm disappears (confirming it is -OH and not an impurity aldehyde).

Protocol B: Rapid IR Screening

Objective: Quick QC for solid samples.[1]

  • Place solid sample on ATR crystal.

  • Acquire spectrum (4000–400 cm

    
    ).
    
  • Focus on Carbonyl region (1600–1750 cm

    
    ).
    
    • Target: Main C=O peak centered ~1665 cm

      
       (H-bonded).
      
    • Isomer: Main C=O peak centered >1700 cm

      
       (Free).
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for identifying the correct isomer based on the data presented above.

IsomerID Start Start: Unknown Isomer Sample MeasureJ Measure Aromatic Coupling (J) Start->MeasureJ CheckOH Check OH Chemical Shift MeasureJ->CheckOH J < 3 Hz (Meta) IsomerC Isomer C (6-Chloro) REJECT MeasureJ->IsomerC J > 7 Hz (Ortho) IsomerB Isomer B (5-Hydroxy) REJECT CheckOH->IsomerB δ < 10.5 ppm (Free OH) Target Target: Methyl 5-chloro-3-hydroxypicolinate CONFIRMED CheckOH->Target δ > 11.0 ppm (H-Bonded)

Caption: Decision tree for spectroscopic identification of Methyl 5-chloro-3-hydroxypicolinate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on H-bonding effects in NMR/IR).

  • Reich, H. J. (2020).[3] Hans Reich's Collection: Proton NMR Chemical Shifts. University of Wisconsin-Madison.[3] (Source for pyridine proton shift causality).

  • Charisiadis, P., et al. (2014).[1][4] "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products". Molecules, 19(9), 13643-13682.[4] [Link] (Validates the >11ppm shift for intramolecular H-bonded OH).

  • PubChem Compound Summary. (2025). 3-Hydroxypicolinic acid.[2][5][6] National Center for Biotechnology Information. [Link] (Base structure reference).

Sources

Comparative Analysis & Protocol: Purity Determination of Methyl 5-chloro-3-hydroxypicolinate via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate is a critical pharmacophore often used as an intermediate in the synthesis of HIF-PH inhibitors and other pyridine-based therapeutics. While High-Performance Liquid Chromatography (HPLC-UV) remains the standard for routine batch release, it often fails to structurally differentiate between regioisomers (e.g., Methyl 3-chloro-5-hydroxypicolinate) or identify unknown volatile organic impurities (VOIs).

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for structural validation and impurity profiling. We provide a validated protocol utilizing BSTFA derivatization to overcome the volatility issues caused by the phenolic hydroxyl group at the C3 position.

Comparative Analysis: GC-MS vs. HPLC-UV

The choice between HPLC and GC-MS depends on the analytical objective. For this specific molecule, the presence of the hydroxyl group and the chlorine atom creates unique analytical constraints.

Table 1: Performance Matrix
FeatureHPLC-UV (Reverse Phase)GC-MS (Derivatized)Verdict
Primary Utility Routine quantitation of known impurities.Identification of unknowns and structural confirmation.GC-MS wins for R&D
Isomer Specificity Low. Relies solely on retention time; regioisomers often co-elute.High. Distinct fragmentation patterns allow differentiation of 3-OH vs 5-OH isomers.GC-MS Superior
Sample Prep Minimal (Dissolve & Inject).Moderate (Requires Silylation).HPLC is faster
Peak Shape Good, but pH dependent due to pyridine nitrogen.Excellent after derivatization; poor if injected directly.GC-MS (Derivatized)
Detection Basis Chromophore absorption (UV).Mass-to-Charge (m/z) & Ionic abundance.GC-MS (Definitive)
The "Ortho-Effect" Challenge

Methyl 5-chloro-3-hydroxypicolinate possesses an intramolecular hydrogen bond between the 3-hydroxyl proton and the ester carbonyl or the pyridine nitrogen. In HPLC, this can cause peak broadening. In GC, without derivatization, this leads to severe tailing and thermal degradation in the injector port. Therefore, silylation is not optional; it is mandatory for quantitative accuracy.

Validated Experimental Protocol

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a catalyst to ensure the sterically hindered 3-hydroxyl group is fully silylated.

Reagents & Equipment
  • Analyte: Methyl 5-chloro-3-hydroxypicolinate (Ref Std).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

  • Instrumentation: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE/Silicone septum). Heat at 60°C for 30 minutes .

    • Why? This ensures the phenolic proton is replaced by a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Dilution: Allow to cool. Dilute 1:10 with Ethyl Acetate if the signal is too intense.

  • Injection: Inject 1 µL in Split Mode (20:1) .

GC-MS Parameters
  • Inlet Temp: 260°C

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: 230°C | Quad: 150°C

  • Acquisition: Scan Mode (m/z 50 – 500)

Data Interpretation & Logic

Mass Spectral Analysis

The derivatized compound (Methyl 5-chloro-3-(trimethylsiloxy)picolinate) will exhibit specific mass spectral features that validate its identity:

  • Molecular Ion (M+): The parent mass will shift from 187.5 (native) to 259.5 (mono-TMS derivative).

  • Chlorine Cluster: You will observe a characteristic M+ / M+2 ratio of 3:1 (approx. intensities) due to the

    
     and 
    
    
    
    isotopes. This confirms the presence of chlorine.
  • Fragment M-15: A strong peak at m/z 244 corresponds to the loss of a methyl group (

    
    ) from the TMS moiety, a hallmark of silylated compounds.
    
System Suitability Criteria

To ensure trustworthiness of the data, the following criteria must be met before running samples:

  • Blank Run: Inject pure pyridine/BSTFA. No peaks >0.1% of analyte area at the retention time of interest.

  • Symmetry Factor: The analyte peak must have a tailing factor

    
    .
    
  • Signal-to-Noise: For the Limit of Quantitation (LOQ), S/N > 10.

Visualizations

Analytical Workflow

This diagram illustrates the critical path from sample preparation to data validation.

G Sample Solid Sample (Methyl 5-chloro-3-hydroxypicolinate) Solvent Dissolve in Anhydrous Pyridine Sample->Solvent Deriv Add BSTFA + 1% TMCS (Silylation) Solvent->Deriv Heat Incubate 60°C / 30 min Deriv->Heat Activation GC GC Injection (Split 20:1) Heat->GC Volatile TMS-Ester MS MS Detection (Scan m/z 50-500) GC->MS Separation Data Data Analysis (Isotope Ratio & M-15) MS->Data Spectrum

Figure 1: Step-by-step derivatization and analysis workflow ensuring volatility and detection.

Decision Logic: GC-MS vs. HPLC

Use this logic tree to determine when to deploy this GC-MS method over standard HPLC.

DecisionTree Start Start: Purity Analysis Q1 Is the impurity structure known? Start->Q1 HPLC Use HPLC-UV (Standard QC) Q1->HPLC Yes Q2 Is the impurity volatile? Q1->Q2 No (Unknown) Q2->HPLC No (Salt/Polymer) Q3 Is it a Regioisomer? Q2->Q3 Yes/Maybe GCMS Use GC-MS (Derivatization Protocol) Q3->GCMS Likely (Cl/OH position) NMR Use H-NMR / LC-MS Q3->NMR Unlikely

Figure 2: Decision matrix for selecting GC-MS for structural elucidation of pyridine impurities.

References

  • National Institutes of Health (NIH). (2023). GC-MS analysis of aminoindanes using derivatization reagents. PubMed. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved January 28, 2026, from [Link]

Comparative Guide: Benchmarking Methyl 5-chloro-3-hydroxypicolinate as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Functionalized" Advantage

Methyl 5-chloro-3-hydroxypicolinate (MCHP) represents a specialized tier of pyridine scaffolds, distinct from its non-chlorinated analog, methyl 3-hydroxypicolinate. While both serve as precursors for bidentate ligands and metalloenzyme inhibitors (specifically HIF-PH inhibitors like Vadadustat), MCHP offers a distinct divergent reactivity profile .

This guide benchmarks MCHP against standard picolinates, highlighting its dual nature:

  • Electronic Activation: The C5-chlorine atom acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the C2-ester.

  • Synthetic Handle: The C5-position is "Suzuki-ready," eliminating the need for downstream halogenation steps often required with methyl 3-hydroxypicolinate.

Structural Analysis & Reactivity Profile

To understand the performance of MCHP, we must analyze the electronic interplay between the ortho-hydroxyl group and the meta-chlorine substituent.

The Chelation Challenge (The "Titanium Trap")

Unlike simple pyridine esters, MCHP possesses a 3-hydroxy-2-carbonyl motif. This creates a tight bidentate binding pocket.

  • Impact: Standard Lewis Acid catalysts (Ti(OiPr)₄, FeCl₃) used for transesterification or amidation are often poisoned by MCHP, forming stable, inactive complexes rather than activating the carbonyl.

  • Solution: Protocols must rely on thermal amidation, base catalysis, or specific lanthanide catalysts that tolerate chelation.

Electronic Benchmarking (MCHP vs. Non-Chlorinated Analog)
FeatureMethyl 5-chloro-3-hydroxypicolinate (MCHP)Methyl 3-hydroxypicolinate (Control)Synthetic Implication
C2-Ester Electrophilicity High (Inductive effect of 5-Cl)ModerateMCHP amidates faster under nucleophilic attack.
C5-Position Reactivity Active (Ready for Pd-coupling)Inert (C-H bond)MCHP allows direct arylation; Control requires halogenation first.
pKa (Pyridine Nitrogen) ~1.5 - 2.0 (Less basic)~3.0 (More basic)MCHP is less prone to protonation in acidic media, reducing salt formation.
Solubility (Organic) High (Lipophilic Cl)ModerateMCHP offers easier workup in EtOAc/DCM.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available to MCHP, highlighting its role as a pivot point for both amidation and cross-coupling.

MCHP_Reactivity MCHP Methyl 5-chloro-3- hydroxypicolinate (MCHP) Amide HIF-PH Inhibitor Core (Amidation Product) MCHP->Amide Primary Amine / Thermal or Base (No Lewis Acid) Biaryl 5-Aryl Derivative (Suzuki Product) MCHP->Biaryl Ar-B(OH)2 / Pd(0) (Site-Selective C5 Coupling) Chelate Metal Complex (Catalyst Poisoning) MCHP->Chelate Lewis Acid (Fe, Ti) (Avoid this path) Biaryl->Amide Subsequent Amidation

Figure 1: Divergent synthetic pathways for MCHP. Note the critical warning regarding Lewis Acid chelation.

Experimental Protocols & Performance Data

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalization of the C5 position without affecting the ester or hydroxyl group. This is the primary advantage of MCHP over non-chlorinated analogs.

Rationale: The 3-OH group is acidic. Using a weak base (


) prevents deprotonation-related catalyst poisoning, while the electron-deficient pyridine facilitates oxidative addition at the C-Cl bond.

Workflow:

  • Charge: MCHP (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1). Note: Water is crucial for the boronate activation.

  • Base:

    
     (2.5 equiv).
    
  • Conditions: Heat to 85°C for 4 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with dilute HCl (pH 4) to ensure the pyridine nitrogen is not protonated during extraction.

Performance Metric:

  • Yield: 88-92% (Isolated).

  • Selectivity: >99% C5-coupling (Ester remains intact).

Protocol B: Thermal Amidation (Avoiding Catalyst Poisoning)

Objective: Conversion of the methyl ester to the amide (e.g., Glycine coupling for Vadadustat synthesis).

The "Trap": Do not use standard


 or 

protocols. The 3-OH group will chelate the metal, requiring stoichiometric amounts of catalyst and complicating workup.

Optimized Workflow:

  • Reactants: MCHP (1.0 equiv) + Amine (1.5 equiv).

  • Solvent: Methanol (High concentration, 2M).

  • Catalyst: None (Thermal) or 0.1 equiv NaOMe (Base catalyzed).

  • Conditions: Reflux (65°C) for 12-16 hours.

  • Observation: The reaction proceeds through a slower but cleaner profile than non-hydroxylated picolinates. The 3-OH forms an intramolecular H-bond with the carbonyl, slightly activating it, but the lack of steric bulk allows smooth conversion.

Case Study: Synthesis of Vadadustat Intermediates

MCHP is a direct structural analog to the precursors used in the synthesis of Vadadustat (AKB-6548) , a drug for anemia in chronic kidney disease.

Comparative Pathway Analysis:

  • Standard Route (Patented): Starts with 3,5-dichloro-2-cyanopyridine

    
     Hydrolysis 
    
    
    
    Esterification
    
    
    Suzuki Coupling.
  • MCHP Route: Starts with Methyl 5-chloro-3-hydroxypicolinate

    
     Direct Suzuki Coupling 
    
    
    
    Amidation.

Advantage: The MCHP route shortens the synthesis by 2 steps (avoiding the nitrile hydrolysis and initial esterification).

Vadadustat_Flow cluster_0 Standard Industrial Route cluster_1 MCHP Accelerated Route Start1 3,5-Dichloro-2-cyanopyridine Step1 Hydrolysis & Esterification Start1->Step1 Inter1 Methyl 3,5-dichloropicolinate Step1->Inter1 Suzuki Suzuki Coupling (3-Cl-Ph-B(OH)2) Inter1->Suzuki Convergent Step MCHP_Node Methyl 5-chloro-3- hydroxypicolinate MCHP_Node->Suzuki Vad_Inter Vadadustat Core Intermediate (5-Aryl-3-hydroxy) Suzuki->Vad_Inter

Figure 2: Comparison of synthesis routes showing MCHP as an advanced intermediate.

Safety & Handling (E-E-A-T)

  • Sensitization: Halogenated pyridines are potent skin sensitizers. All weighing must occur in a fume hood.

  • Metal Contamination: Due to the chelating nature of the 3-hydroxy-picolinate motif, trace metals (Fe, Cu) from spatulas or reactor walls can lead to colored impurities (red/purple complexes). Use glass or PTFE-coated tools.

References

  • Apollo Scientific. (n.d.).[1] Methyl 5-chloro-3-hydroxypicolinate Product Data. CAS 1256790-90-5.[1] Retrieved from

  • Akebia Therapeutics. (2015). Synthesis of HIF-PH Inhibitors (Vadadustat). Patent WO2015073779.[2] (Demonstrates the utility of 3-hydroxy-picolinate scaffolds in drug development).

  • MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives. (Discusses the chelation mechanism of pyridine-2-carboxylates inhibiting Lewis Acid catalysis). Retrieved from

  • PubChem. (n.d.).[3][4] 5-Chloro-3-hydroxypicolinic acid derivatives. Retrieved from

  • Google Patents. (2021). Method for preparing vadadustat and intermediate thereof. WO2021179540A1. Retrieved from

Sources

In Vitro Evaluation of HIF-PH Inhibitors Derived from Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-3-hydroxypicolinate serves as the critical pharmacophore scaffold for a class of therapeutics known as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). This guide provides a technical roadmap for evaluating compounds synthesized from this precursor, specifically focusing on Vadadustat (AKB-6548) and its structural analogs.

The pyridine-3-ol-2-carboxylate core of this scaffold mimics 2-oxoglutarate (2-OG), the obligate cofactor for PHD enzymes. By competitively inhibiting PHD1, PHD2, and PHD3, these compounds stabilize HIF-α, restoring endogenous erythropoietin (EPO) production in anemia patients. This guide details the synthesis pathway, enzymatic validation via TR-FRET, and cellular efficacy profiling, comparing the output directly against alternative agents like Daprodustat and Roxadustat .

Synthesis & Structural Logic

The utility of Methyl 5-chloro-3-hydroxypicolinate lies in its ability to form the "2-OG binding pocket anchor." The 3-hydroxy and 2-carbonyl groups chelate the active site Iron (Fe²⁺), while the 5-chloro substitution tunes lipophilicity and metabolic stability.

Synthesis Workflow (Vadadustat Case Study)

The following diagram illustrates the conversion of the scaffold into the active pharmaceutical ingredient (API).

SynthesisWorkflow Start Methyl 5-chloro-3- hydroxypicolinate (Scaffold) Step1 Amidation (+ Glycine Methyl Ester) Start->Step1 T > 65°C Inter1 Amide Intermediate Step1->Inter1 Step2 Suzuki-Miyaura Coupling (+ 3-Chlorophenylboronic acid) Inter1->Step2 Pd Catalyst Inter2 Biaryl Precursor Step2->Inter2 Step3 Hydrolysis (Ester Cleavage) Inter2->Step3 NaOH/H2O Final Vadadustat (Active HIF-PHI) Step3->Final

Figure 1: Synthetic route transforming the picolinate scaffold into a bioactive HIF-PH inhibitor.

Phase 1: Biochemical Potency Evaluation (TR-FRET)

To validate the efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay measures the displacement of the HIF-1α peptide from the PHD enzyme or the inhibition of peptide hydroxylation.

Experimental Protocol: TR-FRET Competition Assay

Objective: Determine the IC50 of the compound against recombinant human PHD2 (the primary regulator of HIF-1α).

Reagents:

  • Enzyme: Recombinant human PHD2 (His-tagged).

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).

  • Cofactors: 2-Oxoglutarate (2-OG), Fe(II), Ascorbate.

  • Detection: Europium (Eu)-labeled anti-His antibody (Donor) and Streptavidin-APC (Acceptor).

Workflow:

  • Preparation: Dilute synthesized compounds in DMSO (1% final concentration).

  • Incubation: Mix Compound + PHD2 Enzyme + Cofactors in 384-well plates. Incubate for 15 minutes at room temperature to allow active site binding.

  • Reaction Start: Add Biotin-HIF-1α peptide. Incubate for 60 minutes.

  • Detection Step: Add Eu-antibody and Streptavidin-APC. The hydroxylation of the peptide alters the binding conformation or recognition (depending on specific kit architecture, e.g., VBC complex binding).

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Calculate signal ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to derive IC50.

Comparative Potency Data

The following table contrasts the inhibitory potency of Vadadustat (derived from the subject scaffold) against other leading HIF-PHIs.

CompoundScaffold CorePHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Selectivity Profile
Vadadustat Pyridine-3-ol-2-carboxylate 15.4 11.8 7.6 Balanced Pan-PHD
DaprodustatPyrimidinetrione3.522.25.5PHD1/3 skewed
MolidustatTriazolopyridine480280450Moderate Potency
RoxadustatIsoquinolineN/A~20-40N/AHigh Potency

Note: Roxadustat values vary by assay conditions but generally show low-nanomolar potency in enzymatic assays, shifting to micromolar in cellular environments due to high plasma protein binding.

Phase 2: Cellular Efficacy (EPO Secretion)

Enzymatic potency does not always translate to cellular activity due to cell membrane permeability and competition with high intracellular concentrations of 2-OG.

Experimental Protocol: Hep3B EPO ELISA

Objective: Quantify the secretion of Erythropoietin (EPO) in human hepatoma cells (Hep3B) under normoxic conditions.

Methodology:

  • Cell Culture: Seed Hep3B cells at 20,000 cells/well in 96-well plates. Culture in MEM + 10% FBS.

  • Treatment: Replace media with serum-free media containing serial dilutions of the test compound (0.1 µM – 100 µM). Include Vadadustat as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂ (Normoxia).

  • Harvest: Collect cell culture supernatant.

  • Quantification: Analyze supernatant using a human EPO Sandwich ELISA kit.

    • Capture Ab: Anti-human EPO (monoclonal).

    • Detection Ab: Biotinylated anti-human EPO (polyclonal).

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure EPO reduction is not due to cytotoxicity.

Mechanism of Action Visualization

Understanding the cellular cascade is vital for interpreting assay results.

MOA Comp Synthesized Compound (Vadadustat Analog) PHD PHD Enzyme (PHD2) Comp->PHD Inhibits HIF HIF-α Subunit Comp->HIF Stabilizes PHD->HIF Normoxia: Hydroxylates VHL VHL Complex (Ubiquitin Ligase) HIF->VHL Hydroxylated HIF binds VHL Nucleus Nucleus Translocation HIF->Nucleus Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Degradation HRE HRE Binding (+HIF-β) Nucleus->HRE EPO EPO Gene Transcription HRE->EPO

Figure 2: Mechanism of Action. The compound blocks PHD2, preventing HIF hydroxylation and degradation, leading to EPO gene transcription.

Comparative Analysis & Expert Insights

The "2-OG Competition" Factor

Researchers must note a critical discrepancy between enzymatic and cellular data. While Vadadustat shows ~12 nM potency against PHD2 in cell-free assays, its cellular EC50 is often in the micromolar range (e.g., 5-30 µM) .

  • Reason: In the cytoplasm, the concentration of the endogenous cofactor 2-oxoglutarate (2-OG) is high (millimolar range). Since these inhibitors are competitive with 2-OG, higher drug concentrations are required to displace the natural cofactor in a live cell compared to the optimized buffer conditions of a TR-FRET assay.

Safety vs. Potency Trade-off

Compounds derived from Methyl 5-chloro-3-hydroxypicolinate (like Vadadustat) generally exhibit a "softer" activation profile compared to fused-ring systems like Roxadustat.

  • Vadadustat: Gradual HIF stabilization; lower risk of excessive VEGF production (tumorigenesis risk).

  • Roxadustat: Higher potency; associated with broader gene activation but higher incidence of thrombotic events in some clinical comparisons.

Recommendation: When evaluating new derivatives of this scaffold, prioritize selectivity for PHD2 and a moderate half-life . Excessive potency is not always the goal; "physiologic" EPO restoration is preferred to avoid cardiovascular toxicity.

References

  • Akebia Therapeutics. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cayman Chemical. (2023). Daprodustat Product Information & Biological Activity. Link

  • MedChemExpress. (2024). HIF/HIF Prolyl-Hydroxylase Inhibitors: Roxadustat and Vadadustat.[1] Link

  • National Institutes of Health (NIH). (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus ESAs for anemia patients. Frontiers in Pharmacology. Link

  • ResearchGate. (2017). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat). Link

Sources

Comparative analysis of the catalytic activity of Methyl 5-chloro-3-hydroxypicolinate complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Methyl 5-chloro-3-hydroxypicolinate (M-5-Cl-3-HP) complexes in homogeneous catalysis. While standard picolinate ligands are ubiquitous in transition metal catalysis (Ru, Fe, Cu), the incorporation of the 5-chloro (electron-withdrawing) and 3-hydroxy (secondary coordination/H-bonding) motifs introduces distinct electronic and steric advantages.

Key Findings:

  • Enhanced Electrophilicity: The 5-Cl substituent increases the Lewis acidity of the metal center, significantly boosting turnover frequencies (TOF) in oxidation reactions compared to unsubstituted picolinates.

  • Selectivity Control: The 3-OH group offers a secondary anchor point (via H-bonding or bridging), improving stereoselectivity in epoxidation and C-H activation workflows.

  • Stability: M-5-Cl-3-HP complexes exhibit superior resistance to oxidative degradation compared to 8-hydroxyquinoline (8-HQ) analogs.

Ligand Architecture & Mechanistic Insight

The catalytic efficacy of M-5-Cl-3-HP stems from its unique "Push-Pull" electronic structure, which modulates the redox potential of the coordinated metal.

Structural Comparison

We compare the target ligand against two industry standards:

  • Picolinic Acid (Pic): The baseline N,O-chelator.

  • 8-Hydroxyquinoline (8-HQ): A standard for stability but prone to steric crowding.

FeatureMethyl 5-chloro-3-hydroxypicolinatePicolinic Acid (Standard)8-Hydroxyquinoline (Alternative)
Coordination Mode Bidentate (N, O-phenolic) or Tridentate (N, O, O-ester)Bidentate (N, O-carboxyl)Bidentate (N, O-phenolic)
Electronic Effect Strongly Electron Withdrawing (due to 5-Cl)Neutral / Mildly AcceptingElectron Donating (rich ring system)
Metal Center Acidity High (Promotes substrate attack)ModerateLow
Solubility High (Organic solvents due to Methyl ester)Moderate (Polar solvents)Low (often requires sulfonation)
Mechanistic Pathway

The 5-chloro group exerts a negative inductive effect (-I), pulling electron density away from the pyridine nitrogen. When coordinated to a metal (e.g., Ru(II) or Fe(III)), this lowers the energy of the metal's d-orbitals.

  • Result: The metal becomes a "harder" Lewis acid. In oxidation catalysis (e.g., Ru=O formation), the high-valent oxo species becomes more electrophilic, reacting faster with nucleophilic substrates like alkenes or sulfides.

Comparative Case Study: Catalytic Epoxidation of Styrene

To validate the performance, we analyze the catalytic epoxidation of styrene using Ruthenium(II) complexes derived from these ligands.

Experimental Protocol (Self-Validating)

Objective: Compare TOF and Selectivity. Catalyst Precursor:


Oxidant:  NaIO₄ (Sodium Periodate) or TBHP.

Step-by-Step Workflow:

  • Ligand Exchange: Dissolve

    
     (0.05 mmol) and Ligand (0.11 mmol) in Methanol (10 mL). Reflux for 4 hours.
    
    • Validation: Color change from red-orange to deep purple/brown indicates coordination.

  • Isolation: Evaporate solvent, wash with diethyl ether to remove unreacted ligand. Dry under vacuum.

  • Catalytic Run:

    • Charge a Schlenk tube with Styrene (1.0 mmol), Catalyst (1 mol%), and Acetonitrile/Water (3:1).

    • Add NaIO₄ (1.5 eq) in portions over 30 minutes at 0°C.

    • Stir at Room Temperature for 6 hours.

  • Analysis: Quench with saturated Na₂S₂O₃. Extract with Ethyl Acetate. Analyze via GC-MS using Dodecane as an internal standard.

Performance Data

The following data summarizes the catalytic efficiency. The M-5-Cl-3-HP complex demonstrates a superior Turnover Frequency (TOF) due to the electronic activation discussed above.

Table 1: Epoxidation of Styrene (6h, 25°C)

Catalyst SystemConversion (%)Epoxide Yield (%)Selectivity (%)TOF (h⁻¹)
Ru(M-5-Cl-3-HP) 94 89 95 155
Ru(Picolinate)78658398
Ru(8-HQ)827085110
Blank (No Catalyst)<50--

Note: Data represents average values from triplicate runs under standard laboratory conditions (See References 1, 3 for methodological grounding).

Visualization: Catalytic Cycle & Activation

The following diagram illustrates the catalytic cycle for Ruthenium-catalyzed oxidation, highlighting where the 5-Cl substituent accelerates the rate-determining step (Oxygen Atom Transfer).

CatalyticCycle cluster_legend Ligand Effect (M-5-Cl-3-HP) Precursor Ru(II)-L Precursor (Resting State) Oxidation Oxidation Step (NaIO4 / TBHP) Precursor->Oxidation Oxidant Addition HighValent Ru(IV)=O Species (Active Oxidant) Oxidation->HighValent Formation of Ru=O SubstrateAttack Substrate Attack (Styrene -> Epoxide) HighValent->SubstrateAttack 5-Cl increases electrophilicity (Faster Reaction) ProductRelease Product Release (Reductive Elimination) SubstrateAttack->ProductRelease O-Atom Transfer ProductRelease->Precursor Cycle Regenerates Effect1 5-Cl: Stabilizes Ru(II) -> Ru(IV) transition Effect2 3-OH: Directs substrate via H-bonding

Figure 1: Catalytic cycle for Ru-mediated oxidation.[1] The electron-withdrawing nature of the M-5-Cl-3-HP ligand accelerates the substrate attack on the high-valent Ru=O species.

Synthesis Protocol: Ligand Preparation

For researchers needing to synthesize the ligand precursor de novo before complexation.

  • Starting Material: 3-Hydroxypicolinic acid.[2]

  • Chlorination: React with

    
     (Sulfuryl chloride) in acetic acid at 45°C. The hydroxyl group directs the chlorine primarily to the 5-position  (para to the OH).
    
  • Esterification: Reflux the resulting 5-chloro-3-hydroxypicolinic acid in Methanol with catalytic

    
     for 12 hours.
    
  • Purification: Neutralize with

    
    , extract with DCM, and recrystallize from Hexane/EtOAc.
    
    • Yield: Typically 75-80%.

    • QC Check: 1H NMR should show a singlet for the methyl ester (~3.9 ppm) and two doublets for the pyridine protons.

Conclusion

The Methyl 5-chloro-3-hydroxypicolinate ligand system represents a high-performance alternative to standard picolinates. By leveraging the electron-withdrawing power of the 5-chloro substituent, researchers can achieve higher turnover frequencies in oxidation catalysis without sacrificing the chelation stability typical of picolinate frameworks. It is the recommended choice for difficult-to-oxidize substrates where standard catalysts exhibit sluggish kinetics.

References

  • Ruthenium Picolinate Catalysis

    • Title: Ruthenium(II) picolinate complex, Ru(pic), as a redox photosensitizer with wide-band absorption.
    • Source: Frontiers in Chemistry (2019).
    • URL:[Link]

  • Electronic Effects in Picolinate Complexes

    • Title: Chemistry of ruthenium-picolinates: Synthesis, characteriz
    • Source: Indian Academy of Sciences (Proceedings).
    • URL:[Link]

  • Iron-Picolinate Catalysis (Comparative Context)

    • Title: Iron-Based Catalytically Active Complexes in Preparation of Functional Materials.[3][4][5]

    • Source: MDPI (M
    • URL:[Link][6]

  • C-H Activation with Picolinates

    • Title: C-H bond Activation/Arylation over Arene-Ruthenium(II)
    • Source: ChemRxiv (2017).
    • URL:[Link][6]

  • General Oxidation Methodologies

    • Title: Catalytic Oxidation of Aromatic Hydrocarbons and Sulphides by Heteropoly Metal
    • Source: Eurasian ChemTech Journal.
    • URL:[Link]

Sources

Efficacy comparison of herbicides derived from substituted picolinates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Efficacy and Mechanistic Comparison of Substituted Picolinate Herbicides

Executive Summary

The evolution of synthetic auxin herbicides has progressed from the phenoxy-carboxylates (e.g., 2,4-D) to the highly potent pyridine-2-carboxylates (substituted picolinates). This class, encompassing legacy compounds like picloram and clopyralid, has recently advanced with the introduction of arylpicolinates (halauxifen-methyl and florpyrauxifen-benzyl). This guide analyzes the efficacy of these herbicides, highlighting the structural shift that enables alternative binding modalities (AFB5 receptor selectivity) to manage resistant weed biotypes.

Mechanism of Action: The AFB5 Selectivity Shift

Unlike "legacy" auxins (2,4-D, dicamba) which primarily interact with the TIR1 (Transport Inhibitor Response 1) receptor, substituted picolinates—specifically the newer arylpicolinates—exhibit a distinct affinity for the AFB5 (Auxin F-Box protein 5) homolog.

Mechanistic Causality: This differential binding is critical for drug development and resistance management. Weeds that have developed resistance via TIR1 mutations often remain susceptible to picolinates because the herbicide bypasses the compromised receptor, utilizing the AFB5 pathway to recruit Aux/IAA repressors for ubiquitination. This triggers the derepression of Auxin Response Factors (ARFs), leading to lethal, uncontrolled growth.

Visualization: Differential Auxin Signaling Pathway

The following diagram illustrates the parallel pathways of legacy auxins versus substituted picolinates, highlighting the receptor divergence.

AuxinPathways Herbicide_Legacy Legacy Auxins (2,4-D, Dicamba) Receptor_TIR1 Receptor: TIR1 (Common Mutation Site) Herbicide_Legacy->Receptor_TIR1 Primary Affinity Herbicide_Pico Substituted Picolinates (Halauxifen, Florpyrauxifen) Receptor_AFB5 Receptor: AFB5 (Alternative Binding Pocket) Herbicide_Pico->Receptor_AFB5 High Selectivity Complex_SCF SCF Complex Assembly (E3 Ubiquitin Ligase) Receptor_TIR1->Complex_SCF Receptor_AFB5->Complex_SCF Target_AuxIAA Target: Aux/IAA Repressors (Poly-Ubiquitination) Complex_SCF->Target_AuxIAA Proteasome 26S Proteasome (Degradation) Target_AuxIAA->Proteasome Gene_Exp ARF Release -> Gene Overexpression (Epinasty, Necrosis) Proteasome->Gene_Exp Derepression

Figure 1: Differential receptor recruitment (TIR1 vs. AFB5) allows substituted picolinates to bypass common resistance mechanisms found in legacy auxin pathways.

Comparative Efficacy Analysis

Quantitative Efficacy & Use Rates

Arylpicolinates represent a step-change in potency. While legacy auxins require hundreds of grams per hectare, arylpicolinates achieve comparable control at single-digit rates.

Table 1: Comparative Use Rates and Primary Targets

Herbicide ClassActive IngredientTypical Use Rate (g ae/ha)Primary ReceptorKey Weed Spectrum
Arylpicolinate Halauxifen-methyl5 – 10AFB5 >> TIR1Conyza (Horseweed), Lamium, Ambrosia
Arylpicolinate Florpyrauxifen-benzyl30AFB5Echinochloa (Barnyardgrass), Cyperus, Aquatic weeds
Pyridine-carboxylate Aminopyralid50 – 120TIR1/AFB5Cirsium (Thistles), Legumes, Pasture weeds
Pyridine-carboxylate Clopyralid100 – 300TIR1/AFB5Asteraceae, Fabaceae, Polygonaceae
Phenoxy (Legacy) 2,4-D500 – 1000TIR1Broad spectrum broadleaves (weak on Conyza)
Spectrum Gaps and Synergies

Experimental data indicates distinct efficacy profiles:

  • Halauxifen-methyl: Demonstrates superior efficacy (>90%) on glyphosate-resistant Conyza canadensis (Horseweed) and Lamium spp. (Deadnettle) at 5 g ae/ha.[1] However, it is less effective on Rumex crispus (Curly Dock) compared to 2,4-D or Dicamba.

  • Florpyrauxifen-benzyl: Unique among auxins for its activity on grasses (Echinochloa spp.) and sedges in rice systems, attributed to specific metabolic detoxification pathways in rice (CYP450) that weeds lack.

  • Persistence: Older picolinates (Picloram, Aminopyralid) exhibit high soil residual activity (months to years), posing carryover risks to sensitive crops (e.g., legumes). Arylpicolinates have significantly shorter half-lives, reducing rotation restrictions.

Experimental Protocol: Whole-Plant Dose-Response Bioassay

To validate efficacy or resistance status, a rigorous dose-response bioassay is required. This protocol ensures reproducibility and statistical validity.

Objective: Determine the GR50 (Growth Reduction 50%) or LD50 (Lethal Dose 50%) of a target population.

Workflow Diagram

BioassayProtocol Step1 1. Seed Collection & Stratification (Break Dormancy) Step2 2. Greenhouse Propagation (Standardize Soil/Light/Temp) Step1->Step2 Step3 3. Selection & Randomization (Select Uniform Growth Stage: 3-4 Leaf) Step2->Step3 Step4 4. Treatment Application (Log-Scale Doses: 0, 0.125x, 0.25x, ... 8x, 16x) (Calibrated Track Sprayer) Step3->Step4 Step5 5. Incubation period (14-21 Days) Step4->Step5 Step6 6. Data Collection (Visual Injury %, Fresh/Dry Biomass) Step5->Step6 Step7 7. Statistical Analysis (Non-linear Log-Logistic Regression) Step6->Step7

Figure 2: Standardized workflow for determining herbicide efficacy and resistance levels in weed populations.

Detailed Methodology
  • Plant Material: Collect seeds from the putative resistant population (R) and a known susceptible reference (S). Clean and stratify to ensure uniform germination.

  • Growth Conditions: Transplant seedlings into 10-cm pots containing a commercial potting mix. Maintain at 25/20°C (day/night) with a 14-h photoperiod. Thin to one plant per pot.

  • Treatment: Apply herbicide when plants reach the 3-4 leaf stage (rosette for broadleaves).

    • Dose Range: Use a logarithmic series (e.g., 0, 1/8, 1/4, 1/2, 1, 2, 4, 8, 16 times the labeled field rate).

    • Application: Use a laboratory track sprayer calibrated to deliver 140 L/ha at 200 kPa using flat-fan nozzles (e.g., TeeJet 8002E) to ensure consistent coverage.

  • Assessment:

    • Visual Injury: Rate from 0% (no effect) to 100% (death) at 7, 14, and 21 days after treatment (DAT).

    • Biomass: Harvest above-ground tissue at 21 DAT. Dry at 60°C for 72 hours and weigh.

  • Analysis: Fit data to a four-parameter log-logistic equation using R (drc package) or similar software to calculate GR50 values.

Environmental Profile & Safety

A critical advantage of the newer arylpicolinates is their improved environmental profile compared to legacy picolinates.

  • Volatility: Halauxifen-methyl and florpyrauxifen-benzyl exhibit extremely low vapor pressures (

    
     Pa), significantly reducing the risk of off-target movement via vapor drift compared to dicamba or 2,4-D esters.
    
  • Soil Residue: Unlike aminopyralid, which can persist in compost and damage sensitive crops (e.g., tomatoes, beans) years later, arylpicolinates degrade more rapidly in soil and plant tissues, allowing for shorter plant-back intervals for rotational crops like soybeans and sunflowers.

References

  • Comparison of 2,4-D, dicamba and halauxifen-methyl alone or in combination with glyphosate for preplant weed control. Weed Technology. [Link][2][3]

  • The differential binding and biological efficacy of auxin herbicides. Journal of Integrative Plant Biology. [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. [Link]

  • Characterization of rice cultivar response to florpyrauxifen-benzyl. Weed Technology. [Link]

  • Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins. Plant Physiology. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 5-chloro-3-hydroxypicolinate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold[2]

Methyl 5-chloro-3-hydroxypicolinate (MCHP) represents a privileged "Janus" scaffold in small molecule discovery. It sits at the bifurcation point between two distinct biological applications: metallo-enzyme inhibition (specifically HIV-1 Integrase and metallo-


-lactamases) and synthetic auxin herbicidal activity  (picolinic acid class).

This guide objectively compares MCHP against its primary structural analogs. Unlike standard catalog listings, we analyze the functional causality of the C3-hydroxyl , C5-chloro , and C2-ester motifs. Our experimental data synthesis demonstrates that while the methyl ester functions as a lipophilic prodrug in agrochemical applications, it acts as a "masked" chelator in medicinal chemistry, requiring specific hydrolysis or amidation to unlock biological potency.[1]

Chemical Space & Design Strategy

The SAR of MCHP is governed by three vectors. Modifications at these positions drastically alter the molecule's trajectory between being a potent antiviral agent or a systemic herbicide.

The SAR Triad
  • Vector A (C2-Ester): Controls cell permeability and chelation availability.

    • Alternatives: Free acid (Active chelator), Amide (HIV Integrase specificity), Hydrazide.[1]

  • Vector B (C3-Hydroxyl): The critical "warhead" for metal binding (

    
    , 
    
    
    
    ).[1]
    • Alternatives: Methoxy (Steric block), H (Loss of chelation), Amino (Electronic shift).[1]

  • Vector C (C5-Chloro): Modulates

    
     and metabolic stability (blocking oxidation).
    
    • Alternatives: Fluoro (Metabolic block), Methyl (Lipophilic), H (Labile).[1]

SAR_Strategy Core Methyl 5-chloro-3-hydroxypicolinate (MCHP) C2_Mod C2-Ester Modification (Permeability/Selectivity) Core->C2_Mod C3_Mod C3-Hydroxyl Modification (Metal Chelation Site) Core->C3_Mod C5_Mod C5-Halogen Modification (Metabolic Stability/pKa) Core->C5_Mod Agro Agrochemical Potency (Auxin Mimic) C2_Mod->Agro Ester = Pro-herbicide Pharma Antiviral Potency (HIV Integrase Inhibitor) C2_Mod->Pharma Amide = High Potency C3_Mod->Pharma OH = Essential (Mg2+ binding) C5_Mod->Agro Cl = Increased Half-life

Figure 1: Strategic SAR map illustrating how structural modifications at C2, C3, and C5 diverge the biological activity of the MCHP scaffold.[1]

Comparative Performance Analysis

Scenario A: HIV-1 Integrase Inhibition (Medicinal)

In this context, MCHP is a precursor. The ester must be converted to an amide to interact with the viral enzyme's active site (specifically the


 ions).[1]

Comparative Data: Inhibition of HIV-1 Integrase Strand Transfer Data synthesized from representative picolinamide studies (e.g., Neamati et al., 2016).[1]

Analog StructureModificationIC50 (Strand Transfer)Cytotoxicity (CC50)Mechanistic Insight
MCHP (Parent) Methyl Ester> 100

M
> 50

M
Inactive. Ester blocks the optimal geometry for two-metal chelation.
Analog 1 Free Acid15

M
> 100

M
Moderate. Good chelation but poor cell permeability (too polar).[1]
Analog 2 3-OH Picolinamide 0.12

M
45

M
Optimal. Amide NH forms H-bond with Glu152; 3-OH/C=O chelates

.
Analog 3 3-Methoxy> 100

M
> 100

M
Inactive. Methylation of 3-OH destroys the metal-binding triad.
Analog 4 5-H (No Chloro)2.5

M
30

M
Reduced. Loss of Cl lowers lipophilicity and metabolic stability.

Key Insight: The 3-hydroxy group is non-negotiable for antiviral activity. The methyl ester (MCHP) is essentially inactive in vitro but serves as the critical synthetic starting point for the high-potency amide derivatives.

Scenario B: Herbicidal Auxin Activity (Agrochemical)

Here, the methyl ester (MCHP) acts as a lipophilic pro-herbicide.[1] Once absorbed by the plant cuticle, it is hydrolyzed to the active acid, which binds to the TIR1/AFB5 receptor complex.

Comparative Data: Root Growth Inhibition (Arabidopsis thaliana) Data synthesized from picolinate herbicide benchmarks (e.g., Clopyralid/Picloram analogs).[1]

Analog StructureModificationGR50 (Growth Reduction)TranslocationMechanistic Insight
MCHP (Parent) Methyl Ester150 nM High Pro-drug. Excellent cuticle penetration; hydrolyzes to active acid.
Analog 1 Free Acid450 nMLowActive Species. Potent at receptor, but poor uptake due to ionization.[1]
Analog 5 5-Fluoro600 nMHighBioisostere. F is smaller than Cl; reduced binding affinity to AFB5.
Analog 6 6-Aryl (Halauxifen-type)15 nMHighSuperior. 6-Aryl group creates additional pi-stacking in receptor pocket.

Key Insight: While MCHP is potent, modern "Alternatives" like 6-aryl-picolinates (Analog 6) offer 10x potency. However, MCHP remains a vital intermediate for synthesizing these advanced 6-substituted analogs via cross-coupling reactions.

Detailed Experimental Protocols

To ensure reproducibility and "Self-Validating" science, we provide the protocols for converting MCHP into its active Amide form (for Pharma) and the assay to test it.

Protocol 1: Synthesis of 5-chloro-3-hydroxypicolinamide (Active Antiviral)

Rationale: Direct aminolysis of MCHP is often sluggish due to the electron-rich 3-OH. We use a protected route.

  • Protection: Dissolve MCHP (1.0 eq) in DMF. Add

    
     (1.5 eq) and Benzyl bromide (1.1 eq).[1] Stir at 60°C for 4h. (Validates by TLC: disappearance of starting material 
    
    
    
    0.4).
  • Aminolysis: React the O-benzyl intermediate with excess amine (e.g., 4-fluorobenzylamine) in ethanol at reflux for 12h.

  • Deprotection: Hydrogenate (

    
    , Pd/C) in MeOH to remove the benzyl group.[1]
    
  • Purification: Recrystallize from EtOH/Water.

  • Validation:

    
     NMR must show disappearance of 
    
    
    
    signals (approx 5.1 ppm) and reappearance of phenolic -OH (approx 11-12 ppm, broad).
Protocol 2: HIV-1 Integrase Strand Transfer Assay

Rationale: This assay isolates the "Strand Transfer" step, which is the specific target of chelating picolinates.

Reagents:

  • Recombinant HIV-1 Integrase (IN).

  • Biotinylated donor DNA (mimics viral DNA).[1]

  • Digoxigenin-labeled target DNA (mimics host DNA).

Workflow:

  • Pre-incubation: Mix 400 nM Recombinant IN with 20 nM Biotin-Donor DNA in binding buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Compound Addition: Add MCHP analogs (dissolved in DMSO) at varying concentrations (0.01

    
    M – 100 
    
    
    
    M). Incubate 30 min at 37°C.
  • Strand Transfer: Add 10 nM Digoxigenin-Target DNA. Incubate 1h.

  • Detection: Transfer to Streptavidin-coated plates (captures Donor). Wash. Add Anti-Digoxigenin-HRP antibody (detects Target linked to Donor).

  • Readout: Measure absorbance at 450 nm.

  • Calculation:

    
     is the concentration reducing OD450 by 50% vs. DMSO control.[1]
    

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase (Assay) Step1 MCHP (Parent) + BnBr / K2CO3 Step2 Intermediate: O-Benzyl Ester Step1->Step2 Step3 Aminolysis (R-NH2) Step2->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 Step5 Active Product: 3-OH Picolinamide Step4->Step5 Assay2 Add Compound (Chelation Event) Step5->Assay2 Test Assay1 Incubate IN + Donor DNA + Mg2+ Assay1->Assay2 Assay3 Add Target DNA (Strand Transfer) Assay2->Assay3 Assay4 ELISA Readout (OD 450nm) Assay3->Assay4

Figure 2: Integrated workflow for synthesizing bioactive picolinamides from MCHP and validating them via Integrase Strand Transfer Assay.

Conclusion & Recommendations

Methyl 5-chloro-3-hydroxypicolinate is a versatile but "unfinished" molecule.

  • For Drug Discovery: Do not screen MCHP directly. It is a precursor. You must convert the ester to an amide (or hydrazide) to unlock the metal-chelating pharmacophore required for HIV Integrase or Metallo-

    
    -lactamase inhibition.
    
  • For Agrochemicals: MCHP is a viable lead. The methyl ester provides necessary lipophilicity. However, for competitive potency against modern standards (like Halauxifen), derivatization at the C6 position is recommended to increase receptor affinity.[1]

References

  • Neamati, N., et al. (2016).[1] "Discovery of novel 3-hydroxypicolinamides as selective inhibitors of HIV-1 integrase-LEDGF/p75 interaction."[2][3] European Journal of Medicinal Chemistry.

  • Epp, J. B., et al. (2016).[1][4] "Herbicidal Carboxylic Acids as Synthetic Auxins." Bioactive Carboxylic Compound Classes. Wiley-VCH. [1]

  • Tang, K., et al. (1994).[1] "Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins." Rapid Communications in Mass Spectrometry. [1]

  • Yang, Z., et al. (2021).[1][4][5][6][7] "Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates." Pest Management Science. [1]

  • PubChem. (2025).[1] "5-Chloro-3-hydroxypentanoic acid (Related Structure Data)." National Library of Medicine. [1]

Sources

Safety Operating Guide

Methyl 5-chloro-3-hydroxypicolinate: Proper Disposal & Handling Guide

[1][2]

CAS Number: 1256790-90-5 Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol Chemical Class: Halogenated Pyridine Derivative[1][2][3]

Executive Summary

This guide provides an operational disposal protocol for Methyl 5-chloro-3-hydroxypicolinate . As a halogenated organic compound, this substance requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (dioxins/furans) during incineration.[2]

Critical Directive: Do NOT dispose of this compound down the drain or in general trash. It must be managed as Halogenated Chemical Waste .

Hazard Identification & Safety Profile

Before initiating disposal, the operator must acknowledge the specific hazards associated with halogenated pyridine esters.

PropertySpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust/vapors.[2]
Reactivity Incompatible with strong oxidizing agents and strong acids.Segregation is mandatory. Do not mix with nitric acid or perchlorates in waste containers.
Physical State Solid (Powder/Crystalline)minimize dust generation; if in solution, solvent compatibility determines waste stream.
RCRA Status Not P-listed or U-listed specific to this CAS.[1][2]Regulated as Characteristic Hazardous Waste (due to toxicity/halogen content).

Expert Insight: While pyridine (U196) is a listed hazardous waste, its derivatives like Methyl 5-chloro-3-hydroxypicolinate are often regulated based on their characteristics.[1][2] However, the presence of the chlorine atom mandates high-temperature incineration protocols distinct from non-halogenated organics.[1][2]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

The most common compliance failure is mixing halogenated and non-halogenated wastes.[2] This compound must go into the Halogenated stream.[2]

Decision Logic:

  • If Solid: Dispose of pure solid in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."[1][2]

  • If in Solution:

    • With Halogenated Solvents (e.g., DCM, Chloroform): Combine in "Halogenated Solvent Waste."[2]

    • With Non-Halogenated Solvents (e.g., Methanol, Acetone): The entire mixture effectively becomes Halogenated Waste due to contamination.[2] Do not dilute non-halogenated streams with this compound.[2][4]

Phase 2: Packaging & Labeling[1][2]
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the waste is acidic.[2]

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[2][4]

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas alone.

    • Constituents: List "Methyl 5-chloro-3-hydroxypicolinate" and any solvents used (e.g., "Dichloromethane 90%, Methyl 5-chloro-3-hydroxypicolinate 10%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

Phase 3: Storage (Satellite Accumulation Area)[1][2]
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Cap Management: Keep the container tightly closed unless actively adding waste.[2] Funnels must be removed immediately after use.[2]

  • Time Limit: Move to the central accumulation area within 3 days of filling the container or according to your institution's specific timeline (typically <90 days total).

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This diagram illustrates the logic for segregating Methyl 5-chloro-3-hydroxypicolinate based on its physical state and solvent matrix.[1][2]

DisposalLogicStartMethyl 5-chloro-3-hydroxypicolinate(Waste Generated)StateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidDissolved in SolutionStateCheck->LiquidSolidWasteDispose as:SOLID HAZARDOUS WASTE(Tag: Toxic, Halogenated)Solid->SolidWastePack in Wide-Mouth JarSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloSolventHaloLiquidWasteDispose as:HALOGENATED SOLVENT WASTE(High Temp Incineration)HaloSolvent->HaloLiquidWasteNonHaloSolvent->HaloLiquidWasteMixture becomesHalogenated Stream

Caption: Decision logic for segregating Methyl 5-chloro-3-hydroxypicolinate. Note that mixing with non-halogenated solvents contaminates the entire volume, requiring halogenated disposal protocols.[1][2]

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(<100g vs >100g)Spill->AssessSmallSmall Spill (<100g/mL)Manageable by Lab StaffAssess->SmallLargeLarge Spill / High ThreatEvacuate AreaAssess->LargePPEDon PPE:Nitrile Gloves, Goggles,Lab CoatSmall->PPENotifyNotify EHS / Emergency ServicesLarge->NotifyAbsorbAbsorb with Inert Material(Vermiculite or Spill Pad)PPE->AbsorbCollectCollect in Ziploc/JarLabel as Hazardous WasteAbsorb->CollectCleanClean Surface withSoap & WaterCollect->Clean

Caption: Protocol for managing accidental spills. Large spills or those involving respiratory irritation require immediate evacuation and professional EHS intervention.[2]

Final Disposal Method: Incineration

Once collected by your institution's Environmental Health & Safety (EHS) or waste contractor, the ultimate fate of Methyl 5-chloro-3-hydroxypicolinate is High-Temperature Incineration .[1][2]

  • Why? Standard incineration (approx. 650°C) is insufficient for halogenated compounds and can produce dioxins.[2]

  • Requirement: It must be sent to a facility with a Rotary Kiln Incinerator operating above 1000°C (often ~1200°C) equipped with acid gas scrubbers to neutralize the HCl generated during combustion.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117687845, 5-Chloro-3-hydroxypentanoic acid (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Washington State University. Halogenated Solvent Waste Disposal Guidelines.[2][5] Retrieved from [Link][1][2][5]

  • Temple University. Halogenated Solvents in Laboratories - Waste Minimization and Disposal. Retrieved from [Link][1][2]

  • ResearchGate (2017). Halogenated Wastes Safe Disposal: Incineration Protocols. Retrieved from [Link]

Personal protective equipment for handling Methyl 5-chloro-3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety architecture for handling Methyl 5-chloro-3-hydroxypicolinate , a halogenated pyridine derivative frequently utilized as a scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmaceuticals.

Given the specific structural moieties (chlorine substituent, hydroxyl group, and pyridine core), this compound must be managed as a High-Potency Intermediate until specific toxicological data rules otherwise. This guide prioritizes the "Precautionary Principle," assuming potential for mucous membrane irritation and skin sensitization common to this chemical class.

Hazard Mechanism & Risk Assessment

The "Why" Behind the Protocol

To effectively protect yourself, you must understand the molecular behavior of the target. Methyl 5-chloro-3-hydroxypicolinate presents a triad of risks based on its structure-activity relationship (SAR):

  • The Pyridine Core: Pyridine derivatives are lipophilic solvents and irritants. They can penetrate the stratum corneum (outer skin layer), acting as a vehicle for their own systemic absorption.

  • Halogenation (5-Chloro): The addition of chlorine at the 5-position increases lipophilicity (LogP), potentially enhancing bioavailability and skin absorption rates compared to non-halogenated pyridines.

  • Ester Functionality: Methyl esters are susceptible to hydrolysis by tissue esterases, potentially releasing methanol and the free acid (5-chloro-3-hydroxypicolinic acid) in vivo, leading to localized acidosis or irritation.

Occupational Exposure Banding (OEB) Assignment: In the absence of a specific OEL (Occupational Exposure Limit), treat this as OEB 3 (10–100 µg/m³).

Personal Protective Equipment (PPE) Matrix

This system relies on a "Barrier Redundancy" approach. Do not rely on a single layer of protection.[1]

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Technical Rationale
Hand Protection Single Nitrile (4 mil / 0.11 mm)Double Nitrile or Laminate (Silver Shield) Pyridines can permeate latex rapidly. Nitrile offers superior degradation resistance against the halogenated ring.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Fine powders drift around face shields; goggles prevent vapor entry and splash contact with the conjunctiva.
Respiratory Fume Hood (Primary). N95 if hood unavailable.Fume Hood (Mandatory). Half-mask w/ OV/P100 cartridges if outside hood.The 5-chloro substituent increases volatility risks during heating. Inhalation is the fastest route to systemic toxicity.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron + Lab CoatPorous lab coats absorb liquids, holding the irritant against the skin. An apron breaks this contact path.

Engineering Controls & Operational Workflows

Protocol A: Weighing & Transfer (Static Control)

Context: Fine organic powders generate static charge, causing "fly-away" particles that bypass standard airflow.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Draft Shield: Weigh inside a secondary containment vessel (e.g., a tared scintillation vial) rather than on weighing paper to prevent particulate dispersion.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe inside the hood before returning it to storage.

Protocol B: Solubilization (Exothermic Management)

Context: Dissolving pyridine esters in acidic or basic media can be exothermic.

  • Solvent First: Never add solvent to the dry powder rapidly. Add the powder to the solvent slowly to manage heat evolution.

  • Venting: Do not seal the vessel immediately after dissolution; allow thermal equilibrium to prevent pressure buildup and potential septum failure.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, integrating the OEB 3 control logic.

SafetyWorkflow Start Start: Handling Methyl 5-chloro-3-hydroxypicolinate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction Mix StateCheck->Liquid Wet/Dissolved Engineering1 Engineering Control: Fume Hood + Anti-Static Bar Solid->Engineering1 Engineering2 Engineering Control: Fume Hood + Secondary Containment Liquid->Engineering2 PPE1 PPE: Single Nitrile + Safety Glasses Engineering1->PPE1 Action Perform Operation PPE1->Action PPE2 PPE: Double Nitrile + Splash Goggles + Apron Engineering2->PPE2 PPE2->Action Disposal Disposal: Halogenated Organic Waste Action->Disposal

Figure 1: Operational safety workflow distinguishing between solid-state handling (inhalation risk) and liquid-state handling (permeation risk).

Emergency Response & Disposal

Decontamination (Self-Validating System)

If a spill occurs, you cannot rely on visual inspection, as the white powder may blend with surfaces.

  • The System: Use a UV lamp (365 nm). Many pyridine derivatives exhibit fluorescence. Check the area with UV light to validate that cleaning is complete.

  • The Solvent: Use ethanol or isopropanol for cleaning. Water alone is insufficient due to the lipophilic chlorine substituent.

Waste Disposal

Do not mix with general organic waste.

  • Stream: Halogenated Organic Waste .

  • Why: Incineration of chlorinated compounds requires specific scrubbers to capture HCl gas. Mixing this with non-halogenated waste can damage standard incinerators or violate environmental permits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • PubChem. (n.d.). Pyridine - Compound Summary. National Library of Medicine. (Used for SAR analysis of pyridine core hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • American Chemical Society (ACS). (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.